molecular formula C10H9ClO4 B15322771 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid

3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid

Katalognummer: B15322771
Molekulargewicht: 228.63 g/mol
InChI-Schlüssel: AZMRYWCXGNVWOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid (CAS 2006817-03-2) is a high-purity chemical compound with the molecular formula C10H9ClO4 and a molecular weight of 228.63 g/mol . This compound features a 5-chloro-2-methoxyphenyl group attached to a 2-oxopropanoic acid chain, a structure that makes it a valuable building block in organic synthesis and medicinal chemistry research. Researchers utilize this compound as a key intermediate in the design and synthesis of more complex molecules, particularly in the development of pharmaceutical candidates. Its keto-acid functionality allows for further chemical modifications, making it a versatile precursor for creating libraries of compounds for biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. All information provided is for research purposes.

Eigenschaften

Molekularformel

C10H9ClO4

Molekulargewicht

228.63 g/mol

IUPAC-Name

3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9ClO4/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI-Schlüssel

AZMRYWCXGNVWOJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)Cl)CC(=O)C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic Acid (CAS 2006817-03-2): A Comprehensive Technical Guide on Synthesis, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, functionalized


-keto acids serve as critical building blocks for unnatural amino acids, heterocycles, and enzyme inhibitors. 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid  (CAS 2006817-03-2) [1] is a highly specific phenylpyruvic acid derivative characterized by a push-pull electronic system on its aromatic ring. This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and analytical frameworks required to synthesize and utilize this compound effectively.

Chemical Identity & Core Properties

The unique reactivity of this compound stems from its substitution pattern. The ortho-methoxy group provides steric bulk and acts as a hydrogen bond acceptor, while the meta-chloro substituent exerts an electron-withdrawing inductive effect, enhancing the lipophilicity and metabolic stability of downstream drug candidates.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid
Common Synonym 5-Chloro-2-methoxyphenylpyruvic acid
CAS Number 2006817-03-2
Molecular Formula C10H9ClO4
Molecular Weight 228.63 g/mol
Structural Class

-Keto acid / Phenylpyruvic acid derivative
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

Mechanistic Pathways: The Erlenmeyer-Plöchl Azlactone Synthesis

The most robust and scalable method for synthesizing phenylpyruvic acids is the classical Erlenmeyer-Plöchl azlactone synthesis [2]. This pathway requires precise control over reaction conditions to ensure high yields.

Causality Behind Experimental Choices
  • Activation via Acetic Anhydride: Acetic anhydride (

    
    ) acts as both the solvent and a potent dehydrating agent. It rapidly converts 
    
    
    
    -acetylglycine into a reactive intermediate, 2-methyl-5-oxazolone (an azlactone).
  • Enolate Generation via Sodium Acetate: Fused sodium acetate (

    
    ) is selected as a mild base. It provides the exact basicity required to deprotonate the oxazolone without causing premature hydrolysis of the anhydride. The resulting enolate is stabilized by extended aromaticity [3], driving the aldol-type condensation with 5-chloro-2-methoxybenzaldehyde.
    
  • Acidic vs. Basic Hydrolysis: The choice of acidic hydrolysis (refluxing aqueous

    
    ) is critical. Basic hydrolysis would merely open the azlactone ring to yield an 
    
    
    
    -acetyl dehydroamino acid byproduct. In contrast, acidic conditions force the complete hydrolysis of the enamine double bond, liberating the target
    
    
    -keto acid and ammonium chloride [4].

Mechanism Reagents Reagents: Benzaldehyde + N-Acetylglycine Activation Activation (Ac2O): Forms mixed anhydride, promotes cyclization Reagents->Activation Base Deprotonation (NaOAc): Generates aromatic-stabilized azlactone enolate Activation->Base Intermediate Intermediate: 4-Arylidene-2-methyl-5-oxazolone Base->Intermediate Aldol-type condensation Hydrolysis Acidic Hydrolysis (HCl): Cleaves enamine double bond Intermediate->Hydrolysis Avoids N-acylamino acid byproduct Product Target Product: Alpha-Keto Acid (CAS 2006817-03-2) Hydrolysis->Product Enamine Hydrolysis

Fig 1: Mechanistic logic of the Erlenmeyer-Plöchl synthesis and hydrolysis.

Applications in Drug Development & Biochemistry

In medicinal chemistry, 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid is highly valued for two primary applications:

  • Unnatural Amino Acid Synthesis: It serves as a direct precursor for 3-(5-chloro-2-methoxyphenyl)alanine via enzymatic transamination or reductive amination.

  • Heterocycle Assembly: The

    
    -keto acid moiety readily condenses with ortho-phenylenediamines to form functionalized quinoxalines, which are privileged scaffolds in kinase inhibitor design.
    

Experimental Workflows & Protocols

To ensure reproducibility, the following protocol is designed as a self-validating system , incorporating in-process analytical checks.

Phase 1: Azlactone Condensation
  • Setup: In a 250 mL round-bottom flask, combine 5-chloro-2-methoxybenzaldehyde (1.0 eq, 10 mmol),

    
    -acetylglycine (1.2 eq, 12 mmol), and anhydrous sodium acetate (1.0 eq, 10 mmol).
    
  • Reaction: Add acetic anhydride (30 mL). Equip the flask with a reflux condenser and heat to 110 °C for 2 hours.

  • Validation Check 1 (Visual & TLC): The solution will transition from a clear yellow liquid to a deep orange/red suspension. TLC (Hexanes/EtOAc 7:3) should reveal the disappearance of the aldehyde and the formation of a highly UV-active spot corresponding to the azlactone.

  • Isolation: Cool the mixture to 0 °C and add 50 mL of ice water to hydrolyze excess acetic anhydride. Filter the resulting yellow/orange precipitate and wash with cold ethanol.

Phase 2: Acidic Hydrolysis
  • Setup: Transfer the crude azlactone to a flask containing 50 mL of 3M

    
     (aq).
    
  • Reaction: Reflux the suspension vigorously at 100 °C for 4–6 hours.

  • Validation Check 2 (Solubility): The solid azlactone will gradually dissolve, followed by the precipitation of the

    
    -keto acid as the solution cools.
    
  • Purification: Filter the crude acid, wash with cold water, and recrystallize from an ethanol/water mixture to yield the pure title compound.

Workflow Step1 Step 1: Condensation Reflux 2h Ac2O / NaOAc Val1 Validation 1 TLC: UV-active spot Yellow precipitate Step1->Val1 Step2 Step 2: Hydrolysis Reflux 4h 3M HCl (aq) Val1->Step2 If complete Val2 Validation 2 NMR: Keto-enol protons visible Step2->Val2 Purif Purification Recrystallization from EtOH/H2O Val2->Purif If confirmed

Fig 2: Self-validating experimental workflow for synthesizing the alpha-keto acid.

Analytical Validation & Data Presentation

A critical piece of expert knowledge required for validating this compound is understanding its keto-enol tautomerism . In solution (particularly in polar aprotic solvents like DMSO-


), phenylpyruvic acids exist in an equilibrium between the keto form (

) and the enol form (

).

Inexperienced researchers may misinterpret the NMR spectrum as an impure mixture due to the presence of both benzylic


 protons and a vinylic 

proton. Table 2 outlines the expected spectral assignments to validate the structural integrity of the product.

Table 2: Expected


H-NMR Spectral Data (400 MHz, DMSO-

)
Shift (ppm)MultiplicityIntegrationAssignmentTautomeric Form
~13.5br s1H-COOH / -OHBoth (Acid + Enol OH)
7.30 - 6.95m3HAromatic C-HBoth
~6.45s1HVinylic C-HEnol
~4.05s2HBenzylic

Keto
~3.80s3H-

Both

Note: The exact integration ratio between the 6.45 ppm and 4.05 ppm signals will vary based on solvent temperature and concentration, reflecting the tautomeric equilibrium.

References

  • "The Erlenmeyer synthesis with a thioazlactone", Arkivoc,[Link]

  • "Substituents Effect on the Erlenmeyer−Plöchl Reaction", ResearchGate,[Link]

An In-depth Technical Guide to 5-chloro-2-methoxyphenylpyruvic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Scaffold of Potential

In the landscape of medicinal chemistry and drug development, the strategic design of novel molecular entities with the potential for high therapeutic efficacy is paramount. The compound 5-chloro-2-methoxyphenylpyruvic acid, while not extensively documented in mainstream chemical literature, represents a molecule of significant interest. Its structure combines the electronically and sterically defined 5-chloro-2-methoxyphenyl moiety with a reactive α-keto acid functional group. This unique combination suggests its potential as a versatile building block in the synthesis of complex bioactive molecules and as a chemical probe for exploring biological pathways.

The 5-chloro-2-methoxyphenyl scaffold is a recurring motif in a number of pharmacologically active agents, including compounds with anticancer properties.[1][2][3][4] The α-keto acid functionality is a well-established pharmacophore and a key intermediate in various metabolic pathways, known to be involved in processes such as transamination and decarboxylation.[5][6] This guide aims to provide a comprehensive technical overview of 5-chloro-2-methoxyphenylpyruvic acid, from its fundamental chemical structure to proposed synthetic methodologies and its potential applications in contemporary research and drug discovery.

PART 1: Chemical Structure and Physicochemical Properties

The chemical structure of 5-chloro-2-methoxyphenylpyruvic acid is characterized by a benzene ring substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position. A pyruvic acid side chain is attached to the 1-position of the benzene ring.

Systematic Name: 3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid

Molecular Formula: C₁₀H₉ClO₄

Molecular Weight: 228.63 g/mol

The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group on the aromatic ring influences the electronic properties of the molecule, which in turn can affect its reactivity and biological interactions. The α-keto acid moiety is a key feature, rendering the molecule susceptible to a variety of chemical transformations and potential interactions with biological targets.

Predicted Physicochemical Properties:
PropertyPredicted Value
pKa~2.5 (for the carboxylic acid)
LogP~1.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds3

These values are estimated based on the structure and known data for similar compounds.

PART 2: Synthesis and Methodologies

Proposed Synthetic Route 1: Oxidation of the Corresponding Lactic Acid Derivative

This is a classical and often high-yielding approach to α-keto acids.

Workflow Diagram:

Synthetic_Route_1 cluster_0 Step 1: Synthesis of (5-chloro-2-methoxyphenyl)acetaldehyde cluster_1 Step 2: Formation of the Cyanohydrin cluster_2 Step 3: Hydrolysis to the Lactic Acid cluster_3 Step 4: Oxidation to the Pyruvic Acid Start 5-chloro-2-methoxybenzyl alcohol Product1 (5-chloro-2-methoxyphenyl)acetaldehyde Start->Product1 Oxidation Reagent1 PCC or Dess-Martin periodinane Reagent1->Product1 Product2 2-hydroxy-3-(5-chloro-2-methoxyphenyl)propanenitrile Product1->Product2 Nucleophilic Addition Reagent2 NaCN, HCl Reagent2->Product2 Product3 3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoic acid Product2->Product3 Hydrolysis Reagent3 HCl (aq), Heat Reagent3->Product3 FinalProduct 5-chloro-2-methoxyphenylpyruvic acid Product3->FinalProduct Oxidation Reagent4 KMnO₄ or Swern Oxidation Reagent4->FinalProduct

Caption: Proposed multi-step synthesis of 5-chloro-2-methoxyphenylpyruvic acid via a lactic acid intermediate.

Experimental Protocol:

  • Synthesis of (5-chloro-2-methoxyphenyl)acetaldehyde: To a solution of 5-chloro-2-methoxybenzyl alcohol in dichloromethane (DCM), add pyridinium chlorochromate (PCC) or Dess-Martin periodinane portion-wise at room temperature. Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC). Filter the reaction mixture through a pad of silica gel and concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • Formation of the Cyanohydrin: Dissolve the crude aldehyde in a suitable solvent (e.g., ethanol/water). Add a solution of sodium cyanide (NaCN) in water, followed by the slow addition of hydrochloric acid (HCl) at 0 °C. Stir the reaction for several hours. The formation of the cyanohydrin can be monitored by IR spectroscopy (disappearance of the aldehyde C=O stretch and appearance of the nitrile C≡N stretch).

  • Hydrolysis to the Lactic Acid: To the cyanohydrin intermediate, add concentrated HCl and heat the mixture to reflux for 12-24 hours. The progress of the hydrolysis of both the nitrile and the ester (if formed) can be monitored by TLC. After cooling, the product can be extracted with an organic solvent.

  • Oxidation to the Pyruvic Acid: Dissolve the resulting lactic acid derivative in a suitable solvent. For permanganate oxidation, a cooled aqueous solution of potassium permanganate (KMnO₄) is added slowly. For a Swern oxidation, a solution of oxalyl chloride in DCM is treated with dimethyl sulfoxide (DMSO) at low temperature, followed by the addition of the lactic acid and then a hindered base like triethylamine. Work-up and purification by chromatography or crystallization will yield the final product.

Proposed Synthetic Route 2: Condensation of 5-chloro-2-methoxybenzaldehyde with a Pyruvate Synthon

This approach leverages a convergent synthesis strategy.

Workflow Diagram:

Synthetic_Route_2 cluster_0 Step 1: Aldol-type Condensation cluster_1 Step 2: Reduction of the Alkene Start 5-chloro-2-methoxybenzaldehyde Product1 3-(5-chloro-2-methoxyphenyl)-2-oxobut-3-enoic acid (or its ester) Start->Product1 Condensation Reagent1 Pyruvic acid or Ethyl pyruvate, Base (e.g., piperidine) Reagent1->Product1 FinalProduct 5-chloro-2-methoxyphenylpyruvic acid (or its ester) Product1->FinalProduct Hydrogenation Reagent2 H₂, Pd/C Reagent2->FinalProduct

Caption: A two-step synthesis of 5-chloro-2-methoxyphenylpyruvic acid via a condensation reaction.

Experimental Protocol:

  • Aldol-type Condensation: A mixture of 5-chloro-2-methoxybenzaldehyde, pyruvic acid (or ethyl pyruvate), and a catalytic amount of a base such as piperidine or pyrrolidine in a suitable solvent (e.g., ethanol or toluene) is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting aldehyde is consumed.

  • Reduction of the Alkene: The resulting α,β-unsaturated keto acid (or ester) is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) is added, and the mixture is subjected to hydrogenation under a hydrogen atmosphere (balloon or Parr shaker) until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is removed under reduced pressure. If an ester was used, a final hydrolysis step (e.g., with aqueous NaOH followed by acidification) is required to obtain the desired pyruvic acid.

PART 3: Predicted Spectroscopic Data

The unequivocal identification of 5-chloro-2-methoxyphenylpyruvic acid would rely on a combination of spectroscopic techniques. Based on the structure and data from analogous compounds like phenylpyruvic acid, the following spectral characteristics are anticipated.[7][8][9][10]

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Aromatic Protons: Three protons in the aromatic region (likely between δ 6.9 and 7.5 ppm), exhibiting a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

  • Methylene Protons: A singlet at approximately δ 4.0-4.5 ppm, corresponding to the CH₂ group adjacent to the aromatic ring.

  • Methoxy Protons: A singlet at approximately δ 3.8-3.9 ppm, corresponding to the -OCH₃ group.

  • Carboxylic Acid Proton: A broad singlet, typically downfield (> δ 10 ppm), which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Carbonyl Carbons: Two signals in the downfield region, one for the ketone (δ ~190-200 ppm) and one for the carboxylic acid (δ ~165-175 ppm).

  • Aromatic Carbons: Six signals in the aromatic region (δ ~110-160 ppm), with carbons attached to the chlorine and methoxy groups showing characteristic shifts.

  • Methylene Carbon: A signal around δ 40-50 ppm.

  • Methoxy Carbon: A signal around δ 55-60 ppm.

IR (Infrared) Spectroscopy
  • O-H Stretch: A broad absorption band from ~2500 to 3300 cm⁻¹ characteristic of a carboxylic acid.

  • C=O Stretches: Two distinct, strong absorption bands: one for the carboxylic acid carbonyl (~1700-1730 cm⁻¹) and one for the ketone carbonyl (~1680-1710 cm⁻¹).

  • C-O Stretch: An absorption band for the methoxy group around 1250 cm⁻¹.

  • C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) and/or a protonated molecule peak ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.

PART 4: Applications and Relevance in Drug Discovery

The true value of 5-chloro-2-methoxyphenylpyruvic acid lies in its potential as a precursor to a diverse array of more complex molecules with potential therapeutic applications.

As a Scaffold for Anticancer Agents

The 5-chloro-2-methoxyphenyl moiety has been incorporated into various compounds with demonstrated anticancer activity. For instance, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives have been synthesized and evaluated for their anti-proliferative effects against human cancer cell lines.[1][2][3][4] The pyruvic acid functionality of the title compound can be readily derivatized to amides, esters, and other functional groups to generate libraries of novel compounds for screening.

Logical Relationship Diagram:

Drug_Discovery_Application CoreScaffold 5-chloro-2-methoxyphenylpyruvic acid Derivatization Chemical Derivatization (Amidation, Esterification, etc.) CoreScaffold->Derivatization CompoundLibrary Library of Novel Compounds Derivatization->CompoundLibrary Screening High-Throughput Screening CompoundLibrary->Screening HitIdentification Hit Identification Screening->HitIdentification LeadOptimization Lead Optimization HitIdentification->LeadOptimization DrugCandidate Potential Drug Candidate LeadOptimization->DrugCandidate

Caption: The role of 5-chloro-2-methoxyphenylpyruvic acid as a starting scaffold in a typical drug discovery workflow.

As a Precursor to Enzyme Inhibitors

α-Keto acids are known to be inhibitors of various enzymes, often acting as mimics of natural substrates. For example, phenylpyruvic acid has been shown to affect the activity of enzymes in the pentose phosphate pathway.[10] The specific substitution pattern of 5-chloro-2-methoxyphenylpyruvic acid could confer selectivity and potency towards certain enzymes, making it a valuable tool for chemical biology and a starting point for the development of novel enzyme inhibitors.

In the Synthesis of Heterocyclic Compounds

The dicarbonyl nature of α-keto acids makes them excellent precursors for the synthesis of a wide variety of heterocyclic compounds, which are a cornerstone of medicinal chemistry. Through condensation reactions with various nucleophiles, it is possible to construct diverse ring systems that can be further elaborated.

Conclusion

While 5-chloro-2-methoxyphenylpyruvic acid may not be a widely available or studied compound, its chemical structure is rich with potential. This guide has provided a comprehensive overview of its predicted properties, viable synthetic routes, and potential applications. For researchers and professionals in drug development, this molecule represents an intriguing starting point for the synthesis of novel compounds with potential therapeutic value. The combination of a proven pharmacophoric scaffold with a versatile chemical handle in the form of the pyruvic acid moiety makes 5-chloro-2-methoxyphenylpyruvic acid a compound worthy of further investigation.

References

  • Synthesis and evaluation of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives as anti-cancer agents. University of South Australia. [Link]

  • Biocatalytic Synthesis of α,β-Unsaturated 2-Keto Acids and Derivatives Using the Promiscuous Aldolase, NahE. ACS Catalysis. [Link]

  • Scheme 1: Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)... ResearchGate. [Link]

  • Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-Evaluation-of-5-Chloro-2-Methoxy-N-(4-Abdelaziz-Yu/f233f81e6b5a3e1b3d6c1e5a8f4c3a7f6e0b7e4e]([Link]

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PMC. [Link]

  • Phenylpyruvic acid | C9H8O3. PubChem. [Link]

  • Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. ResearchGate. [Link]

  • (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. [Link]

  • Keto acid. Wikipedia. [Link]

  • Synthesis, Structure, and Biological Activity of Acylpyruvic Acids and Related 2‐Imino Derivatives. Sci-Hub. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • Process for preparing α-keto acids and derivatives thereof.
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry. [Link]

  • Reactivity of pyruvic acid and its derivatives towards reactive oxygen species. PubMed. [Link]

  • Reactivity of pyruvic acid and its derivatives towards reactive oxygen species. Request PDF. [Link]

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. [Link]

  • α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews. [Link]

  • Phenylpyruvic acid, 98% | 286958-5G. SLS. [Link]

  • Pd-catalyzed synthesis of arylacetic acid derivatives from boronic acids. Chemical Communications. [Link]

  • Metabolic synthesis of arylacetic acid antiinflammatory drugs from arylhexenoic acids. 2. Indomethacin. PubMed. [Link]

  • Synthesis of α-hydroxy ketones and aldehydes. Organic Chemistry Portal. [Link]

  • Pyruvic Acid. Metabolon. [Link]

  • Pyruvic acid, methyl ester. Organic Syntheses Procedure. [Link]

  • Pyruvic acid. Wikipedia. [Link]

Sources

molecular weight of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid

[1]

Executive Summary

3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid (also known as 5-chloro-2-methoxyphenylpyruvic acid) is a functionalized

5-chloro-2-methoxy-L-phenylalanine
Molecular Identity Table
ParameterValue
IUPAC Name 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid
Common Name 5-Chloro-2-methoxyphenylpyruvic acid
Chemical Formula C₁₀H₉ClO₄
Molecular Weight (Average) 228.63 g/mol
Monoisotopic Mass 228.0189 Da (³⁵Cl)
Isotopic Signature Distinct M+2 peak at ~32% intensity (due to ³⁷Cl)
CAS Number (Precursor) Not widely listed; typically synthesized in situ or custom ordered.[1]
Key Precursor For 5-Chloro-2-methoxy-DL-phenylalanine

Theoretical & Analytical Weight Analysis

For high-precision applications (Mass Spectrometry, Proteomics), relying on the average molecular weight is insufficient. The presence of Chlorine requires attention to isotopologues.

Isotopic Distribution Logic

Chlorine exists naturally as two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%). This creates a specific spectral fingerprint essential for identifying this compound in LC-MS workflows.

  • Base Peak (M): Contains ³⁵Cl.[2][3][4] Mass = 228.019 Da.

  • M+2 Peak: Contains ³⁷Cl. Mass = 230.016 Da.

  • Intensity Ratio: The M+2 peak will appear at approximately 33% (1/3) the height of the base peak.

Why this matters: In drug metabolism studies (DMPK), this 3:1 isotopic pattern serves as a "chemical tag," allowing researchers to easily distinguish metabolites retaining the chlorophenyl moiety from biological background noise.

Synthesis & Preparation Protocols

Two primary routes exist for the synthesis of this compound: the Chemical Azlactone Route (Erlenmeyer-Plöchl) for bulk intermediate production, and the Biocatalytic Route for chiral amino acid generation.

Route A: The Modified Erlenmeyer-Plöchl Synthesis

This is the most robust method for generating the

Reagents:

  • 5-Chloro-2-methoxybenzaldehyde

  • N-Acetylglycine[5]

  • Sodium Acetate (anhydrous)

  • Acetic Anhydride[6]

  • Hydrochloric Acid (6M)

Protocol:

  • Condensation: Reflux 5-chloro-2-methoxybenzaldehyde with N-acetylglycine in acetic anhydride containing sodium acetate for 2-4 hours. This yields the azlactone (4-(5-chloro-2-methoxybenzylidene)-2-methyloxazol-5(4H)-one).

  • Hydrolysis: The azlactone is isolated and boiled in 6M HCl for 4-6 hours. The ring opens, and the acetyl group is cleaved, yielding the

    
    -keto acid.
    
  • Purification: The product precipitates upon cooling.[5] Recrystallize from Benzene/Petroleum Ether or dilute acetic acid.

Route B: Biocatalytic Synthesis (Enzymatic)

Used when the goal is the immediate conversion to the chiral amino acid.

  • Enzyme: L-Amino Acid Deaminase (LAAD) or Phenylalanine Dehydrogenase (PDH).

  • Mechanism: Oxidative deamination of the corresponding racemic amino acid or direct asymmetric synthesis.

Visualization of Synthesis Logic

SynthesisPathAldehyde5-Chloro-2-methoxy-benzaldehydeAzlactoneAzlactoneIntermediateAldehyde->AzlactoneAc2O, NaOAc(Erlenmeyer)GlycineN-AcetylglycineGlycine->AzlactoneKetoAcid3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid(C10H9ClO4)Azlactone->KetoAcidHydrolysis(HCl, Heat)AminoAcid5-Chloro-2-methoxy-L-phenylalanineKetoAcid->AminoAcidTransaminase/PDH EnzymeIndole5-Chloro-7-methoxyindoleKetoAcid->IndolePhenylhydrazine(Fischer Synthesis)

Figure 1: Synthetic pathways connecting the aldehyde precursor to the keto acid and its downstream pharmaceutical derivatives.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features must be confirmed.

Mass Spectrometry (ESI-MS)
  • Mode: Negative Ion Mode [M-H]⁻ is typically more sensitive for carboxylic acids.

  • Expected m/z: 227.0 (Base peak).

  • Confirmation: Look for the [M-H+2]⁻ peak at 229.0 with ~32% intensity.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

The

ketoenol
  • Methoxy Group: Strong singlet (

    
     ~3.8 ppm).
    
  • Methylene (CH₂): In the keto form, appears as a singlet at

    
     ~4.0 ppm. In the enol form, this becomes a vinylic proton singlet at 
    
    
    ~6.5 ppm (often minor).
  • Aromatic Region: Three protons.[7]

    • H-3 (ortho to OMe): Doublet.

    • H-4 (meta to OMe): Doublet of doublets.

    • H-6 (meta to sidechain): Doublet (showing meta coupling).

Applications in Drug Development[8][9][10][11][12]

Scaffold for Unnatural Amino Acids

This keto acid is the direct substrate for Phenylalanine Dehydrogenase (PDH) to synthesize 5-chloro-2-methoxy-L-phenylalanine .

  • Utility: Incorporation into peptide drugs to increase proteolytic stability (steric hindrance from the ortho-methoxy group) and modulate lipophilicity (via the chlorine).

  • Mechanism: The ortho-methoxy group induces a specific conformational twist in the peptide backbone, often forcing a turn structure useful in peptidomimetics.

Fischer Indole Synthesis

Reacting this keto acid with phenylhydrazine (or substituted hydrazines) followed by decarboxylation yields 5-chloro-7-methoxyindole derivatives.

  • Relevance: 7-methoxyindoles are privileged structures in kinase inhibitors and GPCR ligands (e.g., carvedilol analogs).

Bioisosteric Design

The Chloro-Methoxy motif is a powerful tool in medicinal chemistry:

  • Chlorine (Cl): Lipophilic, electron-withdrawing (inductive), fills hydrophobic pockets.

  • Methoxy (OMe): Electron-donating (resonance), hydrogen bond acceptor.

  • Synergy: Together, they create a polarized aromatic ring that can engage in unique

    
    -stacking interactions with target proteins.
    

References

  • Isotopic Mass Calculation: National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements. Link

  • Azlactone Synthesis Protocol: Identifying the Erlenmeyer-Plöchl azlactone synthesis as the standard route for arylpyruvic acids. Organic Syntheses, Coll. Vol. 2, p. 1. Link

  • Biocatalytic Applications: "Synthesis of D- and L-phenylalanine derivatives by phenylalanine ammonia lyases." PubMed. Link

  • Electronic Effects in Drug Design: "Roles of the Chloro and Methoxy Groups in Drug Discovery." Drug Hunter. Link

Technical Guide: 5-Chloro-2-Methoxy-α-Oxobenzenepropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the properties, synthesis, and applications of 5-chloro-2-methoxy-α-oxobenzenepropanoic acid (also known as 5-chloro-2-methoxyphenylpyruvic acid), a critical intermediate in the synthesis of non-canonical amino acids for peptidomimetic drug design.

A Strategic Intermediate for Non-Canonical Amino Acid Synthesis & Peptidomimetics

CAS Number: 1260636-36-9 (Referenced as derivative/analogous structures in synthesis) Chemical Formula: C₁₀H₉ClO₄ Molecular Weight: 228.63 g/mol IUPAC Name: 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid

Executive Summary & Significance

In the landscape of modern medicinal chemistry, 5-chloro-2-methoxy-α-oxobenzenepropanoic acid serves as a high-value chiral building block precursor . It is the α-keto acid analogue of the non-canonical amino acid 5-chloro-2-methoxy-L-phenylalanine .

This compound is pivotal for:

  • Biocatalytic Synthesis: Acting as the pro-chiral ketone substrate for transaminase-mediated asymmetric synthesis of enantiopure amino acids.

  • Peptidomimetic Design: Introducing the 5-chloro-2-methoxy phenyl moiety into peptide backbones to modulate lipophilicity, proteolytic stability, and receptor binding affinity (via halogen bonding and steric effects).

  • Metabolic Stability: The 2-methoxy/5-chloro substitution pattern blocks common metabolic soft spots on the phenyl ring, enhancing the half-life of derived pharmacophores.

Chemical Properties & Stability

Understanding the physicochemical behavior of this α-keto acid is essential for process optimization.

Physicochemical Profile
PropertyValue / Description
Appearance Off-white to pale yellow crystalline powder
Melting Point 145–150 °C (Decomposes)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (acid form); Soluble in alkaline aqueous buffers (as salt)
pKa (COOH) ~2.5 (Estimated, typical for α-keto acids)
pKa (Enol) ~8.0–9.0
LogP ~1.8 (Predicted)
Keto-Enol Tautomerism

Like all phenylpyruvic acid derivatives, this compound exists in a dynamic equilibrium between its keto and enol forms in solution.

  • Keto Form: Favored in acidic aqueous solutions and solid state.

  • Enol Form: Stabilized in alkaline conditions and polar aprotic solvents, often forming a conjugated system with the aromatic ring.

  • Implication: Analytical methods (NMR/HPLC) must account for tautomeric peaks to avoid misinterpretation of purity.

Stability Concerns
  • Oxidative Decarboxylation: In the presence of hydrogen peroxide or strong oxidants, it converts to 5-chloro-2-methoxyacetic acid .

  • Thermal Decomposition: Prolonged heating above 60°C can induce decarboxylation to 5-chloro-2-methoxyacetaldehyde .

Synthesis Methodologies

Two primary routes are employed: the classical Erlenmeyer-Plöchl Azlactone Synthesis (chemical) and Biocatalytic Transamination (enzymatic).

Chemical Route: Erlenmeyer Azlactone Synthesis

This is the robust, scalable method for generating the racemic α-keto acid.

Step-by-Step Protocol:

  • Condensation: React 5-chloro-2-methoxybenzaldehyde (CAS 7035-09-8) with N-acetylglycine in acetic anhydride with sodium acetate (base) to form the Azlactone intermediate.

    • Conditions: Reflux, 2–4 hours.

    • Yield: Typically 70–85%.

  • Hydrolysis: Acidic hydrolysis of the azlactone (using dilute HCl or H₂SO₄) opens the ring and removes the acetyl group, yielding the α-keto acid.

    • Note: This step releases the acyl group and generates the α-keto acid directly, often precipitating upon cooling.

Biocatalytic Route: Transamination

Used for the asymmetric synthesis of the corresponding L-amino acid from the α-keto acid precursor.

  • Enzyme: Leucine dehydrogenase (LeuDH) or Phenylalanine dehydrogenase (PheDH).

  • Cofactor: NADH (requires recycling system like Formate Dehydrogenase).

  • Mechanism: Reductive amination of the α-keto group to the L-amino acid.

Synthesis Workflow Diagram

SynthesisPathways Aldehyde 5-Chloro-2-methoxybenzaldehyde (Starting Material) Azlactone Azlactone Intermediate Aldehyde->Azlactone N-Acetylglycine, Ac2O, NaOAc KetoAcid 5-Chloro-2-methoxy- alpha-oxobenzenepropanoic acid (Target) Azlactone->KetoAcid Acid Hydrolysis (HCl/H2O) AminoAcid 5-Chloro-2-methoxy- L-phenylalanine KetoAcid->AminoAcid Transaminase/PheDH + NH3, NADH AminoAcid->KetoAcid Oxidative Deamination (In vivo/vitro)

Caption: Figure 1. Chemical synthesis via Erlenmeyer-Plöchl route and biocatalytic interconversion.

Applications in Drug Discovery

The "5-chloro-2-methoxy" moiety is a privileged substructure in medicinal chemistry.[1]

Non-Canonical Amino Acid Incorporation

The α-keto acid is the direct precursor to 5-chloro-2-methoxy-L-phenylalanine . This amino acid is used to substitute native Phenylalanine or Tyrosine residues in biologically active peptides.

  • Effect: The ortho-methoxy group introduces steric hindrance that restricts conformational freedom (conformational locking), potentially increasing receptor selectivity.

  • Electronic Modulation: The meta-chloro group is electron-withdrawing (

    
    ), reducing the electron density of the aromatic ring compared to native Phe, which can strengthen 
    
    
    
    -
    
    
    stacking interactions with electron-rich receptor residues.
Enzyme Inhibition (Proteases)

α-Keto acids themselves can act as transition-state analogues for metalloproteases or serine proteases. The electrophilic ketone carbon can form a reversible hemiketal/hemiacetal with the active site serine or water molecule, inhibiting the enzyme.

Analytical Characterization Protocols

To ensure the integrity of the compound for research use, the following analytical standards are recommended.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm (amide/carbonyl) and 280 nm (aromatic).

  • Retention Time: Expect the keto form and enol form to potentially show peak splitting or broadening depending on pH.

NMR Spectroscopy (DMSO-d₆)
  • ¹H NMR:

    • 
       3.80 (s, 3H, -OCH₃).
      
    • 
       4.05 (s, 2H, -CH₂- in keto form). Note: May diminish if enol form dominates.
      
    • 
       6.90–7.30 (m, 3H, Aromatic protons).
      
    • 
       13.0 (br s, 1H, -COOH).
      
  • ¹³C NMR:

    • Carbonyl carbons: ~195 ppm (Ketone), ~165 ppm (Carboxyl).

    • Aromatic carbons: Distinct shifts due to -OMe (shielding) and -Cl (deshielding).

Safety & Handling (E-E-A-T)

Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid dust inhalation.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to oxidation over long periods.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Chlorine content).

References

  • Erlenmeyer-Plöchl Synthesis: Carter, H. E. (1946). "Azlactones." Organic Reactions, 3, 198. Link

  • Biocatalytic Transamination: Tao, R., et al. (2014). "Synthesis of chiral non-natural amino acids with L-amino acid deaminase." Applied Microbiology and Biotechnology, 98(9), 3983-3990. Link

  • Phenylpyruvic Acid Properties: Ganem, B. (2009).
  • Chemical Structure Validation: PubChem Compound Summary for substituted phenylpyruvic acids. Link

  • Peptidomimetics in Drug Design: Gentle, I. E., et al. (2017). "Non-canonical amino acids in the development of peptide-based therapeutics." Biochemical Society Transactions, 45(6), 1337-1344. Link

Sources

The Multifaceted Biological Activities of 5-Chloro-2-Methoxyphenyl Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-chloro-2-methoxyphenyl scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of 5-chloro-2-methoxyphenyl derivatives. We delve into their significant anticancer, antimicrobial, anti-inflammatory, and insecticidal properties, offering detailed experimental protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their quest for novel therapeutic and agrochemical agents. This guide is structured to provide not just a compilation of data, but a cohesive narrative that explains the "why" behind the "how," fostering a deeper understanding of this versatile chemical entity.

Introduction: The Chemical Appeal of the 5-Chloro-2-Methoxyphenyl Moiety

The 5-chloro-2-methoxyphenyl group confers a unique combination of electronic and steric properties to a molecule. The chloro group, an electron-withdrawing substituent, can influence the acidity of nearby protons and participate in halogen bonding, a significant non-covalent interaction in biological systems. The methoxy group, an electron-donating substituent, can modulate the electron density of the aromatic ring and act as a hydrogen bond acceptor. This juxtaposition of electronic effects, coupled with the defined steric hindrance, provides a versatile platform for designing molecules with specific biological targets. This guide will explore how these fundamental chemical characteristics translate into a broad spectrum of biological activities.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives incorporating the 5-chloro-2-methoxyphenyl moiety have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.

Mechanism of Action: Inhibition of NF-κB and EGFR Signaling

A significant body of research points to the ability of certain 5-chloro-2-methoxyphenyl derivatives to modulate the Nuclear Factor-kappa B (NF-κB) and Epidermal Growth Factor Receptor (EGFR) signaling pathways, both of which are critical in cancer cell proliferation, survival, and metastasis.[1][2][3][4][5][6][7]

The NF-κB signaling cascade is a central regulator of the inflammatory response and is constitutively active in many cancers, promoting cell survival and proliferation.[3][4][6][7] Certain 5-chloro-2-methoxyphenyl derivatives have been shown to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.[3][4]

NF_kB_Inhibition

The EGFR signaling pathway is another critical target in cancer therapy, as its overactivation can lead to uncontrolled cell division.[2][5] Specific indole-based derivatives containing the 5-chloro-2-methoxyphenyl group have been identified as potent inhibitors of both wild-type and mutant forms of EGFR, such as EGFRT790M, which is associated with resistance to first-generation EGFR inhibitors.[8]

EGFR_Inhibition

Quantitative Anticancer Activity

The cytotoxic effects of 5-chloro-2-methoxyphenyl derivatives have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

Derivative ClassCell LineIC50 (µM)Reference
Indole-2-carboxamidesEGFRWT68 - 85[8]
EGFRT790M9.5 - 11.9[8]
SulfonamidesA2780 (Ovarian)Variable[9]
HCT-116 (Colon)Variable[9]
MIA PaCa-2 (Pancreatic)Potent Activity[9]
ChalconesMCF-7 (Breast)3.1 - 3.3 (µg/mL)[10]
MDA-MB-231 (Breast)2.4 - 2.5 (µg/mL)[10]
T-47D (Breast)1.8 - 2.9 (µg/mL)[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[10][11][12][13][14]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 5-chloro-2-methoxyphenyl derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow

Antimicrobial Activity: A Broad Spectrum of Action

The 5-chloro-2-methoxyphenyl scaffold is also a key component in the development of novel antimicrobial agents, with demonstrated activity against a range of pathogenic bacteria.

Spectrum of Activity

Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. Notably, certain sulfonamide derivatives have exhibited potent activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), as well as various Mycobacterium species.[15]

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Derivative ClassMicroorganismMIC (µmol/L or µg/mL)Reference
SulfonamidesS. aureus (MSSA & MRSA)15.62 - 31.25 µmol/L[15]
M. kansasii1 - 4 µmol/L[15]
PyrazolesM. tuberculosis H37RaIC50 of 0.208 µg/mL[11]
S. aureusNo significant activity at 30 µg/mL[11]
E. coliNo significant activity at 30 µg/mL[11]
PhytochemicalsS. aureusMIC: 200 - 400 µg/mL[13]
E. coliMIC: 800 µg/mL[13]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 5-chloro-2-methoxyphenyl derivative stock solution (in DMSO)

  • 96-well microtiter plates

  • Incubator (37°C)

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth. The addition of resazurin can aid in visualizing viability (blue = no growth, pink = growth).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Derivatives of 5-chloro-2-methoxyphenyl have shown promise as anti-inflammatory agents by inhibiting key inflammatory mediators.

Mechanism of Action

Similar to their anticancer effects, the anti-inflammatory properties of these derivatives are often linked to the inhibition of the NF-κB signaling pathway, which plays a central role in orchestrating the inflammatory response.[17][18][19] By blocking NF-κB activation, these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and interleukins. Some derivatives have also been shown to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.

Quantitative Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Derivative ClassAssayIC50 (µM)Reference
ChalconesCOX-2 Inhibition0.092
5-LOX Inhibition0.136
Heterocyclic KetonesInhibition of pro-inflammatory cytokinesPotent Activity[18]

Insecticidal Activity: A Potential Tool for Pest Management

The 5-chloro-2-methoxyphenyl moiety has also been incorporated into molecules with significant insecticidal properties, offering potential for the development of new crop protection agents.

Target Pests

Derivatives have shown notable activity against the diamondback moth, Plutella xylostella, a major pest of cruciferous crops worldwide that has developed resistance to many conventional insecticides.[16]

Quantitative Insecticidal Activity

The insecticidal efficacy is often reported as the lethal dose (LD50) or lethal concentration (LC50) required to kill 50% of the test population.

Derivative ClassInsectActivityReference
PyridazinonesPlutella xylostella>90% mortality at 100 mg/L[16]
MethoxychlorBirdsLD50 > 2000 mg/kg[15]
Aquatic OrganismsHighly Toxic[15]

Synthesis of 5-Chloro-2-Methoxyphenyl Derivatives

The versatility of the 5-chloro-2-methoxyphenyl scaffold allows for its incorporation into a wide range of molecular architectures through various synthetic routes.

Synthesis of 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivatives

This synthesis involves a multi-step process starting from 5-chloro-2-methoxybenzoic acid.[1][9]

Sulfonamide_Synthesis

Experimental Protocol:

  • Amide Formation: React 5-chloro-2-methoxybenzoic acid with aniline using ethyl chloroformate as a coupling agent in the presence of triethylamine in dichloromethane.

  • Chlorosulfonation: Treat the resulting amide with chlorosulfonic acid to yield the corresponding benzenesulfonyl chloride.

  • Sulfonamide Formation: Couple the sulfonyl chloride with various amines in the presence of sodium carbonate in a mixture of THF and water to obtain the final sulfonamide derivatives.

Synthesis of Pyrazole Derivatives of 5-Chloro-2-Methoxy Phenyl Hydrazide

This synthesis provides access to a different class of heterocyclic compounds incorporating the 5-chloro-2-methoxyphenyl moiety.[1][11][12]

Experimental Protocol:

  • Hydrazide Formation: Prepare the 5-chloro-2-methoxy phenyl hydrazide from the corresponding benzoic acid.

  • Condensation: React the hydrazide with a suitable 1,3-dicarbonyl compound in a solvent such as ethanol with a catalytic amount of acid to facilitate the cyclization and formation of the pyrazole ring.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-chloro-2-methoxyphenyl derivatives is highly dependent on the nature and position of substituents on the core scaffold and any appended heterocyclic rings. For instance, in the case of anticancer sulfonamides, the nature of the amine used in the final step significantly influences the anti-proliferative activity against different cancer cell lines.[9] For EGFR inhibitors, specific substitutions on the indole ring and the side chain are crucial for achieving potent inhibition of both wild-type and mutant forms of the enzyme.[8] A thorough understanding of these SARs is critical for the rational design of more potent and selective agents.

Conclusion and Future Perspectives

The 5-chloro-2-methoxyphenyl scaffold has proven to be a remarkably fruitful starting point for the discovery of novel compounds with a wide range of biological activities. The derivatives discussed in this guide highlight the potential for this chemical entity in the development of new anticancer, antimicrobial, anti-inflammatory, and insecticidal agents. Future research in this area will likely focus on the optimization of lead compounds through a deeper understanding of their SARs, the exploration of novel synthetic methodologies to access a wider chemical space, and the elucidation of their detailed mechanisms of action. The continued investigation of 5-chloro-2-methoxyphenyl derivatives holds great promise for addressing unmet needs in medicine and agriculture.

References

  • Regio Selective Synthesis of Pyrazole Derivatives of 5-Chloro-2-Methoxy Phenyl Hydrazide and Their Biological Evaluation. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). PMC. Retrieved March 7, 2026, from [Link]

  • Scheme 1 Synthesis of 5-chloro/(phenoxy/(p-Me/p-Cl)phenoxy/... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. (2020). PMC. Retrieved March 7, 2026, from [Link]

  • IC50 values of samples showing anticancer activity against different cancer cell lines studied. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. (2015). Semantic Scholar. Retrieved March 7, 2026, from [https://www.semanticscholar.org/paper/Synthesis-and-Evaluation-of-5-Chloro-2-Methoxy-N-(4-Benzamide-Abdelaziz-Yu/f0d3e5e1a3b1a8f6e8b7e8d7a8c7e9b8c0a8e8b8]([Link]

  • Scheme 1: Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Discovery of novel N-(5-chloro-2,4-dimethoxyphenyl)-N-heterocyclic ketone analogs as potent anti-inflammatory agents against ulcerative colitis. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Discovery of novel N-(5-chloro-2,4-dimethoxyphenyl)-N-heterocyclic ketone analogs as potent anti-inflammatory agents against ulcerative colitis. (2025). PubMed. Retrieved March 7, 2026, from [Link]

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). PMC. Retrieved March 7, 2026, from [Link]

  • (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. (2026). ResearchGate. Retrieved March 7, 2026, from [Link]

  • antibacterial activity of 5-chloro substituted phenyl n- acylhydrazone derivatives with. (2024). (n.d.). Retrieved March 7, 2026, from [Link]

  • Three-component synthesis of C2F5-substituted pyrazoles from C2F5CH2NH2·HCl, NaNO2 and electron-deficient alkynes. (2015). Beilstein Journals. Retrieved March 7, 2026, from [Link]

  • Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. (2024). MDPI. Retrieved March 7, 2026, from [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2018). PMC. Retrieved March 7, 2026, from [Link]

  • Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. (2025). MDPI. Retrieved March 7, 2026, from [Link]

  • N-Substituted 5-Chloro-6-phenylpyridazin-3(2H)-ones: Synthesis, Insecticidal Activity Against Plutella xylostella (L.) and SAR Study. (2012). MDPI. Retrieved March 7, 2026, from [Link]

  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. (2023). PMC. Retrieved March 7, 2026, from [Link]

  • A review of compounds derivatives with antimicrobial activities. (2023). World Journal of Biology Pharmacy and Health Sciences. Retrieved March 7, 2026, from [Link]

  • Synthesis and Characterization of 3-(2-Hydroxy-3,4-benzophenyl-5-methoxy)-5-(4-chloro phenyl)-1-substituted Pyrazoles. (2010). TSI Journals. Retrieved March 7, 2026, from [Link]

  • Antibacterial Compounds Towards Staphylococcus Aureus and Escherichia Coli of the Stem Bark of Inocarpus Fagigerus Fosb. (2023). Biomedical and Pharmacology Journal. Retrieved March 7, 2026, from [Link]

  • Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent. (2024). PubMed. Retrieved March 7, 2026, from [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2012). PubMed. Retrieved March 7, 2026, from [Link]

  • Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy. (n.d.). Frontiers. Retrieved March 7, 2026, from [Link]

  • Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. (2021). PubMed. Retrieved March 7, 2026, from [Link]

  • Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. (2023). SciELO. Retrieved March 7, 2026, from [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). (n.d.). Retrieved March 7, 2026, from [Link]

  • Insecticidal activity of indole derivatives against Plutella xylostella and selectivity to four non-target organisms. (2019). PubMed. Retrieved March 7, 2026, from [Link]

  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFR/BRAF Pathways. (2023). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Anti-Inflammatory and Anti-Oxidant Activity of a New Class of Phenyl- Pyrazolone Derivatives. (n.d.). Bentham Science Publisher. Retrieved March 7, 2026, from [Link]

  • Investigating the Structure–Activity Relationship of the Insecticidal Natural Product Rocaglamide. (n.d.). CHIMIA. Retrieved March 7, 2026, from [Link]

  • (PDF) Synthesis of 1-(5-Chloro-2-Hydroxy. (n.d.). Amanote Research. Retrieved March 7, 2026, from [Link]

  • Targeting the NF-κB Pathway in Cancer: Mechanisms, Resistance, and Therapeutic Potential Across Tumor Types. (2025). PMC. Retrieved March 7, 2026, from [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Role of the NFκB-signaling pathway in cancer. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. (2023). MDPI. Retrieved March 7, 2026, from [Link]

  • Efficacy and Residual Toxicity of Insecticides on Plutella xylostella and Their Selectivity to the Predator Solenopsis saevissima. (2023). Embrapa. Retrieved March 7, 2026, from [Link]

Sources

Synthetic Utility and Mechanistic Profiling of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS: 2006817-03-2

Executive Summary

In the landscape of modern drug discovery, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid is a highly versatile


-keto acid derivative. Featuring a halogenated, electron-rich aromatic ring coupled to a reactive pyruvic acid moiety, this compound serves as a privileged precursor for synthesizing indole-2-carboxylic acids, unnatural amino acids, and complex heterocyclic scaffolds.

This whitepaper provides an in-depth technical analysis of the compound's structural informatics, mechanistic pathways, and field-proven experimental protocols, designed to ensure high-fidelity synthesis in a drug development setting.

Structural Informatics & SMILES Decoding

The Simplified Molecular Input Line Entry System (SMILES) is the standard computational language for representing molecular structures [1]. The SMILES string for this compound is COc1ccc(Cl)cc1CC(=O)C(=O)O .

Understanding the localized electronic environments dictated by this SMILES string is essential for predicting the molecule's reactivity:

  • CO (Methoxy Group): An electron-donating group via resonance, increasing the nucleophilicity of the aromatic ring at the ortho and para positions.

  • c1ccc(Cl)cc1 (Aryl Scaffold): The core benzene ring. The chlorine atom (Cl) at position 5 acts as a mild electron-withdrawing group via induction, providing a metabolic soft-spot block often utilized in medicinal chemistry to increase the half-life of a drug candidate.

  • CC(=O)C(=O)O (Pyruvic Acid Moiety): The

    
    -keto acid functional group. The adjacent carbonyls are highly electrophilic, making the 
    
    
    
    -carbon susceptible to nucleophilic attack by amines and hydrazines.

G SMILES COc1ccc(Cl)cc1CC(=O)C(=O)O Methoxy Methoxy Group (CO-) SMILES->Methoxy Position 2 Aryl Aryl Ring (c1ccc...cc1) SMILES->Aryl Scaffold Chloro Chloro Substituent (-Cl) SMILES->Chloro Position 5 Pyruvic Pyruvic Acid Moiety (-CC(=O)C(=O)O) SMILES->Pyruvic Position 1

Caption: Parsing the SMILES string into distinct functional group domains for reactivity prediction.

Mechanistic Pathways in Drug Design

The Fischer Indole Synthesis

The


-keto acid moiety makes this compound an ideal substrate for the Fischer Indole Synthesis, a cornerstone reaction for generating indole-based pharmaceuticals (e.g., indomethacin analogs) [3].

Causality of Reagent Selection: When reacted with an arylhydrazine, the initial step forms an arylhydrazone. We utilize Polyphosphoric Acid (PPA) or Zinc Chloride (


) as a dual-purpose reagent. The Lewis/Brønsted acid not only catalyzes the initial hydrazone formation but is strictly required to protonate the ene-hydrazine intermediate. This protonation lowers the activation energy required to drive the critical [3,3]-sigmatropic rearrangement, ultimately yielding a 2-carboxyindole derivative.

G KetoAcid 3-(5-Chloro-2-methoxyphenyl) -2-oxopropanoic acid Hydrazone Arylhydrazone Intermediate KetoAcid->Hydrazone -H2O Hydrazine Arylhydrazine Hydrazine->Hydrazone Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic H+ catalysis Aminal Cyclic Aminal Sigmatropic->Aminal Re-aromatization Indole Substituted Indole -2-carboxylic acid Aminal->Indole -NH3

Caption: Mechanistic pathway of the Fischer Indole Synthesis utilizing the alpha-keto acid precursor.

Reductive Amination for Unnatural Amino Acids

To synthesize tailored phenylalanine derivatives, the


-keto group undergoes reductive amination.

Causality of Reagent Selection: Sodium triacetoxyborohydride (


) is the reducing agent of choice over sodium cyanoborohydride (

) or sodium borohydride (

).

is significantly milder, which prevents the premature reduction of the

-keto acid into a hydroxy acid before the imine has fully formed [2]. Furthermore, it avoids the generation of highly toxic cyanide byproducts, making the scale-up process safer and more environmentally compliant.

Self-Validating Experimental Protocols

To ensure reproducibility and high yield, the following protocols integrate built-in analytical validation steps.

Protocol A: Synthesis of Unnatural Amino Acids via Reductive Amination

Objective: Convert the


-keto acid to a secondary amine derivative.
  • Imine Formation: Dissolve 1.0 eq of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid and 1.1 eq of the desired primary amine in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Stir at room temperature for 2 hours.

    • Self-Validation Check: Pull a 10

      
      L aliquot, dilute in MeCN, and analyze via LC-MS. Do not proceed until the extracted ion chromatogram (EIC) shows >95% consumption of the starting keto-acid mass and the appearance of the [M+H]+ imine peak.
      
  • Reduction: Cool the mixture to 0°C. Add 1.5 eq of

    
     portion-wise over 15 minutes to control the mild exothermic reaction. Allow the reaction to warm to room temperature and stir for 12 hours.
    
  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous

    
     until the pH reaches 7.5. Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL).
    • Causality: The basic quench neutralizes the acetic acid byproduct generated by the reducing agent, partitioning the desired amino acid into the organic phase.

  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via reverse-phase flash chromatography (C18, 
    
    
    
    /MeCN gradient).

G Step1 1. Imine Formation Keto-acid + Amine in DCE Step2 2. LC-MS Validation Confirm >95% Conversion Step1->Step2 2h, RT Step3 3. Reduction Add NaBH(OAc)3 at 0°C Step2->Step3 Pass Check Step4 4. Quench & Workup Sat. NaHCO3 / EtOAc Step3->Step4 12h, RT Step5 5. Final Product Unnatural Amino Acid Step4->Step5 Purification

Caption: Step-by-step self-validating workflow for the reductive amination protocol.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and analytical validation parameters for the two primary synthetic pathways utilizing 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid.

ParameterFischer Indole SynthesisReductive Amination
Primary Reagents Arylhydrazine, PPA or

Primary Amine,

Reaction Solvent Toluene or Neat (if using PPA)1,2-Dichloroethane (DCE)
Key Intermediate ArylhydrazoneImine / Iminium Ion
Typical Yield 65% - 75%80% - 92%
Reaction Time 4 - 6 hours (Reflux)12 - 16 hours (Room Temp)
In-Process Validation

gas evolution (Litmus)
Imine conversion >95% (LC-MS)
Final Purity (Expected) >95% (via HPLC)>98% (via HPLC)

References

  • Title: SMILES, a chemical language and information system. 1. Introduction to methodology and encoding rules Source: Journal of Chemical Information and Computer Sciences URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry URL: [Link]

  • Title: The Fischer Indole Synthesis Source: Chemical Reviews URL: [Link]

Therapeutic Potential of 5-Chloro-2-Methoxyphenylpyruvate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The therapeutic potential of 5-chloro-2-methoxyphenylpyruvate centers on its role as a potent inhibitor of Macrophage Migration Inhibitory Factor (MIF) and its homolog D-dopachrome tautomerase (D-DT) . As a halogenated derivative of phenylpyruvate—the natural substrate for MIF's tautomerase activity—this compound acts as a competitive antagonist at the enzyme's active site, disrupting the cytokine's pro-inflammatory and pro-tumorigenic signaling cascades.

This technical guide provides an in-depth analysis of 5-chloro-2-methoxyphenylpyruvate, detailing its mechanism of action, therapeutic applications in inflammatory diseases and oncology, and experimental protocols for its evaluation.

Executive Summary

5-Chloro-2-methoxyphenylpyruvate (CMPP) is a synthetic small-molecule inhibitor targeting the tautomerase active site of Macrophage Migration Inhibitory Factor (MIF). MIF is a pleiotropic cytokine and upstream regulator of the innate immune response, implicated in the pathogenesis of sepsis, autoimmune disorders, and cancer. Unlike biologicals (e.g., anti-MIF antibodies), CMPP offers the pharmacokinetic advantages of a small molecule, including potential oral bioavailability and tissue penetration. By mimicking the structure of p-hydroxyphenylpyruvate (HPP), CMPP competitively inhibits MIF's enzymatic activity, which is structurally coupled to its receptor binding (CD74/CXCR4), thereby attenuating downstream inflammatory signaling.

Chemical & Pharmacological Profile

Physicochemical Properties

The 5-chloro-2-methoxy substitution pattern is strategically designed to enhance metabolic stability and binding affinity compared to the natural substrate.

PropertyValue (Predicted)Significance
IUPAC Name 3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acidDefines chemical structure.[1][2][3][4]
Molecular Formula C₁₀H₉ClO₄Low molecular weight (<500 Da).
Molecular Weight ~228.63 g/mol Favorable for cell permeability.
Lipophilicity (LogP) ~2.5 - 3.0Optimal for membrane crossing; Cl increases lipophilicity.
H-Bond Donors/Acceptors 1 / 4Compliant with Lipinski's Rule of 5.
Metabolic Stability High5-Cl blocks para-hydroxylation; 2-OMe blocks glucuronidation.
Structural Basis of Inhibition

MIF possesses a unique N-terminal proline (Pro-1) that acts as the catalytic base for its tautomerase activity.

  • Phenylpyruvate Core: Mimics the enol/keto scaffold of the natural substrate (p-HPP).

  • 5-Chloro Group: Occupies a hydrophobic pocket in the MIF active site, increasing affinity via van der Waals interactions and halogen bonding.

  • 2-Methoxy Group: Provides steric bulk and potential hydrogen bonding interactions that lock the molecule in a conformation unfavorable for catalytic turnover, effectively jamming the active site.

Mechanism of Action (MOA)

The therapeutic efficacy of 5-chloro-2-methoxyphenylpyruvate stems from its dual inhibition of enzymatic and cytokine activities of MIF.

  • Enzymatic Inhibition: CMPP binds to the Pro-1 active site, inhibiting the tautomerization of phenylpyruvate and D-dopachrome.

  • Allosteric Disruption: Binding at the catalytic site induces conformational changes in the MIF trimer.

  • Receptor Blockade: These conformational shifts compromise MIF's ability to bind its high-affinity receptor, CD74 (invariant chain), and its co-receptor CD44 .

  • Signaling Arrest: Disruption of the MIF-CD74 complex prevents the recruitment of intracellular signaling kinases, specifically blocking the ERK1/2 MAPK and PI3K/Akt pathways.

  • Outcome: Reduction in the transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8) and inhibition of cell proliferation/migration.

Signaling Pathway Visualization

The following diagram illustrates the point of intervention for 5-chloro-2-methoxyphenylpyruvate within the MIF signaling cascade.

MIF_Signaling cluster_legend Mechanism MIF MIF (Trimer) CD74 CD74 / CD44 Receptor Complex MIF->CD74 Binds Inhibitor 5-Chloro-2-methoxyphenylpyruvate (Inhibitor) Inhibitor->MIF Binds Active Site (Pro-1) SRC Src Kinase CD74->SRC Activates MAPK MEK / ERK1/2 SRC->MAPK PI3K PI3K / Akt SRC->PI3K NFkB NF-κB / AP-1 MAPK->NFkB PI3K->NFkB Response Inflammation Cell Proliferation Angiogenesis NFkB->Response Transcription Legend Inhibitor blocks MIF-CD74 interaction by occupying the tautomerase site.

Caption: 5-Chloro-2-methoxyphenylpyruvate inhibits MIF-CD74 signaling by occupying the catalytic Pro-1 pocket.

Therapeutic Applications

Sepsis and Acute Inflammation

MIF is a "counter-regulator" of glucocorticoids, meaning it sustains inflammation even in the presence of endogenous steroids. In sepsis, elevated MIF levels drive the "cytokine storm" leading to multi-organ failure.

  • Application: CMPP administration can neutralize plasma MIF, restoring glucocorticoid sensitivity and dampening the hyper-inflammatory response without causing global immunosuppression.

Autoimmune Diseases (RA & SLE)

In Rheumatoid Arthritis (RA) and Systemic Lupus Erythematosus (SLE), MIF promotes synoviocyte proliferation and macrophage recruitment.

  • Mechanism: CMPP inhibits the MIF-dependent migration of macrophages into synovial tissue and blocks the production of matrix metalloproteinases (MMPs) that degrade cartilage.

Oncology (Solid Tumors)

MIF is often overexpressed in tumors (e.g., Glioblastoma, Melanoma, Prostate) due to hypoxia (HIF-1α regulation). It promotes angiogenesis and immune evasion.

  • Therapeutic Potential:

    • Anti-Proliferative: Blocks ERK1/2 signaling required for tumor growth.

    • Anti-Angiogenic: Reduces VEGF expression driven by MIF.[5]

    • Immune Checkpoint: May enhance the efficacy of checkpoint inhibitors by reducing the accumulation of Myeloid-Derived Suppressor Cells (MDSCs).

Experimental Protocols

Synthesis of 5-Chloro-2-Methoxyphenylpyruvate

This protocol outlines the synthesis via the condensation of the corresponding aldehyde with hydantoin, followed by hydrolysis.

Reagents: 5-chloro-2-methoxybenzaldehyde, hydantoin, piperidine, sodium hydroxide.

  • Condensation:

    • Dissolve 5-chloro-2-methoxybenzaldehyde (10 mmol) and hydantoin (10 mmol) in ethanol (20 mL).

    • Add catalytic piperidine (5 drops) and reflux for 6 hours.

    • Cool to precipitate the benzylidene hydantoin intermediate. Filter and wash with cold ethanol.

  • Hydrolysis:

    • Suspend the intermediate in 5M NaOH (15 mL) and reflux for 12 hours.

    • Cool the solution and acidify to pH 2.0 with concentrated HCl.

    • Extract with ethyl acetate (3 x 20 mL), dry over MgSO₄, and concentrate in vacuo.

  • Purification:

    • Recrystallize from water/ethanol or purify via silica gel chromatography (eluent: DCM/MeOH 95:5).

    • Yield: Expected ~60-75% as a crystalline solid.

MIF Tautomerase Inhibition Assay

This assay validates the binding and inhibitory potency (IC₅₀) of the compound.

Principle: MIF catalyzes the tautomerization of p-hydroxyphenylpyruvate (HPP) to its enol form, which complexes with borate to absorb light at 300 nm. Inhibitors decrease the rate of this reaction.

Workflow:

  • Preparation:

    • Enzyme: Recombinant human MIF (rhMIF) at 100 nM in PBS.

    • Substrate: p-Hydroxyphenylpyruvate (HPP) at 2 mM in 50 mM ammonium acetate (pH 6.0).

    • Inhibitor: Serial dilutions of 5-chloro-2-methoxyphenylpyruvate (0.1 nM to 100 µM) in DMSO.

  • Reaction:

    • Mix rhMIF (90 µL) with Inhibitor (5 µL) in a 96-well UV-transparent plate. Incubate for 10 min at RT.

    • Add Substrate (HPP, 5 µL) to initiate the reaction.

  • Measurement:

    • Monitor absorbance at 300 nm continuously for 5 minutes using a microplate reader.

  • Analysis:

    • Calculate the initial velocity (

      
      ) for each concentration.
      
    • Plot

      
       vs. [Inhibitor] to determine IC₅₀ using non-linear regression.
      
Experimental Workflow Diagram

Assay_Workflow Step1 Synthesis (Aldehyde + Hydantoin) Step2 Purification (Recrystallization) Step1->Step2 Step4 Incubation (MIF + Inhibitor) Step2->Step4 Step3 MIF Enzyme Prep (rhMIF 100 nM) Step3->Step4 Step5 Substrate Addition (HPP) Step4->Step5 Step6 Spectrophotometry (OD 300nm) Step5->Step6 Step7 Data Analysis (IC50 Calculation) Step6->Step7

Caption: Workflow for synthesizing and validating 5-chloro-2-methoxyphenylpyruvate as a MIF inhibitor.

Pharmacokinetics & Future Directions

Predicted ADME Profile
  • Absorption: High oral bioavailability predicted due to favorable LogP (~2.8).

  • Distribution: Likely to bind plasma proteins (albumin) due to the acidic pyruvate tail.

  • Metabolism: The 5-chloro substituent protects the phenyl ring from rapid oxidation by CYP450 enzymes. The pyruvate side chain may undergo decarboxylation or reduction to lactate analogs in vivo.

  • Excretion: Primarily renal excretion of the carboxylate metabolite.

Future Research Avenues
  • Crystallography: Solve the crystal structure of the MIF-CMPP complex to confirm the binding mode (Pro-1 interaction).

  • Prodrug Design: Esterification of the pyruvate carboxyl group (e.g., methyl or ethyl ester) could enhance cellular uptake, with intracellular hydrolysis releasing the active acid.

  • Combination Therapy: Investigate synergy with glucocorticoids (e.g., Dexamethasone) in asthma models or with checkpoint inhibitors (e.g., anti-PD-1) in melanoma models.

References

  • Rosengren, E., et al. (1997). The macrophage migration inhibitory factor MIF is a phenylpyruvate tautomerase. FEBS Letters, 417(1), 85-88. Link

  • Lubetsky, J. B., et al. (2002). The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents.[6] Journal of Biological Chemistry, 277(28), 24976-24982. Link

  • Al-Abed, Y., et al. (2005). ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity and increases survival in severe sepsis. Journal of Biological Chemistry, 280(44), 36541-36544. Link

  • Winner, M., et al. (2008). A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells. Cancer Research, 68(18), 7253-7257. Link

  • Orita, M., et al. (2001). Coumarin and chromen-4-one analogues as tautomerase inhibitors of macrophage migration inhibitory factor: discovery and X-ray crystallography. Journal of Medicinal Chemistry, 44(4), 540-547. Link

Sources

Strategic Handling and Safety Profiling of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Whitepaper

Executive Summary & Chemical Identity

This guide provides an in-depth technical profile for 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid (also known as 5-Chloro-2-methoxyphenylpyruvic acid). Unlike standard commercial reagents, this compound is typically encountered as a transient intermediate in the synthesis of pharmacophores (e.g., indoles via Fischer synthesis or quinoxalines).

Its dual functionality—an


-keto acid tail attached to a chlorinated electron-rich aromatic ring—creates specific stability challenges that standard Safety Data Sheets (SDS) often overlook.
Chemical Identification
ParameterDetails
IUPAC Name 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid
Common Synonyms 5-Chloro-2-methoxyphenylpyruvic acid;

-Keto-5-chloro-2-methoxyhydrocinnamic acid
Molecular Formula

Molecular Weight 228.63 g/mol
CAS Number Note: Often custom-synthesized.[1][2][3] Verify specific lot. Analogous salts may appear under different CAS.
Physical State White to pale yellow crystalline solid (prone to discoloration upon oxidation).

Hazard Profiling (The "Why" Behind the Safety)

Standard GHS classifications label this compound as an irritant. However, the mechanistic safety concern lies in its reactivity profile.

GHS Classification (Derived via SAR)
  • Skin Irritation (Category 2): H315 - Causes skin irritation.[2][4]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2][4][5]

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.[2][4]

Expert Insight: The Alpha-Keto Acid Risk

The


-keto acid moiety is an electrophilic center adjacent to a carboxylic acid. This structure is biologically active (mimicking metabolic substrates) and chemically labile.
  • Alkylating Potential: The

    
    -carbonyl is highly reactive toward nucleophiles (amines/thiols) in biological tissue, leading to sensitization or irritation beyond simple acidity.
    
  • Decarboxylation Risk: Under thermal stress or basic conditions,

    
    -keto acids spontaneously decarboxylate to form aldehydes (in this case, 5-chloro-2-methoxyphenylacetaldehyde), which are often more toxic and volatile than the parent acid.
    

Physicochemical Stability & Storage

The Core Challenge: Phenylpyruvic acid derivatives exist in a tautomeric equilibrium between the keto form (preferred) and the enol form. This equilibrium is sensitive to solvent polarity and pH.

Degradation Pathways

The compound is susceptible to two primary degradation routes that researchers must mitigate:

  • Oxidative Decarboxylation: Accelerated by light and transition metals.

  • Enolization & Polymerization: Accelerated by basic pH.

DegradationPathways Parent 3-(5-Chloro-2-methoxyphenyl)- 2-oxopropanoic acid Enol Enol Tautomer (Reactive) Parent->Enol Solvation / pH > 7 Aldehyde Degradation Product: Aldehyde + CO2 Parent->Aldehyde Heat / Oxidants / UV Enol->Parent Acidic pH Polymer Aldol Condensation Oligomers Enol->Polymer Polymerization

Figure 1: Mechanistic degradation pathways requiring mitigation.

Storage Protocol
  • Temperature: Store at -20°C . Long-term storage at room temperature leads to yellowing (oxidation).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen atmosphere.[6][7]

  • Container: Amber glass vials (UV protection). Avoid metal spatulas during transfer (trace metals catalyze decarboxylation).

Operational Handling & Experimental Protocols

Purity Verification (Self-Validating System)

Before using this intermediate in critical steps (e.g., Fischer Indole Synthesis), you must validate its integrity. The melting point is insufficient due to tautomerization.

Protocol: NMR Integrity Check

  • Solvent: Use DMSO-d6 (stabilizes the keto form better than

    
    ).
    
  • Key Signals:

    • Look for the methylene singlet (

      
      ) around 4.0–4.2 ppm .
      
    • Warning Sign: Appearance of a vinylic proton signal (enol form) or an aldehyde peak (~9.5 ppm) indicates degradation.

  • Action: If >5% degradation is observed, recrystallize from minimal Ethyl Acetate/Hexanes.

Safe Handling Workflow

HandlingWorkflow Start Reagent Retrieval Visual Visual Inspection (White vs. Yellow) Start->Visual QC 1H-NMR Verification (DMSO-d6) Visual->QC Decision Purity > 95%? QC->Decision Use Proceed to Reaction (Maintain < 40°C) Decision->Use Yes Purify Recrystallize (EtOAc/Hex) Decision->Purify No Purify->QC Retest

Figure 2: Operational decision tree for handling labile alpha-keto acids.

Emergency Response & Toxicology

First Aid Measures
  • Inhalation: Remove to fresh air. If wheezing occurs (acidic irritation), administer oxygen.

  • Skin Contact: Wash with soap and water.[2][4][5][8][9] Do not use ethanol immediately, as it may increase transdermal absorption of the lipophilic phenyl ring.

  • Eye Contact: Flush with water for 15 minutes.[4][8] The acidity can cause corneal opacity; immediate buffering is critical.

Spill Management
  • Neutralization: Do not neutralize directly with strong base (NaOH) as this generates heat and promotes rapid polymerization/decarboxylation.

  • Method: Absorb with vermiculite or sand. Neutralize the collected waste with dilute Sodium Bicarbonate (

    
    ) in a controlled fume hood environment.
    

References

  • BenchChem. (2025).[6][7] Handling and Storage of Chlorinated Alpha-Keto Acids. Retrieved from

  • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts Journal. Retrieved from

  • Cayman Chemical. (2022).[10] Product Information: α-Ketoglutaric Acid (Analogous Handling). Retrieved from

  • National Institutes of Health (NIH). (2020). Studies on the synthesis and stability of α-ketoacyl peptides. PMC. Retrieved from

  • Georganics. (2024). Phenylpyruvic acid – preparation and application. Retrieved from

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic Acid via Azlactone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Precursor synthesis for unnatural amino acids, enzyme inhibitors, and epigenetic modulators (e.g., Psammaplin A analogues).

Strategic Rationale & Mechanistic Insights

The synthesis of arylpyruvic acids, such as 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid , is a critical workflow in the development of targeted epigenetic inhibitors 1. The most robust route to these α-keto acids is the2, followed by tandem hydrolysis.

Expertise & Experience: Causality in Reagent Selection
  • Bypassing the Benzoic Acid Trap: Classical Erlenmeyer syntheses utilize hippuric acid (N-benzoylglycine). However, during the final strong-acid hydrolysis to the α-keto acid, the benzoyl group is cleaved to form benzoic acid—a lipophilic solid that co-precipitates with the target arylpyruvic acid, necessitating tedious chromatographic separation. By strategically substituting hippuric acid with N-acetylglycine (aceturic acid) , the byproduct of the final hydrolysis is acetic acid. Acetic acid is highly water-soluble and easily removed during aqueous workup, rendering the protocol self-purifying and highly scalable.

  • Tandem Hydrolysis Dynamics: Direct acidic hydrolysis of the intermediate azlactone is notoriously sluggish due to the poor aqueous solubility of the highly conjugated oxazolone. We employ a tandem approach: first utilizing 10% NaOH to rapidly open the lactone ring to a soluble sodium salt, followed by acidification and prolonged reflux in HCl to cleave the amide bond. The resulting enamine spontaneously tautomerizes to an imine, which is rapidly hydrolyzed to the target α-keto acid 3.

Synthetic Workflow Visualization

SynthesisWorkflow Aldehyde 5-Chloro-2-methoxy- benzaldehyde Condensation Erlenmeyer-Plöchl Condensation (Ac2O, NaOAc, 100°C) Aldehyde->Condensation Acetylglycine N-Acetylglycine (Aceturic Acid) Acetylglycine->Condensation Azlactone Azlactone Intermediate (4-arylidene-2-methyl- 5-oxazolone) Condensation->Azlactone Dehydration & Knoevenagel Hydrolysis Tandem Hydrolysis 1. NaOH (aq), Reflux 2. HCl (aq), Reflux Azlactone->Hydrolysis Isolation via EtOH wash KetoAcid 3-(5-Chloro-2-methoxyphenyl)- 2-oxopropanoic acid Hydrolysis->KetoAcid Amide Cleavage & Tautomerization

Figure 1: Synthetic workflow from 5-chloro-2-methoxybenzaldehyde to the target α-keto acid.

Reaction Optimization & Quantitative Data

The following table summarizes the critical parameters optimized to maximize atom economy and minimize purification bottlenecks, drawing on principles of44.

ParameterStandard ConditionOptimized ConditionCausality / Impact
Methylene Source Hippuric AcidN-Acetylglycine Prevents benzoic acid co-precipitation during hydrolysis; yields water-soluble acetic acid.
Base Catalyst NaOAc (Hydrated)NaOAc (Fused/Anhydrous) Moisture destroys the acetic anhydride dehydrating agent; fused NaOAc ensures high azlactone yield (>85%).
Hydrolysis Sequence Direct 1N HCl RefluxTandem NaOH then HCl Direct acid reflux is biphasic and sluggish. Pre-opening the ring with NaOH homogenizes the reaction.
Crystallization Ethanol (Room Temp)Ethanol (4 °C, 12 h) Maximizes recovery of the azlactone intermediate by depressing solubility.

Self-Validating Experimental Protocols

Part I: Synthesis of the Azlactone Intermediate

(4-(5-chloro-2-methoxybenzylidene)-2-methyl-5-oxazolone)

  • Reagent Assembly: In a 250 mL round-bottom flask, combine 5-chloro-2-methoxybenzaldehyde (1.0 eq, 17.0 g), N-acetylglycine (1.2 eq, 10.7 g), and freshly fused anhydrous sodium acetate (1.5 eq, 11.3 g).

  • Activation: Add acetic anhydride (3.0 eq, 26.0 mL). Equip the flask with a reflux condenser and a calcium chloride drying tube to exclude ambient moisture.

  • Condensation: Heat the mixture on a water bath at 100 °C.

    • Validation Check: Within 15–20 minutes, the heterogeneous slurry will liquefy and transition to a deep yellow/orange color. This visual shift confirms the formation of the highly conjugated oxazolone ring and successful Knoevenagel condensation.

  • Maturation: Maintain heating at 100 °C for exactly 2 hours.

  • Quenching & Precipitation: Cool the flask to room temperature. Slowly add 50 mL of cold ethanol to quench the excess acetic anhydride. Transfer the flask to a refrigerator (4 °C) and leave overnight.

    • Validation Check: A dense, crystalline precipitate of the azlactone will form. Lack of precipitation indicates incomplete dehydration (likely due to wet sodium acetate).

  • Isolation: Isolate the product via vacuum filtration, wash the filter cake with 2 x 20 mL of ice-cold ethanol, and dry under high vacuum.

Part II: Tandem Hydrolysis to the α-Keto Acid

(3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid)

  • Ring Opening (Basic Phase): Suspend the purified azlactone (20.0 g) in 150 mL of 10% aqueous NaOH in a 500 mL round-bottom flask. Heat the mixture to reflux for 2.5 hours.

    • Validation Check: The opaque suspension will gradually clarify into a homogeneous, transparent solution. This confirms the oxazolone ring has opened to form the soluble sodium salt of the α-acetaminoacrylic acid intermediate.

  • Amide Cleavage (Acidic Phase): Once the solution is clear, cool it slightly and carefully acidify by adding 200 mL of 3 N HCl dropwise (Caution: Exothermic).

    • Validation Check: A temporary precipitate of the free acetamino acid may form upon acidification, but it will redissolve as heating resumes.

  • Reflux: Vigorously reflux the acidified mixture for 10–12 hours to fully cleave the acetamido group.

  • Concentration: Evaporate the mixture under reduced pressure to approximately half its original volume. This step drives off the generated acetic acid byproduct.

  • Crystallization: Cool the concentrated mixture in an ice bath for 2 hours.

    • Validation Check: The target 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid will precipitate as a distinct crystalline solid.

  • Final Isolation: Filter the crystals, wash with a minimal amount of ice-cold water (to remove residual NH₄Cl), and recrystallize from hot aqueous ethanol to yield the pure α-keto acid.

References

  • TOWARDS NOVEL SMALL MOLECULE EPIGENETIC INHIBITORS CORE
  • Azlactone of α-Benzoylaminocinnamic Acid - Organic Syntheses Procedure Organic Syntheses
  • Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones)
  • Erlenmeyer-Plochl Azloactone Synthesis Cambridge University Press

Sources

High-Precision Fischer Indole Synthesis: Derivatization of 5-Chloro-2-methoxyphenylpyruvic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the Fischer Indole Synthesis utilizing 5-chloro-2-methoxyphenylpyruvic acid as the


-keto acid component. While the Fischer synthesis typically employs simple ketones, the use of a phenylpyruvic acid derivative allows for the direct construction of 3-arylindole-2-carboxylic acids .

This specific scaffold—bearing a chlorine and a methoxy group on the C3-aryl ring—is a privileged structure in medicinal chemistry, often found in non-steroidal anti-inflammatory drugs (NSAIDs), glycine-site NMDA antagonists, and kinase inhibitors. This guide addresses the specific steric and electronic challenges posed by the ortho-methoxy substituent and provides a robust, self-validating protocol for laboratory execution.

Strategic Analysis & Mechanism

Reaction Logic and Regiochemistry

The reaction involves the condensation of an aryl hydrazine (typically phenylhydrazine or a substituted analog) with 5-chloro-2-methoxyphenylpyruvic acid.

  • Reactant A: Phenylhydrazine (Nucleophile)

  • Reactant B: 5-chloro-2-methoxyphenylpyruvic acid (Electrophile)

  • Target Product: 3-(5-chloro-2-methoxyphenyl)-1H-indole-2-carboxylic acid

Critical Consideration: The ortho-methoxy group on the pyruvic acid side chain introduces significant steric bulk near the condensation site. While it does not participate in the ring closure directly, it can retard the initial hydrazone formation. Consequently, a two-step protocol (isolation of hydrazone followed by cyclization) is recommended over a one-pot method to ensure high purity.

Mechanistic Pathway

The transformation follows the classical Fischer sequence but requires strong acid catalysis (Polyphosphoric Acid - PPA) to drive the [3,3]-sigmatropic rearrangement despite the steric hindrance at the 3-position.

FischerMechanism Reactants Phenylhydrazine + 5-Cl-2-OMe-Phenylpyruvic Acid Hydrazone Arylhydrazone Intermediate Reactants->Hydrazone -H2O (Condensation) EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Acid Cat. (Tautomerization) Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic C-C Bond Formation Indole 3-(5-Cl-2-OMe-phenyl) -indole-2-carboxylic acid Sigmatropic->Indole -NH3 (Cyclization/Aromatization)

Caption: Mechanistic flow from condensation to ammonia elimination and aromatization.[1][2]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
5-Chloro-2-methoxyphenylpyruvic acid 228.631.0Substrate
Phenylhydrazine 108.141.1Reactant
Ethanol (Absolute) -SolventMedium (Step 1)
Polyphosphoric Acid (PPA) -Solvent/Cat.Cyclization Agent (Step 2)
Sodium Acetate 82.031.5Buffer (Step 1)
Step 1: Isolation of the Hydrazone Intermediate

Goal: To form the hydrazone cleanly without triggering premature, messy cyclization.

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 mmol (2.29 g) of 5-chloro-2-methoxyphenylpyruvic acid in 40 mL of Ethanol .

  • Buffering: Add 15.0 mmol (1.23 g) of Sodium Acetate dissolved in minimal water (approx. 5 mL). This prevents decarboxylation of the keto-acid.

  • Addition: Add 11.0 mmol (1.19 g) of Phenylhydrazine dropwise over 10 minutes at room temperature.

    • Observation: The solution should turn from pale yellow to deep orange/red as the hydrazone forms.

  • Reaction: Stir at room temperature for 2 hours. If precipitation is slow, cool the mixture to 0°C.

  • Isolation: Filter the solid precipitate. Wash with cold dilute ethanol (50%) and water.

  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

    • Checkpoint: Measure Melting Point (Expected: >140°C decomp). Do not proceed if the solid is wet.

Step 2: Cyclization (Fischer Indolization)

Goal: To force the [3,3]-rearrangement using PPA as a dehydrating solvent.

  • Preparation: Place 20 g of Polyphosphoric Acid (PPA) in a 100 mL beaker. Warm to 60°C to reduce viscosity.

  • Addition: Add the dried Hydrazone (from Step 1) in small portions to the PPA with vigorous mechanical stirring.

    • Note: The reaction is exothermic.[3] Monitor internal temperature; do not exceed 85°C during addition.

  • Heating: Once addition is complete, heat the mixture to 90–100°C for 1–2 hours.

    • Visual Cue: Evolution of ammonia gas (check with damp pH paper) indicates the reaction is progressing.

  • Quenching: Cool the reaction mixture to 60°C. Pour the dark syrup slowly onto 100 g of crushed ice with rapid stirring.

    • Caution: PPA hydrolysis is exothermic.

  • Workup: Allow the slurry to stand for 1 hour to fully precipitate the crude indole. Filter the solid.[3][4][5][6][7]

  • Purification:

    • Dissolve the crude solid in 10% Na₂CO₃ solution (the product is a carboxylic acid).

    • Filter off any insoluble tar/polymer.

    • Acidify the filtrate with 2M HCl to pH 2 to reprecipitate the pure product.

    • Recrystallize from Ethanol/Water or Acetic Acid.

Quality Control & Validation

Expected Analytical Data[4][6]
  • Appearance: Off-white to pale yellow needles.

  • ¹H NMR (DMSO-d₆):

    • 
       11.5–12.0 (s, 1H, Indole NH).
      
    • 
       12.5–13.0 (br s, 1H, COOH).
      
    • 
       3.6–3.8 (s, 3H, OMe).
      
    • Aromatic region: Distinct signals for the indole core (4H) and the 3-aryl substituent (3H).

  • Mass Spectrometry: [M+H]⁺ peak corresponding to MW ~301.7 (depending on Cl isotope pattern).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Keto-acid decarboxylationEnsure Sodium Acetate is used; keep temp < 25°C.
Tar formation in Step 2 Temperature too highStrictly control PPA temp at 90–100°C; do not reflux.
Product insoluble in base Decarboxylation of Indole-COOHThe product may have decarboxylated to the 3-arylindole. Avoid overheating during PPA step.

Strategic Note on Isomerism

Critical distinction for Drug Discovery applications: If your target was 5-chloro-7-methoxyindole-2-carboxylic acid (where the substituents are on the indole core itself), the starting materials listed above are incorrect .

  • To make the Indole Core substituted: You must react 5-chloro-2-methoxyphenylhydrazine with Pyruvic Acid .

  • To make the 3-Aryl Indole (Current Protocol): You react Phenylhydrazine with 5-chloro-2-methoxyphenylpyruvic acid .

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and scope).
  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607–632.[8] Link

  • Ishii, H., et al. (1973). "Fischer Indole Synthesis of Phenylpyruvic Acid Derivatives." Chemical & Pharmaceutical Bulletin, 21(7), 1481-1487.
  • Wagaw, S., & Buchwald, S. L. (1998).[9] "A Palladium-Catalyzed Strategy for the Preparation of Indoles." Journal of the American Chemical Society, 120(26), 6621–6622. Link (Modern alternative if PPA fails).

Sources

Application Note: Advanced Reductive Amination Protocols for 2-Oxopropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

2-Oxopropanoic acid (pyruvic acid) and its ester derivatives are highly versatile C3 building blocks used extensively in the synthesis of natural and unnatural amino acids. The reductive amination of these α-keto acids provides a direct, atom-economical route to


-alkylated alanine derivatives, which are critical intermediates in peptidomimetic drug development and agrochemical synthesis.

Historically, the reductive amination of pyruvate derivatives relied on sodium cyanoborohydride (NaBH3CN). While effective, its use generates highly toxic hydrogen cyanide gas upon aqueous workup, severely limiting its utility in pharmaceutical scale-up. Modern synthetic methodologies have therefore pivoted toward safer, highly chemoselective chemical alternatives like Sodium Triacetoxyborohydride (NaBH(OAc)3, STAB) [1], or entirely green biocatalytic cascades utilizing engineered enzymes [2].

This application note details two field-proven, self-validating protocols for the reductive amination of 2-oxopropanoic acid derivatives: a chemoselective bench-scale synthesis using STAB, and a stereoselective biocatalytic cascade using Alanine Dehydrogenase (AlaDH).

Chemical Reductive Amination: The Logic of Chemoselectivity

In a chemical reductive amination, a primary amine condenses with the highly electrophilic α-keto group of the pyruvate ester to form a hemiaminal, which rapidly dehydrates to an imine (or iminium ion).

The causality behind selecting STAB over standard sodium borohydride (NaBH4) lies in its steric bulk and electronic properties. The three electron-withdrawing acetoxy groups stabilize the boron-hydride bond, significantly reducing its nucleophilicity. Consequently, STAB is unreactive toward the starting ketone but remains sufficiently reactive to reduce the more electrophilic protonated imine. This inherent chemoselectivity prevents the competitive over-reduction of pyruvate to lactate.

G A Pyruvate Ester (Ketone) C Hemiaminal A->C Addition B Primary Amine B->C D Imine / Iminium C->D -H2O E N-Alkylalanine (Product) D->E STAB Reduction NaBH(OAc)3 Note STAB selectively reduces the imine, leaving the ketone untouched. Note->D

Chemical workflow of reductive amination using STAB showcasing chemoselectivity.

Protocol A: Microscale Synthesis of N-Benzylalanine Ethyl Ester

This protocol is designed as a self-validating system to ensure maximum yield and prevent by-product formation.

Reagents: Ethyl pyruvate (1.0 mmol), Benzylamine (1.0 mmol), NaBH(OAc)3 (1.4 mmol), Dichloromethane (DCM, 3.5 mL), Saturated NaHCO3 (aq).

Step-by-Step Methodology:

  • Imine Pre-formation: To a 10-mL round-bottom flask equipped with a magnetic stir bar, add ethyl pyruvate (1.0 mmol) and benzylamine (1.0 mmol) in 3.5 mL of anhydrous DCM. Stir the mixture at room temperature for 30 minutes.

    • Causality: Pyruvate is highly reactive. Allowing the hemiaminal to fully dehydrate to the imine before introducing the hydride prevents the competitive direct reduction of the ketone to ethyl lactate.

  • Hydride Addition: Add NaBH(OAc)3 (1.4 mmol) in one single portion. Stir vigorously at room temperature for 1–2 hours.

    • Causality: The slight excess of STAB ensures complete reduction of the imine while accounting for any trace moisture that might hydrolyze the reagent.

  • In-Process Self-Validation (TLC): Take a 10 µL aliquot, dilute in 100 µL DCM, and spot on a silica TLC plate. Elute with Hexane/EtOAc (7:3) and stain with Ninhydrin.

    • Validation Logic: Benzylamine will show a distinct spot that turns dark purple upon heating. The secondary amine product will appear at a higher

      
       and stain a faint reddish-brown. The complete disappearance of the primary amine spot confirms reaction completion.
      
  • Quenching & Extraction: Quench the reaction by adding 3.5 mL of saturated aqueous NaHCO3. Stir for 15 minutes. Separate the organic layer, extract the aqueous layer twice with DCM, dry over anhydrous Na2SO4, and concentrate under vacuum.

    • Causality: NaHCO3 neutralizes the acetic acid liberated from STAB and safely hydrolyzes unreacted borohydride. Crucially, it ensures the secondary amine product is fully deprotonated (free base) for efficient extraction into the organic layer.

Biocatalytic Reductive Amination: Stereoselective Synthesis

For applications requiring strict enantiopurity (e.g., L-amino acid synthesis), chemical methods fall short without expensive chiral auxiliaries. Biocatalytic cascades utilizing Alanine Dehydrogenase (AlaDH) or engineered Reductive Aminases (RedAms) provide a green, highly stereoselective alternative [3].

These enzymatic systems rely on NADH as a hydride donor. Because stoichiometric NADH is prohibitively expensive, an in situ cofactor regeneration system utilizing Formate Dehydrogenase (FDH) is coupled to the primary cycle.

G Sub Pyruvate Enz1 AlaDH Sub->Enz1 + NH4+ Prod L-Alanine Enz1->Prod NAD NAD+ Enz1->NAD NADH NADH NADH->Enz1 Enz2 FDH NAD->Enz2 Enz2->NADH Hydride Transfer CO2 CO2 (Gas) Enz2->CO2 Irreversible Evolution Formate Formate Formate->Enz2

Biocatalytic cascade with in situ NADH recycling via FDH driving the equilibrium.

Protocol B: Enzymatic Synthesis of L-Alanine via AlaDH

This protocol utilizes thermodynamic driving forces to achieve >99% conversion and enantiomeric excess.

Reagents: Sodium pyruvate (100 mM), NH4Cl (500 mM), NADH (1 mM), Sodium formate (150 mM), AlaDH (2 U/mL), FDH (2 U/mL), Tris-HCl buffer (100 mM, pH 8.0).

Step-by-Step Methodology:

  • Buffer and Substrate Preparation: Dissolve sodium pyruvate, NH4Cl, and sodium formate in the Tris-HCl buffer. Adjust the pH back to 8.0 if necessary.

    • Causality: A 5-fold molar excess of ammonium chloride acts as the amine donor. This high concentration pushes the initial equilibrium of the enzymatic condensation toward the iminium intermediate.

  • Cofactor and Enzyme Addition: Add NADH to a final concentration of 1 mM, followed by the addition of AlaDH and FDH.

    • Causality: NADH is added in purely catalytic amounts (1 mol%) because the FDH continuously regenerates it by oxidizing the sacrificial formate.

  • Incubation and Thermodynamic Driving Force: Incubate the reaction mixture at 30°C with gentle orbital shaking (150 rpm) for 12–24 hours. Leave the reaction vessel slightly vented.

    • Causality: The oxidation of formate by FDH produces CO2 gas. The irreversible evolution of CO2 out of the aqueous solution provides a powerful thermodynamic driving force, pulling the entire cascade toward the L-alanine product according to Le Chatelier's principle.

  • In-Process Self-Validation: Monitor the reaction by taking 50 µL aliquots and measuring the depletion of pyruvate via HPLC (UV detection at 210 nm). Complete conversion is typically achieved when bubble formation (CO2) ceases.

Quantitative Data & Method Comparison

To assist drug development professionals in selecting the appropriate methodology, the quantitative parameters of both protocols are summarized below.

Table 1: Comparison of Chemical vs. Biocatalytic Reductive Amination

ParameterChemical (STAB Protocol)Biocatalytic (AlaDH Cascade)
Substrate Scope Broad (esters, amides, diverse primary/secondary amines)Narrow (specific to natural/near-natural keto acids and ammonia)
Stereoselectivity Racemic (requires chiral auxiliary/catalyst for ee)Exquisite (>99% ee for the L-enantiomer)
Reaction Time 0.5 – 2.0 hours12 – 24 hours
Reducing Agent NaBH(OAc)3 (Stoichiometric, 1.4 eq)NADH (Catalytic, 1 mol%) + Formate
Environmental Impact Moderate (halogenated solvents, boron waste)Low (aqueous buffer, CO2 byproduct)
Scalability High (standard batch reactors, rapid throughput)High (requires enzyme engineering for high titer/stability)

References

  • Reductive Amination of Pyruvate Esters: A Microscale Synthesis of N-Benzylalanine Esters The Chemical Educator URL:[Link]

  • Reductive amination: Methods for cell-free and whole-cell biocatalysis Methods in Enzymology (ScienceDirect) URL:[Link]

  • Synthesis of alanine and leucine by reductive amination of 2-oxoic acid with combination of hydrogenase and dehydrogenase Applied Biochemistry and Biotechnology (PubMed) URL:[Link]

Application Note & Protocol: Synthesis of 5-Chloro-2-methoxyphenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of 5-chloro-2-methoxyphenylalanine from its Keto Acid Precursor via Reductive Amination

For: Researchers, scientists, and drug development professionals.

Introduction and Significance

Unnatural amino acids (UAAs) are powerful tools in chemical biology and drug discovery, offering novel side chains that can enhance the therapeutic properties of peptides and proteins, serve as metabolic probes, or introduce unique functionalities.[1][2] 5-Chloro-2-methoxyphenylalanine is a UAA of interest due to the unique electronic and steric properties conferred by its substituted phenyl ring, making it a valuable building block for creating novel peptidomimetics and pharmaceutical agents.[1]

The most direct and convergent route to synthesizing α-amino acids is the reductive amination of their corresponding α-keto acid precursors.[3][4][5] This method is widely employed due to its operational simplicity and the relative accessibility of α-keto acids.[6][7] This document provides a comprehensive guide to the synthesis of 5-chloro-2-methoxyphenylalanine from its precursor, 3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid, detailing the underlying chemical principles, a step-by-step laboratory protocol, and methods for characterization.

Synthetic Strategy and Mechanistic Rationale

The conversion of an α-keto acid to an α-amino acid is a classic example of reductive amination. The overall transformation involves the reaction of a carbonyl group with an amine source, followed by reduction of the resulting imine intermediate.

The Reaction Mechanism

The synthesis proceeds through a well-established three-step mechanism:

  • Nucleophilic Attack: The nitrogen atom of the ammonia source (in this case, ammonium chloride) performs a nucleophilic attack on the electrophilic ketone carbonyl of the α-keto acid precursor. This forms an unstable carbinolamine or hemiaminal intermediate.

  • Dehydration to Imine: The carbinolamine rapidly dehydrates, eliminating a molecule of water to form a C=N double bond, yielding a transient imine intermediate. This step is often the rate-limiting step and can be influenced by pH.

  • Hydride Reduction: A selective reducing agent provides a hydride ion (H⁻) that attacks the imine carbon, reducing the double bond and forming the final α-amino acid product.

This process results in the formation of a new chiral center at the α-carbon. The protocol described herein will produce a racemic mixture of (R)- and (S)-5-chloro-2-methoxyphenylalanine. For enantiomerically pure products, specialized techniques such as asymmetric reductive amination using chiral catalysts or enzymatic methods would be required.[3][8][9][10][11]

Rationale for Reagent Selection
  • α-Keto Acid Precursor: 3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid is the ideal starting material as it contains the complete carbon skeleton and the required functionalities, differing from the final product only by the substitution at the α-carbon.[6]

  • Amine Source: Ammonium chloride (NH₄Cl) serves as a convenient and stable source of ammonia (NH₃) in solution.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice for this transformation. Unlike more powerful reducing agents like sodium borohydride (NaBH₄), NaBH₃CN is mild enough to selectively reduce the imine intermediate without significantly reducing the starting keto acid carbonyl group.[4] This selectivity is crucial for achieving a high yield in a one-pot reaction.

Visualization of Synthesis and Workflow

Overall Reaction Scheme

Keto_Acid 3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid reagents + NH₄Cl, NaBH₃CN --------------------------- Methanol, RT Keto_Acid->reagents Amino_Acid 5-chloro-2-methoxyphenylalanine (racemic) reagents->Amino_Acid

Caption: Reductive amination of the keto acid precursor.

Experimental Workflow Diagram

cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_analysis Analysis arrow arrow A 1. Dissolve Keto Acid & NH₄Cl in Methanol B 2. Cool Mixture in Ice Bath A->B C 3. Add NaBH₃CN Portion-wise B->C D 4. Stir at Room Temperature C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench with Dilute HCl E->F Upon Completion G 7. Concentrate under Vacuum F->G H 8. Purify via Ion-Exchange Chromatography G->H I 9. Recrystallize Product H->I J 10. Characterize via NMR, MS I->J Pure Product K 11. Assess Purity by HPLC J->K

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

Disclaimer: This protocol should only be performed by trained laboratory personnel in a properly equipped chemical fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentFormulaM.W. ( g/mol )PuritySupplier Example
3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acidC₁₀H₉ClO₄228.63≥97%Sigma-Aldrich
Ammonium Chloride (NH₄Cl)NH₄Cl53.49≥99.5%Fisher Scientific
Sodium Cyanoborohydride (NaBH₃CN)CH₃BNNa62.84≥95%Acros Organics
Methanol (MeOH), AnhydrousCH₃OH32.04≥99.8%VWR Chemicals
Hydrochloric Acid (HCl), 1M SolutionHCl36.461 MJ.T. Baker
Dowex® 50WX8 Hydrogen Form Resin---Sigma-Aldrich
Ammonium Hydroxide (NH₄OH), 2M SolutionNH₄OH35.042 MEMD Millipore
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Glass funnel and filter paper

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

  • pH meter or pH paper

Reaction Procedure
  • Reaction Setup: To a 250 mL round-bottom flask, add 3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid (2.29 g, 10.0 mmol, 1.0 equiv.) and ammonium chloride (2.67 g, 50.0 mmol, 5.0 equiv.).

  • Solvent Addition: Add 100 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Addition of Reducing Agent: Slowly add sodium cyanoborohydride (0.94 g, 15.0 mmol, 1.5 equiv.) to the cold solution in small portions over 15-20 minutes. Caution: NaBH₃CN is toxic and reacts with strong acids to release hydrogen cyanide gas. Ensure the solution remains near neutral or slightly basic during addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting keto acid spot has been completely consumed.

Work-up and Purification
  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise until the pH is ~2 to decompose any remaining NaBH₃CN. Perform this step in a well-ventilated fume hood.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Ion-Exchange Chromatography:

    • Load the aqueous residue onto a column packed with Dowex® 50WX8 resin (H⁺ form).

    • Wash the column thoroughly with deionized water to remove inorganic salts and impurities.

    • Elute the desired amino acid from the resin using 2 M ammonium hydroxide solution.

    • Collect the basic fractions and monitor for the presence of the product using TLC.

  • Final Isolation: Combine the product-containing fractions and concentrate under reduced pressure to remove the ammonia and water. This will yield the crude 5-chloro-2-methoxyphenylalanine.

  • Recrystallization: If necessary, further purify the product by recrystallizing from an appropriate solvent system (e.g., water/ethanol) to obtain a pure, crystalline solid.

Characterization

The identity and purity of the synthesized 5-chloro-2-methoxyphenylalanine should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ = 230.05).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Quantitative Data Summary

ComponentM.W. ( g/mol )EquivalentsAmount Used
3-(5-chloro-2-methoxyphenyl)-2-oxopropanoic acid228.631.02.29 g (10.0 mmol)
Ammonium Chloride53.495.02.67 g (50.0 mmol)
Sodium Cyanoborohydride62.841.50.94 g (15.0 mmol)
Reaction Time --12-24 hours
Temperature --0 °C to Room Temp.
Expected Yield --60-80%

References

  • Asymmetric Reductive Amination of α-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts: An Access to Unprotected Unnatural α-Amino Acids.
  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amin
  • Asymmetric reductive amination for the synthesis of chiral amines.
  • Genetic incorporation of unnatural amino acids biosynthesized from α-keto acids by an aminotransferase. Chemical Science (RSC Publishing).
  • Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews (RSC Publishing).
  • Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase.
  • Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version.
  • Making Unn
  • Reductive Amin
  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
  • Amine synthesis by reductive amination (reductive alkyl
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.

Sources

Application Note: Strategic Solvent Selection for the Solubility of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] In the early stages of drug development, a thorough understanding of an API's solubility profile in various solvents is paramount for formulation design, purification, and crystallization processes.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an appropriate solvent system for 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid, a substituted α-keto acid. The methodologies outlined herein are designed to be systematic, scientifically sound, and grounded in established principles of physical chemistry and pharmaceutical science.

Physicochemical Characterization of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid

A rational approach to solvent selection begins with a detailed analysis of the target molecule's structure and its inferred physicochemical properties.

Molecular Structure:

  • α-Keto Acid Moiety: The presence of both a carboxylic acid and a ketone functional group in an α-position is a key feature. α-keto acids are known to be versatile platform molecules in organic synthesis.[4] The carboxylic acid group (pKa typically around 2-3) will be ionizable, making the solubility highly pH-dependent.

  • Aromatic Ring: The substituted phenyl ring (5-chloro-2-methoxy) contributes to the molecule's hydrophobicity and potential for π-π stacking interactions.

  • Functional Groups: The chloro and methoxy substituents on the aromatic ring influence the molecule's polarity, lipophilicity, and hydrogen bonding capacity. The ether linkage of the methoxy group can act as a hydrogen bond acceptor.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale and Impact on Solubility
Molecular Weight ~244.6 g/mol Moderate molecular weight, suggesting that solubility will be highly dependent on specific solvent-solute interactions rather than being limited by high lattice energy alone.
Polarity PolarThe presence of a carboxylic acid and a ketone group imparts significant polarity. However, the substituted phenyl ring adds a nonpolar character.
pKa ~2-3 (for the carboxylic acid)The acidic nature of the molecule means its solubility will be significantly higher in basic aqueous solutions due to deprotonation and salt formation.
LogP (Octanol-Water Partition Coefficient) Moderately lipophilicThe chloro and methoxy groups, along with the phenyl ring, contribute to its lipophilicity. This suggests potential solubility in organic solvents.
Hydrogen Bonding Donor and AcceptorThe carboxylic acid provides a hydrogen bond donor (–OH) and acceptor (C=O). The ketone and methoxy groups are hydrogen bond acceptors. This indicates that solvents capable of hydrogen bonding will be effective.

Theoretical Framework for Solvent Selection

A multi-pronged theoretical approach can help in down-selecting a manageable number of solvents for experimental screening.

"Like Dissolves Like" Principle

This fundamental principle suggests that solutes dissolve best in solvents with similar polarity. Given the polar nature of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid, polar solvents are expected to be more effective. However, the presence of the substituted aromatic ring suggests that a balance of polarity will be optimal.

Hansen Solubility Parameters (HSP)

HSP theory refines the "like dissolves like" principle by breaking down the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from atomic forces.

  • δP (Polar): Arising from intermolecular dipole moments.

  • δH (Hydrogen Bonding): Arising from the energy of hydrogen bonds.

A solvent with HSP values close to those of the solute is likely to be a good solvent. While the HSP of the target molecule is unknown, one can screen a range of solvents with varying HSP to identify the optimal solubility space.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

For a more advanced, in-silico approach, COSMO-RS can be a powerful tool for predicting solubility.[7][8] This quantum chemistry-based method calculates the chemical potential of a solute in a solvent, allowing for the prediction of solubility without the need for experimental data. This can be particularly useful for screening a large number of solvents early in development.[3]

Systematic Solvent Screening Workflow

The following workflow provides a structured approach to identifying suitable solvents.

Solvent_Screening_Workflow cluster_0 Phase 1: Theoretical & Initial Screening cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Analysis & Optimization A Physicochemical Characterization B In-Silico Screening (HSP, COSMO-RS) A->B Input for models C Solvent Selection (Broad Range) A->C Rational selection B->C Predictive ranking D Equilibrium Solubility Assay (Shake-Flask Method) C->D Primary screen E Kinetic Solubility Assay (Nephelometry) C->E High-throughput screen F Quantification (HPLC-UV) D->F Sample analysis G Data Analysis & Ranking E->G Rapid data F->G Concentration data H Binary/Ternary Mixture Optimization G->H Identify synergistic systems

Caption: A systematic workflow for solvent selection.

Proposed Solvents for Initial Screening

Based on the physicochemical properties of the target molecule and common practices in the pharmaceutical industry, the following solvents are recommended for an initial screening study. They cover a range of polarities, proticities, and hydrogen bonding capabilities.

Solvent ClassExamplesRationale
Protic Solvents Water (at various pH), Methanol, Ethanol, IsopropanolCapable of hydrogen bonding with the carboxylic acid and ketone moieties. Water's effectiveness will be highly pH-dependent.
Aprotic Polar Solvents Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Can accept hydrogen bonds and have strong dipole moments to interact with the polar parts of the molecule. Aryl-substituted α-keto acids are reported to have good solubility in these solvents.[9]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity and can act as hydrogen bond acceptors.
Esters Ethyl AcetateA common solvent in pharmaceutical processing with moderate polarity.
Chlorinated Solvents Dichloromethane (DCM)Lower polarity, but may interact favorably with the chlorinated phenyl ring.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Materials:

  • 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid (solid)

  • Selected solvents (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of solid 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of each selected solvent to the corresponding vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove any undissolved solids.

  • Dilution: Dilute the filtered, saturated solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved API.[10]

Analytical Method: HPLC-UV for Quantification

A reverse-phase HPLC method is generally suitable for a molecule of this nature.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid (to suppress ionization of the carboxylic acid).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a wavelength of maximum absorbance (determined by a UV scan).

  • Calibration: Prepare a series of calibration standards of known concentrations to establish a linear relationship between peak area and concentration.

Data Analysis and Interpretation

The solubility is calculated from the concentration of the saturated solution determined by HPLC, taking into account the dilution factor. The results should be reported in units of mg/mL or mol/L.

Example Data Table:

SolventPolarity IndexSolubility (mg/mL) at 25 °C
Water (pH 7.0)10.2< 0.1
Ethanol5.215.2
Acetone5.145.8
Ethyl Acetate4.45.6
Dichloromethane3.11.2
DMSO7.2> 200

This data can then be used to rank the solvents and select the most promising candidates for formulation development or crystallization studies.

Advanced Considerations and Troubleshooting

  • Polymorphism: The solubility of a crystalline solid can be affected by its polymorphic form. It is important to characterize the solid form of the API before and after the solubility study to ensure no phase transformation has occurred.

  • Solvate Formation: In some cases, the API may form a solvate with the solvent, which can alter its solubility.[3] This can be investigated by analyzing the solid residue after the experiment using techniques like DSC or TGA.

  • Kinetic vs. Equilibrium Solubility: For high-throughput screening, kinetic solubility methods, such as laser nephelometry, can be employed.[1] These methods measure the point at which the compound precipitates from a solution, providing a rapid but often overestimated measure of solubility compared to the equilibrium method.

Conclusion

A systematic and scientifically-driven approach to solvent selection is essential for the successful development of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid. By combining theoretical predictions with robust experimental methodologies, researchers can efficiently identify optimal solvent systems, thereby accelerating the formulation and process development timelines. The protocols and considerations outlined in this application note provide a solid framework for achieving a comprehensive understanding of the solubility characteristics of this and other novel APIs.

References

  • Rheolution Inc. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • European Medicines Agency. (1999, September 1). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.
  • CymitQuimica. 3-(5-Chloro-2-methoxyphenyl)propanoic acid.
  • ACS Publications. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design.
  • Google Patents. EP0376215B1 - alpha-Keto acid/amino acid salt compounds and a process for their production.
  • PubChem. 3-(4-Methoxyphenyl)-2-oxopropanoic acid.
  • MilliporeSigma. 3-(5-Chloro-2-fluorophenyl)propanoic acid | 135832-52-9.
  • U.S. Food and Drug Administration. (2020, April 14). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • Pharma Excipients. (2023, July 5). Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion and Polyvinyl Alcohol.
  • ACS Publications. (2019, April 16). α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews.
  • American Pharmaceutical Review. Analytical Method Selection for Drug Product Dissolution Testing.
  • MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • MDPI. (2019, March 9). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)
  • MDPI. (2016, May 7). Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures.
  • PubMed. (1995, November). Solvent effects on chemical processes. 10.
  • PubChem. Vanilpyruvic acid.
  • FDCELL. (2025, October 15). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • YouTube. (2020, October 9).
  • DSDP Analytics. ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products - Scientific guideline.
  • Therapeutic Goods Administration (TGA). (2025, January 10). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products.
  • PubMed. (2012, October 15).
  • ResearchGate. (2012, October 15).
  • SAS Publishers. (2019, September 30). A Tool on Pharmaceutical Cocrystal to Enhance the Drug Properties Those Comes Under BCS Cl.

Sources

Application Notes and Protocols for the Enzymatic Conversion of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The selective functionalization of complex organic molecules is a cornerstone of modern drug discovery and development. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical methods, often providing unparalleled stereoselectivity and milder reaction conditions. This guide provides a comprehensive overview of potential enzymatic conversions for the prochiral α-keto acid, 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid. This molecule represents a valuable scaffold, and its stereoselective conversion into chiral building blocks, such as α-amino acids and α-hydroxy acids, is of significant interest in the synthesis of novel pharmaceutical agents.

This document outlines two primary enzymatic pathways for the conversion of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid:

  • Asymmetric Amination: Utilizing transaminase (TAm) enzymes to produce the corresponding chiral α-amino acid, 3-(5-Chloro-2-methoxyphenyl)alanine.

  • Stereoselective Reduction: Employing dehydrogenase enzymes to yield the chiral α-hydroxy acid, 3-(5-Chloro-2-methoxyphenyl)-2-hydroxypropanoic acid.

These application notes are designed for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical protocols to initiate and optimize these enzymatic transformations.

Part 1: Scientific Rationale and Strategic Considerations

The enzymatic conversion of α-keto acids is a well-established strategy in biocatalysis. The choice between amination and reduction pathways depends on the desired final product and its application in a synthetic route.

Asymmetric Amination via Transaminases

Transaminases, particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[1][2][3] This reaction is highly attractive for the synthesis of chiral amines and amino acids from prochiral ketones and α-keto acids, respectively, often with excellent enantioselectivity.[2][4] The direct asymmetric synthesis of a chiral amine from its corresponding prochiral ketone can theoretically achieve a 100% yield, making it a highly desirable process in pharmaceutical manufacturing.[1][4]

The general reaction scheme is as follows:

The equilibrium of this reaction can be shifted towards the product by using a high concentration of the amine donor or by removing the carbonyl byproduct. Common amine donors include isopropylamine, L-alanine, or D-alanine, which are converted to acetone or pyruvate, respectively.[3]

Stereoselective Reduction via Dehydrogenases

Dehydrogenases are oxidoreductases that catalyze the reduction of carbonyl groups to hydroxyl groups, typically utilizing a nicotinamide cofactor (NADH or NADPH) as the hydride source. Lactate dehydrogenase (LDH) and malate dehydrogenase (MDH) have been shown to reduce aromatic α-keto acids.[5][6] This enzymatic reduction offers a direct route to chiral α-hydroxy acids, which are also valuable building blocks in organic synthesis.

The general reaction scheme is as follows:

A critical aspect of using dehydrogenases is the need for a cofactor regeneration system to replenish the consumed NAD(P)H, making the process economically viable on a larger scale. This can be achieved using a secondary enzyme system, such as glucose dehydrogenase (GDH) with glucose as a sacrificial substrate, or formate dehydrogenase (FDH) with formate.

Part 2: Experimental Protocols

The following protocols are intended as a starting point for the enzymatic conversion of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid. Optimization of various parameters will be necessary to achieve high conversion and selectivity.

Protocol for Asymmetric Amination using a Transaminase

This protocol describes a typical screening reaction for the amination of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid.

Materials:

  • 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid

  • Transaminase enzyme (commercially available screening kits are recommended)

  • Pyridoxal-5'-phosphate (PLP) solution (50 mM)

  • Amine donor (e.g., Isopropylamine, L-Alanine, or D-Alanine)

  • Buffer solution (e.g., 100 mM Potassium phosphate buffer, pH 7.5)

  • DMSO (for substrate solubilization)

  • Reaction vessels (e.g., 1.5 mL microcentrifuge tubes)

  • Incubator shaker

Procedure:

  • Substrate Stock Solution: Prepare a 100 mM stock solution of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid in DMSO.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components:

    • 880 µL of 100 mM Potassium phosphate buffer (pH 7.5)

    • 10 µL of 50 mM PLP solution (final concentration 0.5 mM)

    • 50 µL of 2 M Amine donor solution (final concentration 100 mM)

    • 50 µL of Substrate stock solution (final concentration 5 mM)

  • Enzyme Addition: Add 1-5 mg of lyophilized transaminase powder or an equivalent amount of enzyme solution.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking (e.g., 200 rpm) for 24 hours.

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding an equal volume of a suitable quenching solution (e.g., 1 M HCl or acetonitrile).

    • Centrifuge the mixture to pellet the enzyme.

    • Analyze the supernatant for substrate conversion and product formation using an appropriate analytical method (e.g., HPLC or LC-MS). Chiral HPLC will be necessary to determine the enantiomeric excess (ee) of the product.

Diagram of Transaminase Catalyzed Amination Workflow

Transaminase_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Substrate Substrate Stock (in DMSO) ReactionMix Combine Reagents Substrate->ReactionMix Buffer Buffer (pH 7.5) Buffer->ReactionMix PLP PLP Solution PLP->ReactionMix AmineDonor Amine Donor AmineDonor->ReactionMix AddEnzyme Add Transaminase ReactionMix->AddEnzyme Incubate Incubate (30°C, 24h) AddEnzyme->Incubate Quench Quench Reaction Incubate->Quench Analyze HPLC / LC-MS Analysis Quench->Analyze

Caption: Workflow for transaminase-catalyzed amination.

Protocol for Stereoselective Reduction using a Dehydrogenase

This protocol outlines a screening reaction for the reduction of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid with a cofactor regeneration system.

Materials:

  • 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid

  • Dehydrogenase enzyme (e.g., from a screening kit)

  • Cofactor (NAD⁺ or NADP⁺)

  • Cofactor regeneration enzyme (e.g., Glucose Dehydrogenase - GDH)

  • Sacrificial substrate for regeneration (e.g., D-Glucose)

  • Buffer solution (e.g., 100 mM Tris-HCl buffer, pH 7.0)

  • DMSO

  • Reaction vessels

  • Incubator shaker

Procedure:

  • Substrate Stock Solution: Prepare a 100 mM stock solution of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid in DMSO.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine:

    • 830 µL of 100 mM Tris-HCl buffer (pH 7.0)

    • 50 µL of 20 mM NAD(P)⁺ solution (final concentration 1 mM)

    • 50 µL of 1 M D-Glucose solution (final concentration 50 mM)

    • 50 µL of Substrate stock solution (final concentration 5 mM)

  • Enzyme Addition:

    • Add 1-5 mg of dehydrogenase.

    • Add a suitable amount of GDH (e.g., 10-20 units).

  • Incubation: Incubate at a controlled temperature (e.g., 25°C) with gentle shaking for 24 hours.

  • Reaction Quenching and Analysis:

    • Quench the reaction as described in the transamination protocol.

    • Analyze the supernatant for substrate conversion and product formation by HPLC or LC-MS. Chiral HPLC is required to determine the enantiomeric excess of the resulting α-hydroxy acid.

Diagram of Dehydrogenase Catalyzed Reduction Workflow

Dehydrogenase_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Substrate Substrate Stock (in DMSO) ReactionMix Combine Reagents Substrate->ReactionMix Buffer Buffer (pH 7.0) Buffer->ReactionMix Cofactor NAD(P)+ Solution Cofactor->ReactionMix RegenSubstrate D-Glucose RegenSubstrate->ReactionMix AddEnzymes Add Dehydrogenase & GDH ReactionMix->AddEnzymes Incubate Incubate (25°C, 24h) AddEnzymes->Incubate Quench Quench Reaction Incubate->Quench Analyze HPLC / LC-MS Analysis Quench->Analyze

Caption: Workflow for dehydrogenase-catalyzed reduction.

Part 3: Data Interpretation and Optimization

Enzyme Selection

The substrate, 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid, possesses a bulky, substituted aromatic side chain. Therefore, enzymes with a large binding pocket are more likely to exhibit activity. For transaminases, those known to accept aromatic ketones, such as variants of ω-TAs from Arthrobacter sp., are good starting points.[1][4] For dehydrogenases, enzymes with broad substrate specificity, such as certain lactate dehydrogenases, should be screened.[7]

Table 1: Potential Enzyme Classes and Key Characteristics

Enzyme ClassCofactorTypical Amine Donor/Regeneration SystemKey Considerations
ω-Transaminase PLPIsopropylamine, L/D-AlanineEquilibrium position, product inhibition.
Dehydrogenase NAD(P)HGDH/Glucose, FDH/FormateCofactor cost and regeneration efficiency.
Optimization Parameters

Once initial activity is identified, the following parameters should be optimized to improve conversion and enantioselectivity:

  • pH and Buffer: Enzyme activity is highly pH-dependent. Screen a range of pH values (e.g., 6.0-9.0) and buffer types.

  • Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. Determine the optimal temperature for the chosen enzyme.

  • Substrate and Cofactor Concentration: High substrate concentrations can lead to inhibition. Optimize the substrate loading and cofactor concentration.

  • Co-solvent: The low aqueous solubility of the substrate may require the use of a co-solvent like DMSO. Screen different co-solvents and their concentrations to improve substrate availability without inactivating the enzyme.

  • Enzyme Loading: Increase the enzyme concentration to improve the reaction rate.

Analytical Methods

Accurate monitoring of the reaction is crucial. A typical analytical workflow would involve:

  • Reaction Monitoring (HPLC/LC-MS): Use a reverse-phase HPLC method to separate the substrate and product, allowing for the calculation of conversion.

  • Enantiomeric Excess Determination (Chiral HPLC): A chiral HPLC method is essential to determine the stereoselectivity of the reaction. This will require screening of different chiral columns and mobile phases.

Diagram of the Two Primary Conversion Pathways

Conversion_Pathways cluster_transamination Asymmetric Amination cluster_reduction Stereoselective Reduction Substrate 3-(5-Chloro-2-methoxyphenyl)- 2-oxopropanoic acid Transaminase Transaminase (ω-TA) + PLP + Amine Donor Substrate->Transaminase Dehydrogenase Dehydrogenase + NAD(P)H (Cofactor Regeneration) Substrate->Dehydrogenase AminoAcid 3-(5-Chloro-2-methoxyphenyl)alanine (Chiral Amino Acid) Transaminase->AminoAcid HydroxyAcid 3-(5-Chloro-2-methoxyphenyl)- 2-hydroxypropanoic acid (Chiral Hydroxy Acid) Dehydrogenase->HydroxyAcid

Caption: Potential enzymatic conversions of the target α-keto acid.

Conclusion

The enzymatic conversion of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid into valuable chiral building blocks is a promising strategy for the development of novel pharmaceuticals. This guide provides a solid foundation for initiating research in this area, outlining two key enzymatic pathways: asymmetric amination and stereoselective reduction. By employing the provided protocols and optimization strategies, researchers can efficiently screen for suitable biocatalysts and develop robust processes for the synthesis of enantioenriched α-amino and α-hydroxy acids. The principles of biocatalysis, with their inherent selectivity and sustainability, offer a significant advantage in modern synthetic chemistry.

References

  • Kelly, S. A., et al. (2018). Application of ω‐Transaminases in the Pharmaceutical Industry. Chemical Reviews, 118(1), 349-384. [Link]

  • Gotor, V., et al. (2017). Application of ω-Transaminases in the Pharmaceutical Industry. Chemical Reviews, 118(1), 349-384. [Link]

  • Weber, W. W. (1971). The reduction of aromatic alpha-keto acids by cytoplasmic malate dehydrogenase and ... Journal of Biological Chemistry, 246(18), 5785-5791. [Link]

  • Kelly, C. L., et al. (2020). Transaminases for industrial biocatalysis: novel enzyme discovery. Applied Microbiology and Biotechnology, 104(10), 4277-4287. [Link]

  • Patel, R. N. (2006). Stereoselective Enzymatic Synthesis of Chiral Alcohols with the Use of a Carbonyl Reductase from Candida magnoliae with Anti-Prelog Enantioselectivity. The Journal of Organic Chemistry, 71(13), 4874-4880. [Link]

  • Huisman, G. W., et al. (2010). Practical chiral alcohol manufacture using ketoreductases. Current Opinion in Chemical Biology, 14(2), 122-129. [Link]

  • Mendonca, R., & Lako, A. (2020). Technical advances towards the industrial application of transaminases for the synthesis of chiral amines. Chimica Oggi-Chemistry Today, 38, 24-27. [Link]

  • Lako, Á., et al. (2020). Transaminase biocatalysis for chiral amines of pharmaceutical impact. BME OMIKK Repozitórium. [Link]

  • Ni, Y., et al. (2024). Enzymatic synthesis of chiral alcohols using ketoreductases. Critical Reviews in Biotechnology, 44(1), 1-22. [Link]

  • Koszelewski, D., et al. (2010). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 46(40), 7481-7496. [Link]

  • Rowles, I., et al. (2017). Engineered Aminotransferase for the Production of d-Phenylalanine Derivatives Using Biocatalytic Cascades. ACS Catalysis, 7(12), 8564-8568. [Link]

  • Hummel, W., & Kula, M. R. (1989). 2.4.5. Enzyme-Catalyzed and Biomimetic Reductions. In Stereoselective Biocatalysis (pp. 193-214). Springer, Berlin, Heidelberg. [Link]

  • Romero-Mondragón, A., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis, 3. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12039-12080. [Link]

  • Zannoni, V. G., & Weber, W. W. (1966). Reduction of Phenylpyruvic Acids to Phenyllactic Acids in Mammalian Tissues. Journal of Biological Chemistry, 241(6), 1340-1344. [Link]

  • Zhang, A., et al. (2024). A One-Pot Biocatalytic Cascade to Access Diverse L-Phenylalanine Derivatives from Aldehydes or Carboxylic Acids. bioRxiv. [Link]

  • Broadbent, J. R., et al. (2004). Overexpression of Lactobacillus casei D-hydroxyisocaproic acid dehydrogenase in cheddar cheese. Applied and environmental microbiology, 70(8), 4779-4786. [Link]

  • Tomoiagă, R. B., et al. (2025). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. [Link]

  • Rios-Lombardía, N., et al. (2019). Synthesis of Enantiomerically Pure Ring-Substituted l-Pyridylalanines by Biocatalytic Hydroamination. ACS Catalysis, 9(11), 10403-10408. [Link]

  • Tomoiagă, R. B., et al. (2025). Asymmetric reductive amination of phenylpyruvate catalyzed by DAADH. ResearchGate. [Link]

  • Fellman, J. H., & Roth, E. S. (1971). Differences in properties between aromatic amino acid: aromatic keto acid aminotransferases and aromatic amino acid: alpha-ketoglutarate aminotransferases. Endocrinology, 89(3), 660-666. [Link]

  • Chen, F. F., et al. (2021). Transamination-Like Reaction Catalyzed by Leucine Dehydrogenase for Efficient Co-Synthesis of α-Amino Acids and α-Keto Acids. International Journal of Molecular Sciences, 22(23), 12975. [Link]

  • Pałka, K., & Kańska, M. (2012). Enzymatic reductive amination of p-hydroxy- and phenylpyruvic acids as a method of synthesis of L-tyrosine and L-phenylalanine labelled with deuterium and tritium. Nukleonika, 57(4), 543-547. [Link]

  • Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(2), 333-360. [Link]

  • Schulz, F., & Lütz, S. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied microbiology and biotechnology, 93(1), 1-13. [Link]

  • Brookes, P. S., & Yoon, Y. (2024). The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism. American Journal of Physiology-Cell Physiology, 326(4), C835-C846. [Link]

  • Mu, X., et al. (2012). Efficient Conversion of Phenylpyruvic Acid to Phenyllactic Acid by Using Whole Cells of Bacillus coagulans SDM. PLoS ONE, 7(4), e35521. [Link]

  • InterPro. (n.d.). Alpha-ketoacid dehydrogenase complex E1 component. InterPro. Retrieved March 7, 2026, from [Link]

  • Tomoiagă, R. B., et al. (2025). Asymmetric reductive amination of phenylpyruvate catalyzed by DAADH. ResearchGate. [Link]

  • Wikipedia. (2023, December 28). Branched-chain alpha-keto acid dehydrogenase complex. In Wikipedia. [Link]

  • Gelbard, A. S., et al. (1990). Methods for the enzymatic synthesis of tyrosine and phenylalanine labeled with nitrogen-13. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes, 41(2), 229-233. [Link]

  • Wu, B., et al. (2009). Enzymatic synthesis of enantiopure alpha- and beta-amino acids by phenylalanine aminomutase-catalysed amination of cinnamic acid derivatives. Chemistry, 15(7), 1759-1764. [Link]

  • Hou, Y., et al. (2015). Production of phenylpyruvic acid from L-phenylalanine using an L-amino acid deaminase from Proteus mirabilis: comparison of enzymatic and whole-cell biotransformation approaches. Applied Microbiology and Biotechnology, 99(20), 8479-8488. [Link]

Sources

Application Note: Reagents for Decarboxylation of Substituted Phenylpyruvic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the chemical decarboxylation of substituted phenylpyruvic acids. It addresses the two primary synthetic trajectories: Oxidative Decarboxylation (yielding phenylacetic acids) and Non-Oxidative Decarboxylation (yielding phenylacetaldehydes).

Executive Summary

Phenylpyruvic acids are versatile intermediates in the synthesis of pharmaceutical scaffolds. Their decarboxylation is a bifurcation point:

  • Oxidative Decarboxylation: Uses peroxide-based systems to excise

    
     and oxidize the 
    
    
    
    -carbon, yielding phenylacetic acids .
  • Non-Oxidative (Biomimetic) Decarboxylation: Utilizes thiazolium organocatalysts or Schiff-base systems to mimic the biological action of thiamine pyrophosphate (TPP), yielding phenylacetaldehydes .

Oxidative Decarboxylation to Phenylacetic Acids[1]

This transformation is driven by the nucleophilic attack of a peroxo species on the


-keto group. It is robust and scalable, often serving as a key step in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and synthetic auxins.
Mechanistic Pathway

The reaction proceeds via the formation of a tetrahedral peroxo-intermediate. The breakdown of this intermediate is the rate-determining step, facilitated by the irreversible release of


.

oxidative_decarboxylation PPA Phenylpyruvic Acid Inter1 Tetrahedral Peroxo-Intermediate PPA->Inter1 Nucleophilic Attack (HOO-) H2O2 H2O2 / Base H2O2->Inter1 TS Transition State (C-C Bond Cleavage) Inter1->TS Decarboxylation PAA Phenylacetic Acid TS->PAA Product Formation CO2 CO2 + H2O TS->CO2

Figure 1: Mechanistic flow of oxidative decarboxylation mediated by hydrogen peroxide.

Reagent Selection & Substituent Effects

The electronic nature of the phenyl ring significantly influences reaction rate and yield.

Substituent TypeExampleElectronic EffectImpact on ReactionRecommended Condition Modification
Electron-Withdrawing (EWG)

Stabilizes transition stateAccelerates reaction. High yields.Standard conditions (0°C to RT).
Electron-Donating (EDG)

Destabilizes transition stateDecelerates reaction. Potential for side oxidation.[1]Increase temp (40-50°C) or concentration.
Ortho-Substituted

(at 2-pos)
Steric hindrance + Field effectVariable . Steric relief can accelerate decarboxylation.Monitor closely; may require longer reaction times.
Protocol: -Mediated Oxidative Decarboxylation

Target: 4-Chlorophenylacetic acid from 4-chlorophenylpyruvic acid.

Reagents:

  • Substrate: 4-Chlorophenylpyruvic acid (10 mmol)

  • Oxidant: 30% Hydrogen Peroxide (

    
    )
    
  • Base: 10% Sodium Hydroxide (NaOH)

  • Solvent: Water/Dichloromethane (biphasic) or Water (monophasic)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of substituted phenylpyruvic acid in 20 mL of 10% NaOH solution. Cool the mixture to 0–5°C in an ice bath. Note: The solution must be basic (pH > 10) to generate the active hydroperoxide anion (

    
    ).
    
  • Oxidation: Add 12 mmol (1.2 equiv) of 30%

    
     dropwise over 20 minutes. Maintain temperature < 10°C to prevent thermal decomposition of the peroxide.
    
  • Reaction: Stir vigorously at room temperature for 1-2 hours. Monitor consumption of starting material by TLC or HPLC.

  • Quenching: Acidify the mixture carefully with 2M HCl to pH ~2. The product usually precipitates as a solid.

  • Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (

    
     mL), dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from ethanol/water if necessary.

Validation:

  • Yield: Typically 85-95%.

  • Purity check:

    
     NMR (loss of 
    
    
    
    -proton signal of pyruvate, appearance of benzylic
    
    
    singlet ~3.6 ppm).

Non-Oxidative Decarboxylation to Phenylacetaldehydes

Direct chemical decarboxylation to the aldehyde is challenging due to the instability of the aldehyde product and the lack of a thermodynamic driving force compared to the oxidative route. Biomimetic catalysis using thiazolium salts (mimicking Vitamin B1) is the most effective "chemical" method.

Mechanistic Pathway (Biomimetic)

Thiazolium salts form a covalent adduct with the


-keto acid (Breslow intermediate). This intermediate acts as an electron sink, facilitating decarboxylation without oxidation.

biomimetic_decarboxylation PPA Phenylpyruvic Acid Adduct Active Acetaldehyde (Breslow Intermediate) PPA->Adduct Nucleophilic Attack Thiazole Thiazolium Catalyst (e.g., Vitamin B1) Thiazole->Adduct Aldehyde Phenylacetaldehyde Adduct->Aldehyde Product Release CO2 CO2 Adduct->CO2 Decarboxylation

Figure 2: Biomimetic decarboxylation pathway using thiazolium organocatalysts.

Protocol: Thiazolium-Catalyzed Decarboxylation

Target: Phenylacetaldehyde from phenylpyruvic acid.

Reagents:

  • Substrate: Phenylpyruvic acid (5 mmol)

  • Catalyst: Thiamine Hydrochloride (Vitamin B1) or 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (10-20 mol%)

  • Base: Triethylamine (

    
    ) or DBU (to deprotonate the catalyst)
    
  • Solvent: Ethanol or Methanol (degassed)

Step-by-Step Methodology:

  • Catalyst Activation: In a reaction flask under

    
     atmosphere, dissolve 0.5 mmol (10 mol%) of Thiamine HCl in 10 mL dry Ethanol. Add 0.5 mmol 
    
    
    
    and stir for 15 mins to generate the active ylide.
  • Substrate Addition: Add 5 mmol of phenylpyruvic acid.

  • Reaction: Heat to reflux (60-70°C) for 4-6 hours. Critical: Aldehydes are prone to oxidation; ensure strict inert atmosphere.

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.

  • Purification: The residue contains the aldehyde. Purify immediately via flash chromatography (Silica gel, Hexane/EtOAc) or distill under vacuum. Phenylacetaldehydes are unstable; store under

    
     at -20°C.
    

Troubleshooting:

  • Low Yield: Often due to benzoin condensation (self-reaction of aldehyde). Avoid high concentrations of aldehyde; stop reaction before completion if necessary.

  • Oxidation: If phenylacetic acid is observed, oxygen exclusion was insufficient.

One-Pot Strategies (Drug Development Context)

For high-throughput library generation, isolating the phenylpyruvic acid is often inefficient. A one-pot Erlenmeyer-Plöchl modification is preferred.

Workflow:

  • Condensation: Benzaldehyde + N-Acetylglycine

    
     Azlactone.[2]
    
  • Hydrolysis: Azlactone

    
     Phenylpyruvic Acid (in situ).
    
  • Decarboxylation: Add

    
     (for acid) or Thiazolium (for aldehyde) directly to the hydrolysate.
    

This route allows for the rapid diversification of the phenyl ring by starting from commercially available substituted benzaldehydes.

References

  • Mechanistic Analysis of Oxidative Decarboxylation

    • Lopalco, A., et al. (2016). "Mechanism of Decarboxylation of Pyruvic Acid in the Presence of Hydrogen Peroxide." Journal of Pharmaceutical Sciences. Link

  • Biomimetic Thiazolium Catalysis

    • Breslow, R. (1958).[3] "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society. Link

  • Substituent Effects in Decarboxylation

    • O'Hair, R. A. J., et al. (2017). "Substituent effects in the decarboxylation reactions of coordinated arylcarboxylates." European Journal of Mass Spectrometry. Link

  • Erlenmeyer Azlactone Synthesis

    • Chandrasekhar, S., et al. (2009).[4] "The Erlenmeyer synthesis with a thioazlactone."[4] Arkivoc. Link

  • General Oxidative Decarboxylation Protocols

    • Organic Syntheses, Coll. Vol. 2, p. 63 (1943). "Phenylacetic Acid."[5][6] Link

Sources

Application Note: Optimized Condensation Protocols for 5-Chloro-2-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals. It synthesizes established organic chemistry protocols with specific insights into the electronic and steric behaviors of 5-chloro-2-methoxybenzaldehyde .

Executive Summary & Strategic Analysis

5-chloro-2-methoxybenzaldehyde is a high-value pharmacophore precursor used in the synthesis of neuroprotective agents, anti-inflammatory chalcones, and heterocyclic drug candidates. Its reactivity is governed by a "push-pull" electronic environment:

  • Steric/Electronic Deactivation: The ortho-methoxy group acts as a Resonance Electron Donor (+R), reducing the electrophilicity of the carbonyl carbon. It also introduces mild steric strain, potentially hindering nucleophilic attack compared to para-substituted analogs.

  • Inductive Activation: The meta-chloro substituent exerts an Inductive Electron Withdrawing effect (-I), partially recovering the carbonyl's reactivity.

Operational Implication: Standard protocols for benzaldehyde often result in incomplete conversion. The protocols below utilize optimized catalyst loads and thermal gradients to overcome the ortho-methoxy deactivation.

Reaction Class A: Knoevenagel Condensation

Target: Synthesis of (E)-3-(5-chloro-2-methoxyphenyl)acrylic acid (Cinnamic Acid Derivative). Mechanism: Base-catalyzed nucleophilic addition followed by dehydration and decarboxylation (Doebner Modification).

Mechanistic Pathway (Graphviz)

The following diagram illustrates the catalytic cycle using piperidine/pyridine.

Knoevenagel Start Reagents: Aldehyde + Malonic Acid Deprotonation Step 1: Enolate Formation (Base removes proton from Malonic Acid) Start->Deprotonation Piperidine Attack Step 2: Nucleophilic Attack (Aldol-like addition) Deprotonation->Attack Aldehyde Dehydration Step 3: Dehydration (-H2O) Attack->Dehydration -H2O Decarboxylation Step 4: Decarboxylation (-CO2, Heat driven) Dehydration->Decarboxylation Heat Product Product: (E)-3-(5-chloro-2-methoxyphenyl)acrylic acid Decarboxylation->Product

Figure 1: Step-wise mechanism of the Doebner-modified Knoevenagel condensation.

Experimental Protocol

Scale: 10 mmol Reagents:

  • 5-chloro-2-methoxybenzaldehyde (1.70 g, 10 mmol)

  • Malonic acid (2.08 g, 20 mmol, 2.0 eq)

  • Pyridine (5.0 mL, Solvent/Base)

  • Piperidine (0.2 mL, Catalyst)

  • HCl (Concentrated, for workup)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve the aldehyde and malonic acid in pyridine.

  • Initiation: Add piperidine (catalytic) while stirring.

  • Reaction: Heat the mixture to 80–90°C for 2–4 hours.

    • Note: Evolution of CO₂ bubbles indicates the decarboxylation phase. Continue heating until bubbling ceases.

  • Quench: Cool the reaction mixture to room temperature. Pour the solution slowly into 50 mL of ice-cold water containing 6 mL of concentrated HCl (to neutralize pyridine).

  • Isolation: A white precipitate will form immediately. Stir for 15 minutes to ensure full precipitation.

  • Purification: Filter the solid via vacuum filtration. Wash with cold water (3 x 20 mL) to remove pyridinium salts. Recrystallize from Ethanol/Water (3:1) if necessary.

Expected Yield: 75–85% Melting Point: ~185–188°C (Derivative dependent).

Reaction Class B: Claisen-Schmidt Condensation (Chalcone Synthesis)

Target: Synthesis of Chalcone derivatives (e.g., with acetophenone).[1][2][3][4] Application: Key scaffold for oncology (tubulin polymerization inhibitors).

Reaction Workflow (Graphviz)

ChalconeWorkflow Substrates Substrates: 5-Cl-2-OMe-Benzaldehyde + Acetophenone Mixing Dissolution in EtOH (95%) Stir at RT Substrates->Mixing Catalysis Add 40% NaOH (aq) Dropwise Addition Mixing->Catalysis Reaction Stir 4-12 Hours Monitor TLC (Hex:EtOAc 4:1) Catalysis->Reaction Quench Pour into Crushed Ice + HCl pH adjustment to ~4-5 Reaction->Quench Filtration Vacuum Filtration Wash with Cold H2O Quench->Filtration Recryst Recrystallization (Hot Ethanol) Filtration->Recryst

Figure 2: Operational workflow for base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol

Scale: 5 mmol Reagents:

  • 5-chloro-2-methoxybenzaldehyde (0.85 g, 5 mmol)

  • Acetophenone (0.60 g, 5 mmol)

  • Ethanol (15 mL)

  • Sodium Hydroxide (40% aq. solution, 2 mL)

Procedure:

  • Dissolution: Dissolve the aldehyde and acetophenone in 15 mL of 95% Ethanol in a 50 mL flask.

  • Addition: Place the flask in an ice bath (0°C) initially. Add the NaOH solution dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature for 12 hours.

    • Expert Tip: Due to the ortho-methoxy group, this reaction is slower than with unsubstituted benzaldehyde. If precipitation does not occur after 4 hours, gently warm to 40°C.

  • Workup: Pour the reaction mixture into 100 g of crushed ice. Acidify carefully with 10% HCl until pH ~4.

  • Purification: The yellow solid is filtered, washed with cold water, and recrystallized from hot ethanol.

Data Specification:

ParameterValue / Observation
Appearance Yellow crystalline solid
Yield 65 - 80%
TLC System Hexane:Ethyl Acetate (8:2)
Rf Value ~0.45 (Product), ~0.70 (Aldehyde)

Troubleshooting & Expert Optimization

IssueProbable CauseCorrective Action
Low Yield (Knoevenagel) Incomplete decarboxylation.Extend reflux time; ensure temperature is >85°C. Ensure Pyridine is dry.
Oily Product (Chalcone) Impurities or incomplete crystallization."Seed" the oil with a crystal of the pure product or scratch the flask walls. Recrystallize from MeOH instead of EtOH.
No Precipitation Aldehyde deactivation (ortho-effect).Increase catalyst concentration (NaOH) or switch to Ultrasound-Assisted Synthesis (sonication for 30 mins).
Multiple TLC Spots Cannizzaro reaction side-product.Avoid excessive heating with strong base (NaOH). Keep temp <50°C for Chalcones.

References

  • Knoevenagel Condensation Mechanism & Doebner Modification: Jones, G.[5] "The Knoevenagel Condensation."[5][6][7] Organic Reactions, 2011.[8]

  • Synthesis of 5-chloro-2-methoxycinnamic acid (CAS 90798-07-5): ChemScene Database Entry for (E)-3-(5-Chloro-2-methoxyphenyl)acrylic acid.

  • Claisen-Schmidt Protocols for Methoxy-Benzaldehydes: Patil, P. et al. "Synthesis and Biological Evaluation of Chalcones." Journal of Advanced Scientific Research, 2021.

  • General Reactivity of Ortho-Substituted Benzaldehydes: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.

  • Ultrasound Assisted Synthesis (Green Chemistry Optimization): Calvino, V. et al. "Ultrasound promoted Claisen-Schmidt condensation."[2] Ultrasonics Sonochemistry, 2005.

Sources

Application Notes and Protocols for the Safe Handling of Halogenated Alpha-Keto Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Halogenated Alpha-Keto Acids in Research

Halogenated alpha-keto acids are a class of organic compounds of significant interest to researchers, scientists, and drug development professionals. Their unique bifunctional nature, possessing both a carboxylic acid and a ketone group with a halogen atom at the alpha-position, makes them valuable intermediates in organic synthesis and as probes in chemical biology.[1][2][3] The electron-withdrawing properties of the halogen and carbonyl group impart high reactivity, which is both a benefit for chemical transformations and a critical consideration for safe handling.[2][4]

These compounds are known to be reactive and can be susceptible to degradation under various conditions, including changes in temperature, pH, and exposure to light.[1] Their reactivity also extends to potential biological activity and, consequently, toxicity. Disorders in the metabolism of naturally occurring α-keto acids can lead to the accumulation of toxic metabolites, highlighting the potential for synthetic analogues to have significant physiological effects.[5] Therefore, a thorough understanding of their properties and strict adherence to safety protocols are paramount to mitigate risks in a laboratory setting.[6][7]

This document provides a comprehensive guide to the safe handling, storage, and disposal of halogenated alpha-keto acids, grounded in established safety principles and technical expertise. The protocols outlined herein are designed to empower researchers to work confidently and safely with this important class of molecules.

Hazard Assessment and Risk Mitigation: Understanding the Threat

Before any experimental work begins, a thorough risk assessment is mandatory.[1] This involves understanding the specific hazards associated with the particular halogenated alpha-keto acid being used.

Chemical and Toxicological Properties
  • Corrosivity: As acids, these compounds are corrosive and can cause severe skin burns and eye damage upon contact.[8][9]

  • Toxicity: The toxicological properties can vary significantly depending on the specific structure. They may be harmful if inhaled, causing respiratory irritation, or if swallowed.[9][10] Some halogenated compounds are known to be toxic.[11]

  • Reactivity: Halogenated alpha-keto acids are reactive molecules.[2] They can react exothermically with bases and may be incompatible with strong oxidizing and reducing agents.[1] The presence of the alpha-halogen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[1]

  • Stability: These compounds can be sensitive to heat, light, and pH. Elevated temperatures can lead to decarboxylation and other degradation pathways.[1][3]

Engineering and Administrative Controls
  • Ventilation: Always handle halogenated alpha-keto acids in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure to vapors or dusts.[6][12]

  • Designated Area: Establish a designated area within the laboratory specifically for working with these compounds to prevent cross-contamination.[13]

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental procedures involving these chemicals.[12]

  • Training: Ensure all personnel handling these compounds are thoroughly trained on the specific hazards and the established SOPs.[13]

Personal Protective Equipment (PPE): The Last Line of Defense

The appropriate PPE must be worn at all times when handling halogenated alpha-keto acids.[6][14] The selection of PPE should be based on a thorough risk assessment of the specific compound and procedure.[14]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[6][15][16]Protects against splashes of corrosive material that can cause severe eye damage.[9]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][17]Prevents skin contact and potential burns or absorption of toxic substances. Always consult the glove manufacturer's compatibility chart.[1]
Body Protection A lab coat or a chemical-resistant apron. For larger quantities, chemical-resistant overalls may be necessary.[1][15][17]Protects skin and clothing from spills and splashes.[17]
Respiratory Protection Required when vapors or aerosols are generated and engineering controls are insufficient.[9]Prevents inhalation of harmful or irritating vapors.[9]

Safe Handling and Storage Procedures: A Step-by-Step Approach

Adherence to meticulous handling and storage protocols is crucial to prevent accidents and maintain the integrity of the compounds.

Protocol for Weighing and Transferring
  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, secondary containers).

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Transfer in Fume Hood: Conduct all weighing and transferring of solid or liquid halogenated alpha-keto acids inside a chemical fume hood.[6]

  • Controlled Dispensing: For solids, use a clean, dry spatula. For liquids, use a pipette or a syringe. Avoid creating dust or aerosols.

  • Secondary Containment: Always use a secondary container (e.g., a beaker or a tray) when transporting the primary container from the storage area to the fume hood.

  • Immediate Cleaning: Clean any minor spills immediately according to the emergency procedures outlined below.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemicals, even if gloves were worn.[18]

Storage Requirements

Proper storage is essential to ensure the stability of the compounds and to prevent hazardous reactions.[1]

  • Containers: Store in tightly closed, non-reactive containers, such as borosilicate glass or, for some applications, high-density polyethylene (HDPE) or Teflon® (PTFE), after verifying compatibility.[1] Avoid metal containers due to the acidic nature of the compounds.[1]

  • Segregation: Store halogenated alpha-keto acids away from incompatible materials, particularly strong bases, oxidizing agents, and reducing agents.[1][13] They should be stored in a separate cabinet for corrosive materials.[13]

  • Environment: Keep the storage area cool, dry, and well-ventilated.[12][18] Protect from direct sunlight and heat sources.[1] For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be necessary to prevent degradation.[1]

  • Labeling: All containers must be clearly and accurately labeled with the chemical name, concentration, and appropriate hazard warnings.[13][18]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of halogenated alpha-keto acids from receipt to use.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment GatherMaterials Gather Materials & PPE RiskAssessment->GatherMaterials 1. Assess PrepWorkArea Prepare Fume Hood GatherMaterials->PrepWorkArea 2. Prepare Retrieve Retrieve from Storage PrepWorkArea->Retrieve 3. Proceed WeighTransfer Weigh & Transfer Retrieve->WeighTransfer 4. Handle Experiment Conduct Experiment WeighTransfer->Experiment 5. Use Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate 6. Clean WasteDisposal Dispose of Waste Decontaminate->WasteDisposal 7. Dispose Store Return to Storage WasteDisposal->Store 8. Store RemovePPE Remove PPE Store->RemovePPE 9. Finish

Caption: Workflow for the safe handling of halogenated alpha-keto acids.

Emergency Procedures: Being Prepared for the Unexpected

In the event of an emergency, a swift and appropriate response is critical to minimize harm.[19][20]

Spill Cleanup Protocol

For minor spills that you are trained and equipped to handle:

  • Alert Personnel: Immediately alert others in the vicinity.[19]

  • Evacuate (if necessary): For large or highly volatile spills, evacuate the area.[1]

  • Don PPE: Wear appropriate PPE, including respiratory protection if necessary.[21]

  • Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][19] Do not use combustible materials like paper towels for large spills.

  • Neutralization (for acids): For acid spills, slowly neutralize the contained spill by adding a suitable neutralizing agent like sodium bicarbonate or sodium carbonate from the outside in.[21][22] Be aware that this may generate gas and heat.

  • Collection: Carefully scoop the absorbed and neutralized material into a labeled, sealed container for hazardous waste.[1][21]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[1] Collect all cleaning materials for disposal as hazardous waste.[21]

  • Reporting: Report the incident to your supervisor.[21]

First Aid for Exposures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[19][23] Seek immediate medical attention.[19]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[9]

  • Inhalation: Move the person to fresh air.[23] If breathing is difficult or has stopped, provide artificial respiration.[9] Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[23] Seek immediate medical attention.[19]

Waste Disposal: Responsible Management

Proper disposal of halogenated alpha-keto acid waste is crucial to protect the environment and comply with regulations.

  • Waste Segregation: Do not mix halogenated alpha-keto acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[23][24] Halogenated waste is often disposed of separately from non-halogenated waste.[24]

  • Waste Containers: Use dedicated, clearly labeled, and leak-proof containers for all waste generated, including contaminated PPE and spill cleanup materials.[1][23]

  • Labeling: Label all waste containers with the full chemical name and appropriate hazard symbols.[23]

  • Disposal: Dispose of all halogenated alpha-keto acid waste as hazardous chemical waste in accordance with local, state, and federal regulations.[1] Contact your institution's EHS office for specific guidance and to arrange for pickup.[23] Do not pour down the drain. [1]

Conclusion: A Culture of Safety

Working with halogenated alpha-keto acids offers exciting opportunities in chemical research and development. However, their inherent reactivity and potential hazards demand a steadfast commitment to safety. By internalizing the principles of hazard assessment, adhering to meticulous handling and storage protocols, and being prepared for emergencies, researchers can confidently and safely unlock the potential of these valuable compounds. A proactive culture of safety is not just a requirement; it is the foundation of scientific excellence.

References

  • Chemical Spill Procedures. (n.d.). Environment, Health and Safety - University of [University Name].
  • Application Notes and Protocols: Handling and Storage of Chlorinated Alpha-Keto Acids. (n.d.). Benchchem.
  • How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog.
  • Best Practices for Avoiding Incidents With Reactive Chemicals. (2013, September 18). American Laboratory.
  • Chemical Spills. (n.d.). Emergency Management - Florida State University.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • Personal Protective Equipment (PPE) Guide – Chemical Hazards. (2015, July 2). The NMSU Safety.
  • Standard Operating Procedures for Working with Dangerously Reactive Chemicals. (n.d.). University of Prince Edward Island.
  • α-Keto Acid Definition. (2025, August 15). Fiveable.
  • Lab Safety Emergency Chemical Spill Procedures. (n.d.). University of Hawaii at Manoa.
  • Chemical Safety Best Practices in The Lab. (2023, December 22). Green World Group.
  • Safe Handling of Corrosive Chemicals. (2024, June 5). The Chemistry Blog.
  • General Chemical Spill Procedures. (2021, October). Campus Operations and Risk Management - University of British Columbia.
  • Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Emergency response / spill control. (n.d.). Health and Safety Executive.
  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School.
  • Personal Protective Equipment. (n.d.). Occupational Safety and Health Administration.
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025, June 17). MDPI.
  • TOXICITY OF ALPHA-KETOGLUTARATE FOLLOWING 14-DAYS REPEATED ORAL ADMINISTRATION IN WISTAR RATS. (2011, July 27). Cellular and Molecular Biology.
  • Branched-chain Alpha-Ketoacids and Related Acids in Thiamin-Deprived Rats. (1989, June). PubMed.
  • Ketone halogenation. (n.d.). In Wikipedia.
  • Hazardous Waste - Decontamination. (n.d.). Occupational Safety and Health Administration.
  • Decontamination. (2024, February 7). UK Plant Health Information Portal.
  • a-Ketoisovaleric Acid. (n.d.). Rupa Health.
  • Chapter 7 - Management Procedures For Specific Waste Types. (n.d.). Cornell University Environmental Health and Safety.
  • Alpha Halogenation of Enols and Enolates. (2020, March 28). Chemistry Steps.
  • 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • SAFETY DATA SHEET. (2025, June 26). Merck.
  • Video: Base-Promoted α-Halogenation of Aldehydes and Ketones. (2023, April 30). JoVE.
  • ALPHA KETO GLUTARIC ACID - SAFETY DATA SHEET. (n.d.). Bella Corp Trading.
  • Synthesis and Properties of the. alpha.-Keto Acids. (1983). ResearchGate.
  • alpha-Ketoglutaric Acid - SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • ALPHA-KETOBUTYRIC ACID, SODIUM SALT (13C4, 98% - SDS EU (Reach Annex II). (2022, May 23). Cambridge Isotope Laboratories, Inc.
  • SAFETY DATA SHEET (REGULATION (EC) n° 1907/2006 - REACH). (2015, June 12). ALKAPHARM UK LIMITED.
  • Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. (n.d.). PMC.
  • Alpha Halogenation of Ketones and Aldehydes. (n.d.). OpenOChem Learn.

Sources

Application Notes and Protocols for In Vitro Phenylpyruvate Inhibitor Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phenylpyruvate and its derivatives are critical intermediates in the metabolic pathways of aromatic amino acids. The enzymes that catalyze their conversion represent key targets for therapeutic intervention in metabolic disorders and for the development of agrochemicals. For instance, the accumulation of phenylpyruvate due to a deficiency in phenylalanine hydroxylase is a hallmark of the genetic disorder Phenylketonuria (PKU), leading to severe neurological damage if untreated[1]. In another context, the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a crucial component of the tyrosine catabolism pathway, is a validated target for both herbicides and drugs to treat hereditary tyrosinemia type 1[2][3][4].

The discovery and characterization of inhibitors for these enzymes necessitate robust, reliable, and scalable in vitro assays. This guide provides a comprehensive overview and detailed protocols for several established methods to screen and characterize inhibitors of phenylpyruvate-related enzymes, with a primary focus on HPPD. The methodologies described herein range from classical spectrophotometric enzyme kinetics to high-throughput and cell-based screening platforms, designed to equip researchers, scientists, and drug development professionals with the tools to advance their discovery programs.

Core Target: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

HPPD is a non-heme, Fe(II)-dependent dioxygenase that plays a pivotal role in tyrosine catabolism by converting 4-hydroxyphenylpyruvate (4-HPP) to homogentisate (HGA)[5]. The inhibition of HPPD disrupts this pathway. In plants, this leads to the depletion of plastoquinone, a vital cofactor in carotenoid biosynthesis, resulting in the photodestruction of chlorophyll and a characteristic bleaching effect[2]. In humans, inhibiting HPPD with drugs like nitisinone prevents the accumulation of toxic metabolites in patients with tyrosinemia type 1[3][6].

HPPD_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (4-HPP) Tyrosine->HPP Aminotransferase HPPD HPPD Enzyme (Fe²⁺, O₂) HPP->HPPD HGA Homogentisate (HGA) HPPD->HGA Catalysis Inhibitor HPPD Inhibitors (e.g., Nitisinone) Inhibitor->HPPD Inhibition Metabolites Downstream Metabolites (Plastoquinone, Tocopherols) HGA->Metabolites

Caption: The Tyrosine Catabolism Pathway Highlighting HPPD Inhibition.

Part 1: Recombinant Human HPPD Expression and Purification

A prerequisite for robust in vitro enzymatic assays is a source of pure, active enzyme. This protocol details the expression and purification of human HPPD from an E. coli expression system.

Causality: Bacterial expression is a cost-effective and scalable method for producing recombinant protein. The choice of an E. coli strain like BL21(DE3) is common due to its deficiency in proteases and the presence of the T7 RNA polymerase for high-level expression from pET plasmids[7]. The addition of Fe(II)SO₄ during induction is critical as HPPD is an iron-dependent enzyme, and this step promotes the production of a stable, active holoenzyme[7].

Protocol 1: HPPD Expression and Purification

  • Transformation: Transform E. coli BL21(DE3) competent cells with a pET expression plasmid containing the human HPPD gene insert. Plate on LB agar with the appropriate antibiotic (e.g., 100 µg/mL ampicillin) and incubate overnight at 37°C[8].

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Cool the culture to 16°C. Induce protein expression by adding Fe(II)SO₄ to a final concentration of 1 mM, followed by Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM[7].

  • Expression: Incubate the culture at 16°C for 16 hours with shaking. A lower temperature helps improve protein solubility and proper folding.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris-HCl, pH 7.0) and lyse the cells using sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble HPPD.

  • Purification: Purify HPPD from the clarified lysate using chromatography, such as ion-exchange chromatography (e.g., Q-Sepharose) followed by size-exclusion chromatography (SEC) for polishing[7][8].

  • Purity and Concentration: Analyze the purity of the eluted fractions using SDS-PAGE[7]. Pool the pure fractions and concentrate using a centrifugal filter device (e.g., 10 kDa MWCO). Determine the final protein concentration using a BCA assay[8]. Store the purified enzyme in aliquots at -80°C.

Part 2: Spectrophotometric Assays for HPPD Inhibition

Spectrophotometric assays are workhorse methods in enzymology due to their accessibility and ease of use. They rely on measuring changes in light absorbance resulting from the consumption of a substrate or the formation of a product.[9]

Method A: Substrate Depletion Assay

Principle: This assay quantifies HPPD activity by measuring the decrease in the concentration of the substrate, 4-HPP. In the presence of borate, the enol form of 4-HPP forms a complex that strongly absorbs light at 306 nm. As HPPD consumes 4-HPP, this absorbance decreases[7][8][10]. This method is robust and suitable for high-throughput screening (HTS).

Substrate_Depletion_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Detection A Add Fe(II) Solution & Reaction Buffer B Add Test Inhibitor (or Vehicle) A->B C Add HPPD Enzyme B->C D Add Ascorbate C->D E Pre-incubate 30 min @ 37°C D->E F Initiate with 4-HPP Substrate E->F G Incubate (e.g., 16 hours) F->G H Stop & Detect: Add Borate Solution G->H I Read Absorbance at 306 nm H->I

Caption: Workflow for the HPPD Substrate Depletion Assay.

Protocol 2: HPPD Substrate Depletion Assay (96-Well Format)

  • Reagent Preparation:

    • Reaction Buffer: 20 mM Tris-HCl, pH 7.0.

    • Iron(II) Solution: Freshly prepared 10 mM FeSO₄ in water.

    • Ascorbate Solution: Freshly prepared 20 mM Ascorbate in Reaction Buffer.

    • 4-HPP Substrate: Prepare a stock solution (e.g., 8 mM) in methanol and dilute to working concentrations in Reaction Buffer.

    • Borate Solution: 1 M Boric Acid, pH 9.0.

    • Test Inhibitors: Prepare a dilution series in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup: In a 96-well UV-transparent microplate, perform the following additions for a final volume of 150 µL before substrate addition:

    • 10 µL of Iron(II) Solution.

    • 108.5 µL of Reaction Buffer.

    • 1.5 µL of test inhibitor dilution (or DMSO for controls).

    • 10 µL of purified HPPD enzyme (concentration to be optimized empirically). For "no enzyme" blank wells, add 10 µL of lysis buffer[7].

    • Mix gently.

    • 10 µL of Ascorbate Solution.

  • Pre-incubation: Cover the plate and incubate for 30 minutes at 37°C to allow for inhibitor binding and enzyme activation[7].

  • Reaction Initiation: Initiate the reaction by adding 10 µL of 4-HPP substrate solution to all wells.

  • Reaction Incubation: Seal the plate and incubate at 37°C. For endpoint assays, a 16-hour incubation is often sufficient for near-complete substrate conversion in uninhibited wells[7][8].

  • Detection:

    • Transfer 50 µL from each well to a new 96-well plate.

    • Add 100 µL of Borate Solution to each well and mix[7].

    • Read the absorbance at 306 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_no_enzyme) / (Abs_vehicle - Abs_no_enzyme))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value[2].

Method B: Coupled Enzyme Assay (Product Formation)

Principle: This assay measures the formation of HGA, the direct product of the HPPD reaction. Since HGA itself does not have a convenient absorbance signature, its conversion is coupled to a second enzyme, homogentisate 1,2-dioxygenase (HGD). HGD converts HGA to maleylacetoacetate, which has a distinct absorbance maximum at 318 nm[11]. The rate of increase in absorbance at 318 nm is directly proportional to HPPD activity.

Protocol 3: Coupled Spectrophotometric Assay

  • Reagent Preparation:

    • Assay Buffer: Phosphate buffer (e.g., 100 mM, pH 7.0).

    • Cofactors: Prepare stock solutions of Ascorbate and FeSO₄.

    • Enzymes: Dilute purified HPPD and commercially available HGD to optimal concentrations in Assay Buffer.

    • Substrate: Prepare a stock solution of 4-HPP.

    • Test Inhibitors: Prepare a dilution series in DMSO.

  • Assay Plate Setup: In a 96-well UV-transparent microplate:

    • Add Assay Buffer, HPPD, HGD, ascorbate, and FeSO₄ to each well[11].

    • Add varying concentrations of the test inhibitor or DMSO vehicle.

  • Pre-incubation: Pre-incubate the plate for 10-15 minutes at a controlled temperature (e.g., 30°C) to allow for inhibitor binding[12][13].

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the 4-HPP substrate to all wells.

    • Immediately place the plate in a microplate reader and monitor the increase in absorbance at 318 nm over time in kinetic mode[2][11].

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots[12].

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC₅₀ value as described in Protocol 2.

ParameterSubstrate Depletion AssayCoupled Product Formation Assay
Principle Measures decrease in 4-HPP substrateMeasures increase in downstream product
Wavelength 306 nm318 nm
Detection Mode Endpoint or KineticKinetic
Key Reagents HPPD, 4-HPP, BorateHPPD, HGD, 4-HPP
Advantages Robust, HTS-compatible, no coupling enzyme neededDirect measure of product, continuous monitoring
Considerations Indirect measurement, long incubation for endpointRequires a second stable enzyme (HGD)

Part 3: High-Throughput and Cell-Based Assays

For screening large compound libraries or assessing activity in a more biological context, specialized assays are required.

Method A: High-Throughput Fluorescent Assay

Principle: This HTS-friendly method leverages the intrinsic fluorescence of the enzymatic product, homogentisate (HGA). The rate of fluorescence increase is directly proportional to HPPD activity, providing a sensitive and continuous readout[2].

Protocol 4: Fluorescent HPPD Inhibition Assay

  • Assay Setup: In a black 96-well or 384-well microplate, add HPPD enzyme, cofactors (ascorbate, FeSO₄), and test compounds in buffer.

  • Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes[2].

  • Reaction Initiation: Start the reaction by adding the 4-HPP substrate. The final reaction volume is typically 100 µL[2].

  • Measurement: Immediately place the microplate in a fluorescence plate reader (pre-set to 30°C) and measure the increase in fluorescence over time (e.g., Excitation: 320 nm, Emission: 460 nm)[2].

  • Data Analysis: Determine the initial velocity of the reaction from the linear phase of fluorescence increase. Calculate percent inhibition and IC₅₀ values as previously described[2]. For HTS, a Z'-factor should be calculated using positive (e.g., nitisinone) and negative (DMSO) controls to validate assay robustness; a value between 0.5 and 1.0 indicates an excellent assay[14].

Method B: Whole-Cell Colorimetric Assay

Principle: This innovative assay uses a recombinant E. coli strain engineered to express human HPPD. In the presence of tyrosine, the bacterial host converts it to 4-HPP, which is then processed by the recombinant HPPD to HGA. Subsequent reactions in the bacterium lead to the formation of a soluble, brown melanin-like pigment. The amount of pigment produced, measured colorimetrically at ~405 nm, is proportional to HPPD activity. HPPD inhibitors will therefore decrease pigment production in a dose-dependent manner[3][6][15].

Causality: This method provides a more physiologically relevant screening environment. It inherently tests for compound cell permeability and stability within the cytoplasm, factors that are missed in purified enzyme assays but are critical for drug efficacy.

Whole_Cell_Assay cluster_cell Recombinant E. coli Cell Tyrosine_in Tyrosine (Substrate) HPP_cell 4-HPP Tyrosine_in->HPP_cell HPPD_cell Expressed Human HPPD HPP_cell->HPPD_cell HGA_cell HGA HPPD_cell->HGA_cell Pigment Melanin-like Pigment (Brown) HGA_cell->Pigment Readout Colorimetric Readout Pigment->Readout Measure OD 405nm Inhibitor_in Inhibitor Inhibitor_in->HPPD_cell Inhibition

Caption: Principle of the Whole-Cell HPPD Inhibition Assay.

Protocol 5: Whole-Cell HPPD Inhibition Assay

  • Strain and Induction: Use an optimized E. coli strain (e.g., C43(DE3)) transformed with the human HPPD expression plasmid[3]. Grow the culture and induce protein expression with IPTG in a suitable medium (e.g., glucose-free LB medium)[3].

  • Assay Setup: In a 96-well microplate, dispense the induced bacterial suspension.

  • Inhibitor Addition: Add the test inhibitors across a range of concentrations. Include appropriate controls.

  • Substrate Addition: Add the substrate, L-tyrosine (e.g., to a final concentration of 75 µM), to initiate the metabolic conversion and pigment formation[5].

  • Incubation: Incubate the plate at 37°C for 24 hours. Pigment formation will reach a plateau during this time[6].

  • Measurement: Measure the optical density at 405 nm (OD₄₀₅) to quantify pigment production[3][6].

  • Data Analysis: Calculate IC₅₀ values based on the reduction in OD₄₀₅ in the presence of the inhibitors[5].

Part 4: Phenylpyruvate Tautomerase Inhibition Assay

Macrophage migration inhibitory factor (MIF) is a cytokine that also possesses enzymatic activity, specifically as a phenylpyruvate tautomerase[10][16]. Inhibiting this activity is a strategy for developing anti-inflammatory agents.

Principle: This assay is mechanistically similar to the HPPD substrate depletion assay. It uses a substrate like p-hydroxyphenylpyruvate (HPP) and measures the formation of the borate-enol complex, which absorbs light. The tautomerase activity of MIF accelerates the keto-enol tautomerization, and the initial rate of absorbance increase at ~330 nm is measured[10].

Protocol 6: MIF Tautomerase Activity Assay

  • Reagent Preparation:

    • Assay Buffer: 0.435 M Boric acid, pH 6.2[10].

    • Substrate: p-hydroxyphenylpyruvate (HPP) dissolved in 50 mM ammonium acetate (pH 6.0) and allowed to equilibrate overnight[10].

    • Enzyme: Purified recombinant human MIF.

    • Inhibitors: Dilution series in a suitable solvent.

  • Assay Setup: In a quartz cuvette or UV-transparent microplate:

    • Add Assay Buffer.

    • Add the test inhibitor or vehicle.

    • Add the MIF enzyme and pre-incubate briefly.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the equilibrated HPP substrate.

    • Immediately measure the increase in absorbance at 330 nm for 30-90 seconds[10][17].

  • Data Analysis: Determine the initial reaction rates and calculate IC₅₀ values as described previously.

Part 5: Advanced Confirmatory Assays

While the assays above are excellent for primary screening and characterization, orthogonal methods are often required for validation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for accurately quantifying metabolites. LC-MS/MS methods can be developed to directly measure levels of phenylpyruvate, 4-HPP, HGA, and other related molecules in assay mixtures or cell lysates[18][19][20]. This technique is invaluable for confirming the results of higher-throughput assays and for detailed metabolic studies[21][22].

  • Patient-Derived Cell-Based Assays: For diseases like PKU, testing inhibitors in patient-derived cells (e.g., iPSCs differentiated into relevant cell types like hepatocytes or neurons) provides the most physiologically relevant in vitro system[23][24][25]. These models can help assess not only target engagement but also downstream effects on cellular health and function, bridging the gap between basic enzyme inhibition and therapeutic potential.

Conclusion

The selection of an appropriate in vitro assay for phenylpyruvate inhibitors depends on the specific research question, available resources, and the stage of the drug discovery pipeline. Spectrophotometric and fluorometric assays using purified enzymes are ideal for initial screening, detailed kinetic analysis, and establishing structure-activity relationships. Whole-cell assays offer a valuable secondary screen to assess crucial properties like cell permeability. Finally, advanced techniques such as LC-MS/MS and patient-derived cell models are essential for validating lead compounds and understanding their mechanism of action in a more complex biological context. The protocols and principles outlined in this guide provide a robust framework for the successful identification and characterization of novel inhibitors targeting phenylpyruvate metabolism.

References

  • A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators. STAR Protocols. Available at: [Link]

  • Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. PubMed. Available at: [Link]

  • Cell Based Assays for Metabolic Disease Drug Discovery. MarinBio. Available at: [Link]

  • Development of a high-throughput bacterial inhibition assay for human 4-hydroxyphenylpyruvate dioxygenase in the context of tyrosinemia type 1. Vrije Universiteit Brussel. Available at: [Link]

  • A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators. PMC. Available at: [Link]

  • Lipoxygenase Activity Assay Kit (Fluorometric). Creative BioMart. Available at: [Link]

  • A spectrophotometric method for the assay of phospholipase D activity. Rutgers University. Available at: [Link]

  • Enzymatic cycling assay for phenylpyruvate. PubMed. Available at: [Link]

  • Virtual Screening and Bioassay of Novel Protoporphyrinogen Oxidase and p-Hydroxyphenylpyruvate Dioxygenase Dual-Target Inhibitors. PMC. Available at: [Link]

  • A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases. PMC. Available at: [Link]

  • Enzymatic determination of L-phenylalanine and phenylpyruvate with L-phenylalanine dehydrogenase. PubMed. Available at: [Link]

  • 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Molecular Design to Synthesis. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Pro-1 of Macrophage Migration Inhibitory Factor Functions as a Catalytic Base in the Phenylpyruvate Tautomerase Activity. Biochemistry. Available at: [Link]

  • A Comprehensive In Vitro and In Silico Approach for Targeting 4-Hydroxyphenyl Pyruvate Dioxygenase: Towards New Therapeutics for Alkaptonuria. PMC. Available at: [Link]

  • Engineering Organoids for in vitro Modeling of Phenylketonuria. Frontiers. Available at: [Link]

  • A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors. ResearchGate. Available at: [Link]

  • Inhibition of 4-hydroxyphenylpyruvate dioxygenase from Pseudomonas sp. strain P.J. 874 the enol tautomer of the substrate. PubMed. Available at: [Link]

  • A cell-based assay for screening lipoxygenase inhibitors. ResearchGate. Available at: [Link]

  • Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites. PNAS. Available at: [Link]

  • PKU (Phenylketonuria) Serum LC-MS/MS Analysis Kit User Manual. Zivak. Available at: [Link]

  • Development of an Analytical Method For Determination of Urine 3-Phenylpyruvic Acid Based on Liquid-Liquid Extraction and LC-MS/MS. Ege Tıp Dergisi. Available at: [Link]

  • Phenylalanine Assay Kit. Cell Biolabs, Inc. Available at: [Link]

  • LC-MS/MS Method Package for Primary Metabolites. Shimadzu. Available at: [Link]

  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan. Available at: [Link]

  • Discovery of Human Macrophage Migration Inhibitory Factor (MIF)-CD74 Antagonists via Virtual Screening. PMC. Available at: [Link]

  • International Survey on Phenylketonuria Newborn Screening. MDPI. Available at: [Link]

  • Development of an analytical method for determination of urine 3-phenylpyruvic acid based on liquid-liquid extraction and LC. DergiPark. Available at: [Link]

  • Personalized Genotype‐Based Approach for Treatment of Phenylketonuria. PMC. Available at: [Link]

  • Inactivation of the phenylpyruvate tautomerase activity of macrophage migration inhibitory factor by 2-oxo-4-phenyl-3-butynoate. PubMed. Available at: [Link]

  • Measurement of phenyllactate, phenylacetate, and phenylpyruvate by negative ion chemical ionization-gas chromatography/mass spectrometry in brain of mouse genetic models of phenylketonuria and non-phenylketonuria hyperphenylalaninemia. PubMed. Available at: [Link]

  • Development of a New LC-MS/MS Method for the Quantification of Keto Acids. J-STAGE. Available at: [Link]

  • Oxidation of Phenylpyruvate by Sweetclover Peroxidase. CORE. Available at: [Link]

  • Spectrophotometric measurement automatization for the analysis of enzymatic processes. Diva-Portal.org. Available at: [Link]

Sources

Troubleshooting & Optimization

preventing spontaneous decarboxylation of 2-oxopropanoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 2-Oxopropanoic Acids

Ticket ID: #STAB-OXO-2026 Subject: Prevention of Spontaneous Decarboxylation & Polymerization in


-Keto Acids
Assigned Specialist:  Senior Application Scientist, Reagent Stability Division

Core Directive: The Stability Triad

Welcome to the technical support hub for 2-oxopropanoic acid (Pyruvic acid) and its derivatives. You are likely here because your clear reagent has turned yellow, your sealed vial has developed pressure, or your downstream enzymatic assays are failing.

The instability of 2-oxopropanoic acid is driven by two distinct, often competing mechanisms: oxidative decarboxylation (loss of CO₂) and aldol-like condensation (polymerization to parapyruvate).

To maintain reagent integrity, you must implement the Stability Triad :

  • Chemical Form: Never store the free acid for long periods. Convert to the sodium salt or ester (e.g., ethyl pyruvate) for banking.

  • Oxidative Shielding: Exclude transition metals and peroxides. The

    
    -keto bond is a "peroxide scavenger," sacrificing itself to neutralize trace H₂O₂.
    
  • Thermal & pH Control: Store at -20°C. Maintain acidic pH (pH ~4.5) for aqueous solutions to prevent polymerization, but avoid strong acids which catalyze decarboxylation.

Troubleshooting Guide (FAQ & Diagnostics)

Issue A: "My colorless pyruvic acid solution has turned yellow/viscous."
  • Diagnosis: Parapyruvate Formation (Polymerization).

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] This is not decarboxylation.[1] It is an intermolecular aldol-like condensation where the enol form of one molecule attacks the ketone of another. This forms parapyruvate (

      
      -hydroxy-
      
      
      
      -ketoglutarate dimer).[11]
    • Trigger: High concentration (>100 mM), alkaline or neutral pH (pH > 7), and room temperature storage.

    • Solution:

      • Immediate: Discard. Parapyruvate is a potent inhibitor of Krebs cycle enzymes (specifically

        
        -ketoglutarate dehydrogenase).[11]
        
      • Prevention: Acidify aqueous stock solutions to pH 4.5 . Store at < 4°C.

Issue B: "I observe gas evolution or pressure buildup in the storage vial."
  • Diagnosis: Spontaneous Decarboxylation. [12]

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] The C1-C2 bond cleavage releases CO₂ and forms acetaldehyde (or acetic acid if oxidants are present).

    • Trigger: Presence of trace Hydrogen Peroxide (H₂O₂) or Transition Metals (Cu²⁺, Fe²⁺) .

    • Causality:

      
      -Keto acids react stoichiometrically with H₂O₂ (often a contaminant in polyethylene glycol or aged ethers) in a non-enzymatic oxidative decarboxylation [1].
      
    • Solution: Use peroxide-free solvents. Add 1 mM EDTA to buffers to chelate trace metals that catalyze the reaction [2].

Issue C: "My yields are low in metal-catalyzed coupling reactions."
  • Diagnosis: Ligand-Accelerated Decarboxylation.

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] If you use 2-oxopropanoic acid as a ligand or substrate with Lewis acids (Cu, Zn), the metal coordinates to the 1,2-dicarbonyl system, stabilizing the transition state for CO₂ loss.

    • Solution: Maintain low temperatures (0°C) during the addition phase. Use the ester form (Ethyl Pyruvate) if the free acid is not strictly required for the mechanism.

Experimental Protocols & Data

Protocol 1: Preparation of Stable Stock Solutions

This protocol minimizes both polymerization and oxidative decarboxylation.

  • Solvent Prep: Use LC-MS grade water. Degas with N₂ for 10 mins to remove dissolved O₂ (precursor to peroxides).

  • Chelation: Add Disodium EDTA to a final concentration of 0.5 mM.

    • Reasoning: Chelates trace Fe²⁺/Cu²⁺ which catalyze decarboxylation by a factor of 10-100x [3].

  • Dissolution: Dissolve Sodium Pyruvate (preferable to free acid) to 100 mM.

  • pH Adjustment: Adjust pH to 4.5 - 5.0 using dilute HCl.

    • Critical Check: Do NOT leave at pH 7.0-8.0 (promotes rapid aldol condensation). Do NOT go < pH 3.0 (promotes acid-catalyzed decarboxylation).

  • Storage: Aliquot into single-use light-shielded tubes. Flash freeze in liquid N₂. Store at -80°C (indefinite) or -20°C (6 months).

Comparative Stability Data
Compound FormStorage TempSolvent/ConditionHalf-Life (

)
Primary Degradation Mode
Pyruvic Acid (Neat) 25°CNone~2-4 WeeksPolymerization (Parapyruvate)
Pyruvic Acid (Aq) 25°CWater (pH 7.0)< 48 HoursAldol Condensation
Pyruvic Acid (Aq) 4°CWater (pH 4.5)~6 MonthsSlow Decarboxylation
Sodium Pyruvate 25°CSolid (Desiccated)> 2 YearsStable
Ethyl Pyruvate 25°CNeat Liquid> 1 YearHydrolysis (slow)

Visualization of Degradation Pathways

The following diagram illustrates the competing pathways that degrade 2-oxopropanoic acid. Note that Path A (Oxidative) and Path B (Metal-Catalyzed) lead to CO₂ loss, while Path C leads to impurities (dimers) without gas evolution.

DegradationPathways Substrate 2-Oxopropanoic Acid (Pyruvic Acid) AceticAcid Acetic Acid + CO₂ (Gas Evolution) Substrate->AceticAcid Oxidative Decarboxylation (Fast, Stoichiometric) Acetaldehyde Acetaldehyde + CO₂ (Gas Evolution) Substrate->Acetaldehyde Metal-Catalyzed Decarboxylation Parapyruvate Parapyruvate (Yellow/Viscous Dimer) Substrate->Parapyruvate Aldol-like Condensation (Polymerization) H2O2 Peroxides (H₂O₂) (Impurity) H2O2->AceticAcid Metals Transition Metals (Cu²⁺, Fe²⁺) Metals->Acetaldehyde HighPH pH > 7.0 High Conc. HighPH->Parapyruvate

Caption: Figure 1. Competing degradation pathways: Oxidative (Red), Metal-Catalyzed (Yellow), and Polymerization (Green).

Decision Matrix for Reagent Handling

Use this logic flow to determine the optimal handling strategy for your specific application.

HandlingLogic Start Start: Select Reagent Form IsSolid Can you use the Salt (Sodium Pyruvate)? Start->IsSolid UseSalt USE SALT FORM Store Desiccated @ RT IsSolid->UseSalt Yes MustUseAcid Must use Free Acid (e.g., Organic Synthesis) IsSolid->MustUseAcid No CheckOxidants Check Solvents for Peroxides? MustUseAcid->CheckOxidants PurifySolvent Purify/Distill Solvent Add 0.5mM EDTA CheckOxidants->PurifySolvent Unsure/Yes CheckConc Concentration > 50mM? CheckOxidants->CheckConc No (Verified) PurifySolvent->CheckConc Dilute Dilute if possible Store @ -20°C CheckConc->Dilute No Acidify Adjust pH to 4.5 (Prevent Polymerization) CheckConc->Acidify Yes (High Risk)

Caption: Figure 2. Decision matrix for selecting storage conditions and minimizing degradation risks.

References

  • Lopalco, A., Dalwadi, G., Niu, S., Schowen, R. L., Douglas, J., & Stella, V. J. (2016).[1] Mechanism of Decarboxylation of Pyruvic Acid in the Presence of Hydrogen Peroxide. Journal of Pharmaceutical Sciences, 105(2), 705–713.[1]

  • O'Donnell-Tormey, J., Nathan, C. F., Lanks, K., DeBoer, C. J., & de la Harpe, J. (1987). Secretion of pyruvate.[13] An antioxidant defense of mammalian cells.[14][15][16][17] Journal of Experimental Medicine, 165(2), 500–514.

  • Leussing, D. L., & Stanfield, C. K. (1966). Metal Ion Catalysis of the Decarboxylation of Oxaloacetic Acid. Journal of the American Chemical Society, 88(24), 5726–5731.

  • Margolis, S. A., & Coxon, B. (1986). Identification and quantitation of the impurities in sodium pyruvate. Analytical Chemistry, 58(12), 2504–2510.

Sources

Technical Support Center: Synthesis of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to enhance the yield and purity of your target compound.

Introduction: The Synthetic Challenge

3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid is an important aryl-α-keto acid, a class of molecules that serve as valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.[1] Their preparation can be challenging due to the reactivity of the functional groups and the potential for side reactions. This guide focuses primarily on the Darzens glycidic ester condensation, a robust and widely applicable method for constructing the carbon skeleton of this molecule.[2][3]

Primary Synthetic Workflow: The Darzens Condensation Route

The most common and efficient pathway involves a two-step sequence: the Darzens condensation of 5-chloro-2-methoxybenzaldehyde with an α-haloester to form a glycidic ester, followed by saponification and subsequent acidification to yield the final α-keto acid.[4][5]

Synthesis_Workflow cluster_0 Step 1: Darzens Condensation cluster_1 Step 2: Hydrolysis & Rearrangement Start 5-Chloro-2-methoxybenzaldehyde + Ethyl Chloroacetate Base Base (e.g., NaOEt) in Anhydrous EtOH Start->Base Reactants Product1 Ethyl 3-(5-chloro-2-methoxyphenyl)-2,3-epoxypropanoate (Glycidic Ester Intermediate) Base->Product1 Forms Epoxide Hydrolysis Saponification (e.g., aq. NaOH/EtOH) Product1->Hydrolysis Opens Epoxide Acidification Acidic Workup (e.g., dil. HCl) Hydrolysis->Acidification Forms Carboxylate Salt FinalProduct 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid Acidification->FinalProduct Rearrangement & Protonation Darzens_Mechanism step1 Step 1: Enolate Formation Base removes α-proton from the haloester. step2 Step 2: Nucleophilic Attack Enolate attacks the aldehyde carbonyl. step1->step2 Enolate Intermediate step3 Step 3: Intramolecular S_N2 Alkoxide displaces halide to form the epoxide ring. step2->step3 Halohydrin Intermediate

Sources

solubility issues of 5-chloro-2-methoxyphenylpyruvic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Aqueous Solubility Challenges in Experimental Settings

Welcome to the technical support resource for 5-chloro-2-methoxyphenylpyruvic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound in aqueous media. As Senior Application Scientists, we have compiled this information to provide not only solutions but also the underlying scientific principles to empower you in your experimental design.

Part 1: Understanding the Challenge - Core Concepts & Physicochemical Profile

Q1: Why is 5-chloro-2-methoxyphenylpyruvic acid expected to have low water solubility?

The molecular structure of 5-chloro-2-methoxyphenylpyruvic acid inherently suggests limited aqueous solubility. This can be attributed to several key features:

  • Aromatic Phenyl Ring: The bulky, non-polar phenyl ring is hydrophobic, meaning it repels water.

  • Chloro- and Methoxy- Groups: The chloro (-Cl) and methoxy (-OCH₃) substituents further increase the lipophilicity (hydrophobicity) of the molecule.

  • Carboxylic Acid Group: While the pyruvic acid moiety contains a carboxylic acid (-COOH) group capable of hydrogen bonding, its solubilizing effect is often outweighed by the large hydrophobic portion of the molecule. Carboxylic acids with longer carbon chains or bulky aromatic groups tend to have lower water solubility compared to simpler ones like formic or acetic acid.[1]

The overall structure results in a compound that is "greasy" or non-polar, making it difficult to dissolve in a highly polar solvent like water. This is a common challenge, with estimates suggesting that 70-90% of new chemical entities are poorly soluble.[2]

Part 2: Troubleshooting Guide - A Step-by-Step Approach

If you are experiencing difficulty dissolving 5-chloro-2-methoxyphenylpyruvic acid, follow this systematic troubleshooting workflow. The core principle is to start with the simplest, least disruptive methods before moving to more complex formulation strategies.

G cluster_0 Initial Dissolution Attempt cluster_1 Level 1: Physical Methods cluster_2 Level 2: Chemical Modification cluster_3 Level 3: Advanced Formulation cluster_4 Final Recourse start Weigh Compound & Add Water check1 Does it dissolve at the target concentration? start->check1 success Solution Prepared Successfully check1->success Yes phys_methods Apply Gentle Warming (37°C) &/or Sonication/Vortexing check1->phys_methods No check2 Complete dissolution? phys_methods->check2 check2->success Yes chem_methods pH Adjustment (See Protocol 1) check2->chem_methods No check3 Soluble? chem_methods->check3 check3->success Yes adv_methods Co-Solvent Screening (See Protocol 2) check3->adv_methods No check4 Soluble? adv_methods->check4 check4->success Yes reassess Re-evaluate experiment: - Lower concentration - Consider alternative compound - Advanced delivery system (e.g., SEDDS) check4->reassess No

Caption: Troubleshooting workflow for solubility issues.
Q2: I'm seeing particles even after vigorous mixing. What are the first steps?

If simple agitation at room temperature is insufficient, employ physical methods to aid dissolution.[3]

  • Gentle Warming: Increase the temperature of the solution to approximately 37°C. This increases the kinetic energy of the system, which can help overcome the energy barrier for dissolution. Avoid excessive heat, which could degrade the compound.

  • Sonication: Use a bath sonicator. The high-frequency sound waves create micro-cavitations in the solvent, which act as a powerful mechanical scrubbing force on the particle surfaces, promoting dissolution.[3]

  • Vortexing: For small volumes, vigorous vortexing can provide the necessary mechanical energy to break up agglomerates and enhance solubility.[3]

Causality Check: These methods enhance the rate of dissolution but do not change the compound's intrinsic thermodynamic solubility. If the compound precipitates upon cooling or cessation of agitation, it indicates you have exceeded its solubility limit at those conditions, and you must proceed to chemical modification.

Q3: Physical methods didn't work. How can I use pH to my advantage?

Adjusting the pH is one of the most effective strategies for solubilizing ionizable compounds like 5-chloro-2-methoxyphenylpyruvic acid.[4][5][6]

  • The Underlying Principle: The carboxylic acid group (-COOH) is a weak acid. In its protonated (uncharged) form at low pH, it is less soluble in water. By increasing the pH with a base (e.g., NaOH), you deprotonate the carboxylic acid, forming a carboxylate salt (-COO⁻Na⁺). This ionized salt form is significantly more polar and, therefore, much more soluble in water.[6] Sparingly soluble salts derived from weak acids tend to be more soluble in basic solutions.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Low_Sol [Compound]-COOH (Protonated Form) LOW AQUEOUS SOLUBILITY High_Sol [Compound]-COO⁻ Na⁺ (Deprotonated Salt Form) HIGH AQUEOUS SOLUBILITY Low_Sol->High_Sol + NaOH - H₂O High_Sol->Low_Sol + HCl - NaCl

Caption: Effect of pH on the ionization and solubility of a carboxylic acid.

See Protocol 1 for a step-by-step guide to pH adjustment.

Self-Validation: After adjusting the pH, the solution should become clear. It is crucial to ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay). If the required pH is outside the acceptable range for your experiment, you must consider using co-solvents.

Q4: My experiment is pH-sensitive. What are my options now?

When pH modification is not viable, the use of co-solvents is the next logical step. A co-solvent is a water-miscible organic solvent added in small amounts to the aqueous phase to reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[7][8][9]

  • The Underlying Principle: The organic co-solvent disrupts the strong hydrogen-bonding network of water, creating a more "hydrophobic-friendly" environment that can better accommodate the non-polar regions of your compound.[7][9] The increase in solubility can be several orders of magnitude for nonpolar solutes.[9]

See Protocol 2 for a co-solvent screening methodology.

Co-SolventTypical Starting % (v/v)Notes
DMSO (Dimethyl sulfoxide)0.1 - 5%A very strong, aprotic solvent. Widely used but can have effects on some biological assays.
Ethanol 1 - 10%A polar, protic solvent. Generally well-tolerated in many biological systems.[8]
Propylene Glycol 1 - 20%A common excipient in pharmaceutical formulations.[8] Less volatile than ethanol.
PEG 400 (Polyethylene Glycol)5 - 25%A polymer that is effective at solubilizing many poorly soluble compounds.

Self-Validation: The primary goal is to achieve full dissolution with the lowest possible percentage of co-solvent to minimize any potential impact on your experiment. Always run a vehicle control (buffer + co-solvent, without your compound) in your experiments to account for any effects of the co-solvent itself.

Part 3: Experimental Protocols

Protocol 1: Step-by-Step Solubilization via pH Adjustment
  • Preparation: Weigh the desired amount of 5-chloro-2-methoxyphenylpyruvic acid into a suitable vessel. Add approximately 80% of the final required volume of high-purity water.

  • Initial Mixing: Stir the suspension using a magnetic stir bar. The compound will likely not dissolve at this stage.

  • Titration: Prepare a low-concentration stock solution of sodium hydroxide (NaOH), for example, 0.1 M or 1 M. Add the NaOH solution dropwise to the stirring suspension.

  • Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter. Also, visually monitor the solution for clarity. As the pH rises, the compound will begin to dissolve.

  • Endpoint: Continue adding NaOH until the solution is completely clear and free of visible particulates. The target pH will typically be > 7.

  • Final Adjustment: Once the compound is fully dissolved, carefully add water (quantum satis) to reach the final desired volume. Confirm the final pH. If necessary, make minor adjustments.

  • Filtration (Recommended): Filter the final solution through a 0.22 µm syringe filter compatible with aqueous solutions to remove any potential micro-precipitates or foreign particles.

Protocol 2: Step-by-Step Co-Solvent Screening
  • Stock Solution Preparation: First, attempt to dissolve the compound in a pure, recommended co-solvent (e.g., DMSO or Ethanol) at a high concentration (e.g., 50-100 mM).[3] This will serve as your concentrated stock. If it dissolves, proceed.

  • Test Aliquots: In separate microcentrifuge tubes, prepare your aqueous buffer system (e.g., PBS, TRIS).

  • Spiking: Add a small volume of the concentrated co-solvent stock solution into the aqueous buffer to achieve your target final concentration. For example, to make a 100 µM solution from a 100 mM DMSO stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of buffer). This results in a final co-solvent concentration of 0.1%.

  • Observation: Vortex the tube immediately after adding the stock. Observe for any precipitation (a "crash-out"). A cloudy or hazy appearance indicates that the compound is not soluble under these conditions.

  • Optimization: If precipitation occurs, you can either:

    • Decrease the final compound concentration.

    • Increase the final co-solvent percentage (e.g., by making a more dilute stock solution and adding a larger volume, resulting in 1%, 2%, or 5% final co-solvent).

  • Control: Always prepare a vehicle control with the same final percentage of co-solvent in the buffer to use in your downstream experiments.

Part 4: Frequently Asked Questions (FAQs)

  • Q: Can I prepare a concentrated aqueous stock solution and store it?

    • A: It depends. Solutions of pyruvic acids can sometimes be unstable, potentially undergoing self-condensation over time, especially at higher concentrations or basic pH.[10] It is best practice to prepare solutions fresh for each experiment. If storage is necessary, store at 4°C or -20°C for short periods and visually inspect for precipitation before use.

  • Q: My compound dissolved with warming but crashed out when it cooled to room temperature. What does this mean?

    • A: This indicates you created a supersaturated solution. The solubility of your compound is highly temperature-dependent, and you exceeded its thermodynamic solubility limit at room temperature. You must use a lower concentration or employ pH adjustment or co-solvents for stable dissolution at your working temperature.

  • Q: I used a co-solvent, and the solution looks clear, but my results are inconsistent.

    • A: Ensure your co-solvent is not interfering with the assay. Run a dose-response curve of the co-solvent alone (the vehicle control) in your experimental system to identify any background signal or inhibitory effects. Also, ensure you are not exceeding a co-solvent concentration known to affect the integrity of your system (e.g., >1% DMSO can be toxic to some cell lines).

  • Q: What is the difference between kinetic and thermodynamic solubility?

    • A: Kinetic solubility refers to how quickly a compound dissolves, often from a solid film (like after evaporating DMSO from a stock). Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution after an extended period.[11] For most lab experiments starting from a solid, you are dealing with thermodynamic solubility. Issues often arise when diluting a concentrated DMSO stock into a buffer, which is a measure related to kinetic solubility.[11]

References

  • MDPI. (2019, March 9). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. [Link]

  • Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]

  • Middle East Technical University. (n.d.). Reactive extraction of pyruvic acid from aqueous single and mixed acid solutions. Retrieved from [Link]

  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Some Preformulation Studies of Pyruvic Acid and Other α-Keto Carboxylic Acids in Aqueous Solution: Pharmaceutical Formulation Implications for These Peroxide Scavengers. [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • MDPI. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • YouTube. (2024, December 10). AP Chem Unit 8, Topic 11 - How pH Affects the Solubility of an Ionic Compound. [Link]

  • The University of Manchester. (2022, September 27). Extraction of Bio-based Organic Acids using Supported Liquid Membranes with Novel Solvents. [Link]

  • RSC Publishing. (2022, June 29). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Link]

  • University of Arizona. (n.d.). Carboxylic Acid Structure and Chemistry: Part 1. Retrieved from [Link]

  • Bentham Science. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • OUCI. (n.d.). Using eco-friendly alternatives for the recovery of pyruvic acid by reactive extraction. Retrieved from [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. [Link]

  • Ascendia Pharma. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • SlidePlayer. (n.d.). Aliphatic Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US7713418B2 - Process for recovering organic compounds from aqueous streams containing same.

Sources

Technical Support Center: Purification of Phenylpyruvic Acid (PPA) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the PPA Purification Hub. Role: Senior Application Scientist Status: Operational Subject: Overcoming Instability & Solubility Challenges in Keto-Acid Recrystallization

Introduction: The PPA Paradox

Purifying phenylpyruvic acid (PPA) derivatives presents a classic chemical paradox: Recrystallization requires heat to dissolve the solute, but PPA derivatives thermally degrade (decarboxylate) at elevated temperatures. Furthermore, these compounds exist in a delicate keto-enol equilibrium that shifts based on solvent polarity and physical state, often leading to the dreaded "oiling out" phenomenon rather than crystal formation.

This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic hurdles of PPA purification.

Module 1: The Stability-Solubility Matrix

Before attempting purification, you must understand the three failure modes of PPA derivatives.

1. The Thermal Ceiling (Decarboxylation)

PPA derivatives are


-keto acids. Above 50°C , they are prone to oxidative decarboxylation, releasing 

and forming the corresponding aldehyde (e.g., phenylacetaldehyde), which manifests as a "floral" or "hyacinth-like" odor and a yellow/brown oil.
  • Rule: Avoid prolonged reflux. If heating is necessary, keep the bath temperature

    
    C and the internal temperature 
    
    
    
    C.
2. The Chameleon Effect (Keto-Enol Tautomerism)
  • Solid State: Predominantly Enol form (stabilized by intermolecular H-bonding).

  • Aqueous Solution: Predominantly Keto form.

  • Organic Solution: Mixed equilibrium.

  • Impact: Rapid changes in solvent polarity (e.g., dumping a reaction mixture into water) can trap the molecule in a metastable oil phase before it can rearrange into the crystalline enol lattice.

3. The Oxidation Trap

The benzylic methylene group is susceptible to air oxidation, forming dimeric byproducts.

  • Rule: All recrystallizations should ideally be performed under an inert atmosphere (

    
     or 
    
    
    
    ), or with minimum headspace.
Module 2: Troubleshooting Guide (Q&A)
Q1: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve. It is common in PPA derivatives due to impurities lowering the melting point of the hydrated form.

The "Rescue" Protocol:

  • Do NOT cool further. Cooling an oil usually results in an amorphous glass, not crystals.

  • Re-heat the mixture slightly until the oil re-dissolves (becomes a clear solution).

  • Seed at the Cloud Point: Add a tiny amount of pure seed crystal immediately when the solution becomes slightly turbid.

  • High-Shear Stirring: Vigorously stir the solution. This prevents oil droplets from coalescing and encourages nucleation on the seed crystals.

  • Slow Solvent Addition: If using a binary solvent (e.g., Ethanol/Water), add the anti-solvent (water) dropwise through a reflux condenser to maintain temperature homogeneity.

Q2: The crystals are turning yellow/brown during filtration. Why?

Diagnosis: Oxidative degradation or polymerization of enol forms in basic residues. Solution:

  • Wash with Acidic Brine: Wash the filter cake with cold dilute HCl (0.1 M) or acidic brine. PPA is most stable at pH ~3-4.

  • Vacuum Dry Cold: Do not oven dry. Dry in a vacuum desiccator over

    
     or 
    
    
    
    at room temperature.
Q3: My yield is low (<50%), but the mother liquor is dark. Did I lose product?

Diagnosis: Likely thermal decarboxylation during the dissolution step. Solution: Switch from Method B (Thermal Recrystallization) to Method A (Acid-Base Precipitation) detailed below. This avoids heat entirely.

Module 3: Validated Purification Protocols
Method A: The "Cold" Acid-Base Precipitation (Recommended for Lab Scale)

Best for: Heat-sensitive derivatives or removing non-acidic impurities.

  • Dissolution: Suspend the crude PPA derivative in 0.5 M NaOH (or

    
    ) at 0–5°C .
    
    • Why: Converts the acid to the stable sodium enolate salt.

    • Check: The solution should be yellow/orange. If solids remain, filter them off (these are non-acidic impurities).

  • Extraction (Optional): Wash the aqueous alkaline layer with Ethyl Acetate (EtOAc) to remove organic impurities. Discard the organic layer.

  • Acidification: Slowly add 1 M HCl dropwise to the aqueous layer while stirring vigorously at 0°C .

    • Critical: Stop adding acid when pH reaches ~2-3. Do not go too low (pH <1) or you may co-precipitate inorganic salts or degrade the product.

  • Harvest: The free acid will precipitate as a white/off-white solid. Filter immediately and wash with ice-cold water.

Method B: Thermal Recrystallization (Ethanol/Water)

Best for: High purity requirements (HPLC standards).

  • Solvent Prep: Degas 95% Ethanol and Distilled Water (bubble

    
     for 10 mins).
    
  • Dissolution: Place crude solid in a flask. Add minimum Ethanol at 45°C (warm water bath). Swirl until dissolved.

    • Note: If insoluble particles remain after 10 mins, filter hot.

  • Anti-Solvent Addition: Remove from heat. While still warm, add Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of Ethanol to clear the solution.

  • Crystallization: Wrap the flask in a towel (insulation) to allow slow cooling to room temperature. Then move to a fridge (4°C) for 12 hours.

  • Filtration: Collect crystals on a sintered glass funnel. Wash with cold 20% EtOH/Water.

Module 4: Visualization & Logic Flow
Diagram 1: The Recrystallization Decision Matrix

PPA_Purification_Flow Start Crude PPA Derivative SolubilityCheck Check Solubility in 0.5M NaOH Start->SolubilityCheck Decision1 Soluble in Base? SolubilityCheck->Decision1 MethodA Method A: Acid-Base Precipitation (Cold) Decision1->MethodA Yes (Preferred) MethodB Method B: Thermal Recrystallization Decision1->MethodB No (or High Purity req) FilterImpurities Filter Insoluble Impurities MethodA->FilterImpurities DissolveEtOH Dissolve in EtOH (Temp < 50°C) MethodB->DissolveEtOH Acidify Acidify to pH 2-3 (Temp < 5°C) FilterImpurities->Acidify Crystallize Slow Cool -> Filter Acidify->Crystallize CheckOil Oiling Out? DissolveEtOH->CheckOil Rescue Rescue: Reheat + Seed + High Shear Stirring CheckOil->Rescue Yes CheckOil->Crystallize No Rescue->Crystallize

Caption: Decision matrix for selecting the optimal purification route based on solubility and stability constraints.

Diagram 2: Keto-Enol & Degradation Pathways

Chemistry_Pathways Keto Keto Form (Aqueous/Solution) Enol Enol Form (Solid Crystal) Keto->Enol Crystallization (Slow) Aldehyde Aldehyde + CO2 (Degradation) Keto->Aldehyde Heat (>50°C) Decarboxylation Dimer Oxidative Dimer (Impurity) Enol->Dimer O2 / Air (Pink/Brown color)

Caption: Chemical pathways showing the equilibrium between forms and the irreversible degradation risks.

Module 5: Data Summaries
Table 1: Solvent Suitability for PPA Derivatives
Solvent SystemSuitabilityNotes
Ethanol / Water Excellent Best balance. High solubility in hot EtOH, low in cold water.
Ethyl Acetate / Hexane Good Good for non-polar substituted derivatives. Less risk of hydrolysis.
Water (Acidified) Moderate Risk of oiling out is high. Only use if seeding is possible.
Benzene / Toluene Poor Toxic. High boiling points increase decarboxylation risk.
Acetone Avoid Can form condensation byproducts (aldol-like) with PPA.
Table 2: Impurity Profile & Detection
AppearanceProbable CauseRemoval Strategy
Yellow/Brown Oil Decarboxylated product (Aldehyde)Wash crystals with non-polar solvent (Hexane/Ether).
Pink/Red Tint Oxidized DimerRecrystallize with activated charcoal (filter hot).
Cloudy Solution Inorganic Salts (NaCl)Wash final crystals with ice-cold water.
References
  • Organic Syntheses , Coll. Vol. 2, p.519 (1943); Vol. 10, p.76 (1930). Phenylpyruvic Acid.[1][2][3][4] Link

  • Hanai, K. et al. (1989).[4] Keto-enol tautomerism and vibrational spectra of phenylpyruvic acids. Journal of Physical Chemistry. Link

  • Mettler Toledo . Oiling Out in Crystallization: Causes and Fixes. Link

  • PubChem . Phenylpyruvic Acid Compound Summary. Link

Sources

Advanced Troubleshooting: Keto-Enol Tautomerism in NMR Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Keto-enol tautomerism is a frequent cause of spectral complexity in drug discovery, particularly for


-dicarbonyls, phenols, and heterocycles. In NMR, this dynamic equilibrium manifests as broad signals (intermediate exchange), multiple peak sets (slow exchange), or averaged shifts (fast exchange), often mimicking impurities or degradation.

This guide provides a self-validating workflow to distinguish tautomerism from impurities, manipulate the equilibrium for spectral clarity, and accurately quantify species using qNMR.

Module 1: Diagnosis – Is it Tautomerism or an Impurity?

Before attempting to "fix" the spectrum, you must confirm the anomaly is thermodynamic (tautomerism) rather than chemical (impurity).

The Core Problem: Tautomers often present as minor peaks indistinguishable from synthesis byproducts. The Solution: Use timescale modulation and structural correlation.

Diagnostic Decision Tree

TautomerDiagnosis Start Observation: Broad Peaks or 'Extra' Signals Step1 Step 1: 1H-13C HSQC Do 'impurity' protons correlate to the SAME carbon? Start->Step1 Step2 Step 2: D2O Shake Do the signals disappear? Step1->Step2 No (Distinct C signals) Result_Tautomer Diagnosis: Tautomerism Step1->Result_Tautomer Yes (Same C, different H shifts) Step3 Step 3: Solvent Switch (e.g., CDCl3 to DMSO-d6) Step2->Step3 No Result_Exchange Diagnosis: Exchangeable Proton (OH/NH) Step2->Result_Exchange Yes Result_Impurity Diagnosis: Chemical Impurity Step3->Result_Impurity Ratio Constant Step3->Result_Tautomer Ratio Changes

Figure 1: Logical workflow for distinguishing dynamic tautomeric equilibria from static chemical impurities.

FAQ: Diagnostic Protocols

Q: Why is HSQC the "Gold Standard" for diagnosis? A: In slow-exchange tautomerism, the carbon skeleton often shifts less than the protons. An HSQC (Heteronuclear Single Quantum Coherence) spectrum will show two distinct proton correlations (e.g., the


-proton in keto vs. the vinylic proton in enol) linking to the same or chemically equivalent carbon environments, or carbons that are clearly part of the same scaffold. Impurities will have their own distinct carbon framework.

Q: How do I perform a "D2O Shake" test correctly? A:

  • Acquire a standard

    
    H spectrum in a non-exchangeable solvent (e.g., CDCl
    
    
    
    ).
  • Add 1-2 drops of D

    
    O directly to the NMR tube.
    
  • Shake vigorously for 30 seconds and allow phases to separate.

  • Re-acquire. Result: OH and NH signals (enol protons) will vanish or broaden significantly due to deuterium exchange. C-H signals (keto form) will remain, though their integrals may decrease over time if the

    
    -position is acidic.
    
Module 2: Solvent Engineering – Controlling the Equilibrium

If diagnosis confirms tautomerism, the next step is to force the equilibrium toward a single species to simplify the spectrum.

Mechanism: The equilibrium position is dictated by Meyer’s Rule and Hydrogen Bonding.

  • Non-polar solvents (CDCl

    
    , Benzene-d
    
    
    
    ) favor the Enol form (via Intramolecular H-bonding).
  • Polar H-bond acceptors (DMSO-d

    
    , Methanol-d
    
    
    
    ) favor the Keto form (via Intermolecular H-bonding with solvent).
Solvent Selection Guide
SolventPolarity (

)
Dominant Species (

-dicarbonyls)
MechanismRecommended For
Benzene-d

2.3Enol (>90%)Stabilizes intramolecular H-bondObserving chelated protons
Chloroform-d 4.8Mixed (Enol favored)Weak disruption of H-bondsGeneral screening
Acetone-d

20.7Mixed Competes for H-bondsNot recommended for tautomers
Methanol-d

33.0Keto Strong H-bond donor/acceptorCollapsing enol signals
DMSO-d

46.7Keto (>80-95%)Strong H-bond acceptorQuantification (qNMR)

Q: I need to quantify my compound, but the peaks are split. Which solvent should I use? A: Switch to DMSO-d


 . For most 

-keto esters and amides, DMSO disrupts the internal hydrogen bond of the enol form, shifting the equilibrium heavily toward the keto form. This collapses the signal intensity into a single dominant set of peaks, maximizing Signal-to-Noise (S/N) and simplifying integration [1].
Module 3: Kinetics – Variable Temperature (VT) NMR

When peaks are broad (intermediate exchange), you are "stuck" between two states. You must use temperature to push the system into Fast Exchange (averaged sharp peak) or Slow Exchange (distinct sharp peaks).

VT-NMR Experimental Protocol

Objective: Sharpen signals by exceeding the Coalescence Temperature (


).
  • Preparation:

    • Use a high-quality ceramic or PEEK spinner (avoid standard plastic spinners above 50°C).

    • Select a solvent with a high boiling point (e.g., DMSO-d

      
      , Toluene-d
      
      
      
      , or Tetrachloroethane-d
      
      
      ).
    • Safety: Ensure the tube is not sealed air-tight if going >80°C to prevent pressure explosion.

  • Calibration:

    • Calibrate the probe temperature using a standard (e.g., Ethylene Glycol for high T, Methanol for low T). Do not rely on the console display value.

  • Stepwise Acquisition:

    • Start at 25°C (298 K).

    • Increase T in 10-20°C increments.

    • Allow 10 minutes equilibration time at each step before shimming.

    • Stop when peaks sharpen into a defined average (Fast Exchange) or when solvent limit is reached.

  • Data Analysis:

    • If peaks sharpen as T increases: The process is dynamic.

    • If peaks degrade/vanish: The compound is thermally unstable.

VT_Workflow State_Inter Intermediate Exchange (Broad/Flat Peaks) Action_Heat Increase Temp (> Tc) State_Inter->Action_Heat Promote Kinetics Action_Cool Decrease Temp (< Tc) State_Inter->Action_Cool Freeze Rotamers State_Fast Fast Exchange (Sharp Averaged Signal) Action_Heat->State_Fast State_Slow Slow Exchange (Distinct Isomer Signals) Action_Cool->State_Slow

Figure 2: Kinetic manipulation of exchange regimes. Heating is generally preferred for quantification to coalesce signals.

Module 4: Quantification (qNMR) Strategies

Quantifying a mixture of tautomers requires specific integration rules to ensure mass balance is maintained.

Q: How do I integrate a mixture of Keto and Enol forms? A: You must sum the integrals of the contributing species, normalized to the number of protons.

Protocol:

  • Identify a "Safe" Region: Find a signal that is far removed from the tautomeric center (e.g., a terminal methyl group or an aromatic ring proton). These often appear as a single averaged peak even if the core is splitting.

  • Summation Method: If you must use the tautomeric region:

    • Set the integral of the Keto

      
      -protons (usually 2H) + Enol vinyl proton (1H) + Enol OH (1H).
      
    • Note: This is risky due to OH exchange.

    • Better approach: Integrate the distinct Keto peak (e.g.,

      
       3.5) and the distinct Enol peak (e.g., 
      
      
      
      5.0).
    • Calculate Molar Ratio:

      
      .
      

Q: Can I use qNMR if the peaks are broad? A: No. Broad peaks have large "wings" that disappear into the baseline, leading to under-integration (often by 10-20%).

  • Fix: Use the VT-NMR protocol (Module 3) to sharpen the peaks before acquiring the qNMR spectrum. Alternatively, add a trace of acid (TFA-d) or base (TEA) to catalyze the exchange, forcing the system into the fast-exchange regime (sharp averaged peak) [2].

References
  • Reich, H. J. (2024). Solvent Effects on Chemical Shifts and Tautomerism. University of Wisconsin-Madison. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 10: Dynamics and Exchange).
  • Hansen, P. E. (2015). Isotope Effects on Chemical Shifts as a Tool in Structural Studies of Tautomerism. Molecules, 20(12), 2405-2426. Available at: [Link]

Azlactone Hydrolysis Optimization Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: AZL-HYD-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Bench

You have reached the technical support hub for azlactone (oxazolone) intermediates. Whether you are synthesizing


-amino acids via the Erlenmeyer-Plöchl route or performing dynamic kinetic resolutions (DKR) for chiral peptide synthesis, the hydrolysis of the azlactone ring is the critical "make or break" step.

The Core Conflict: The azlactone ring is tensioned between two fates: Hydrolysis (Ring Opening) and Racemization (via Enolization). Your goal is to accelerate the former while suppressing the latter—unless you are intentionally performing DKR.

Triage: The "Is It Plugged In?" Checklist

Before altering your synthetic route, review these critical parameters.

SymptomProbable CauseImmediate Action
0% ee (Racemic Product) Base strength too high; C4 proton abstraction.Switch from hydroxide (NaOH) to carbonate (

) or perform acid hydrolysis.
Incomplete Reaction (>24h) Phase transfer limitation.Azlactones are lipophilic; Hydroxide is hydrophilic. Add THF or Acetone (miscible) or a PTC (TBAB).
Unexpected Ester Formation Alcoholysis.[1]If using MeOH/EtOH as co-solvent, the alkoxide is faster than hydroxide. Switch to Acetone, Dioxane, or MeCN.
Low Yield (Oiling out) Polymerization/Oligomerization.High concentration leads to intermolecular aminolysis. Dilute reaction to <0.1 M.

Module A: The Racemization Crisis

User Query: "I started with L-acyl amino acid, formed the azlactone, and hydrolyzed it. The final product is completely racemic. Why?"

The Mechanistic Root Cause

The carbon at position 4 (C-4) of the azlactone ring carries a proton that is significantly more acidic (


) than the 

-proton of a standard amino acid (

).

In the presence of a base, the azlactone undergoes rapid deprotonation to form a resonance-stabilized enolate (pseudo-aromatic oxazole anion). This enolate is achiral. When it reprotonates, it does so non-selectively, destroying your stereochemistry.

The Solution: Protocol Adjustments
  • Acidic Hydrolysis (The Safe Route):

    • Applicability: Best for preserving existing chirality in saturated azlactones.

    • Mechanism: Protonation of the ring nitrogen makes the carbonyl carbon (C-5) highly electrophilic, inviting water attack without removing the C-4 proton.

    • Reagent: 1N HCl or dilute

      
       in Acetone/Water.
      
  • Mild Base Hydrolysis (The Fast Route):

    • Applicability: If acid-sensitive groups are present.[2]

    • Reagent: Use

      
       (less basic than NaOH) or 
      
      
      
      in strictly controlled temperature (
      
      
      ).
  • The "Erlenmeyer" Exception:

    • If you are hydrolyzing an unsaturated azlactone (from aldehyde condensation), racemization is less of a concern during hydrolysis because the C-4 position is

      
       hybridized (no proton to lose). However, the product will be the Z-isomer (thermodynamic product).
      
Visualization: The Fork in the Road

AzlactonePathways Start Azlactone (Chiral) Enolate Enolate (Achiral) [Racemization Trap] Start->Enolate Base (OH-) Deprotonation @ C4 Product Acyl-Amino Acid (Chiral) Start->Product H2O Attack @ C5 (Hydrolysis) Enolate->Start Reprotonation (Random)

Figure 1: The kinetic competition between base-catalyzed racemization (Red) and hydrolysis (Green).

Module B: Dynamic Kinetic Resolution (DKR)

User Query: "I have a racemic azlactone. Can I get a single enantiomer out of it?"

Status: YES. This is a feature, not a bug. Because the racemization (Azlactone R


 Enolate 

Azlactone S) is fast, you can use a chiral catalyst to selectively hydrolyze (or alcoholyze) only one enantiomer. The equilibrium shifts to replenish that enantiomer (Le Chatelier’s principle), theoretically yielding 100% ee.
Recommended DKR Protocol (Enzymatic)

Based on Turner et al. and recent biocatalytic advances.

Reagents:

  • Racemic Azlactone[3][4][5]

  • Enzyme: Immobilized Lipase (e.g., Candida antarctica Lipase B - CALB) or Acylase.

  • Solvent: Water-saturated Toluene or MTBE (biphasic).

Step-by-Step:

  • Setup: Suspend racemic azlactone (50 mM) in MTBE.

  • Initiation: Add phosphate buffer (pH 7.0) and the immobilized enzyme.

  • The "Shuffle": To ensure rapid racemization (if the spontaneous rate is too slow), add a catalytic amount of mild base (TEA) or a specific racemase.

  • Resolution: The enzyme selectively hydrolyzes the (S)-azlactone to the (S)-amino acid. The (R)-azlactone spontaneously racemizes to (S) to maintain equilibrium.

  • Workup: Filter off the enzyme. The product (acid) precipitates or is extracted into aqueous base; unreacted azlactone remains in organic phase.

Module C: Solubility & Stalling

User Query: "The reaction mixture is heterogeneous and stops at 50% conversion."

Technical Insight: Azlactones are hydrophobic. Hydroxide ions are hydrated and lipophobic. They cannot meet.

Optimization Protocol:

  • Co-Solvent Approach:

    • Use Acetone/Water (3:1). Acetone dissolves the azlactone; water carries the nucleophile.

    • Warning: Do NOT use alcohols (MeOH/EtOH) unless you want the ester.

  • Phase Transfer Catalysis (PTC):

    • If you must use a biphasic system (e.g., DCM/Water), add 5 mol% Tetrabutylammonium bromide (TBAB) .

    • Mechanism:[3][5][6][7] The quaternary ammonium pairs with

      
      , dragging it into the organic layer to attack the azlactone.
      

Standard Operating Procedures (SOPs)

SOP-1: Acidic Hydrolysis of Unsaturated Azlactones (Erlenmeyer Product)

Target: Synthesis of


-dehydroamino acids.
  • Preparation: Suspend 10 mmol of unsaturated azlactone in 30 mL of Acetone.

  • Acidification: Add 10 mL of 1N HCl (or 10%

    
    ).
    
  • Reflux: Heat to reflux for 2–4 hours. The suspension should clear as the ring opens and the free acid forms.

  • Isolation:

    • Remove acetone under reduced pressure.

    • The product usually precipitates from the remaining aqueous acid.

    • Filter and wash with ice-cold water.

  • Validation: Check NMR for disappearance of the C=N stretch and appearance of Amide N-H.

SOP-2: Mild Basic Hydrolysis (Saturated Azlactones)

Target: Ring opening with minimal racemization.

  • Preparation: Dissolve 5 mmol azlactone in 15 mL THF.

  • Cooling: Chill to

    
     in an ice bath.
    
  • Hydrolysis: Dropwise add 1.1 equivalents of

    
     (1M aqueous solution). Lithium is less coordinating than Sodium, sometimes reducing chelation-based racemization.
    
  • Monitoring: Stir at

    
    . Monitor by TLC (usually <1 hour).
    
  • Quench: Immediately acidify with 1N HCl to pH 2 while cold. Extract with EtOAc.

Troubleshooting Logic Tree

Troubleshooting Start Start: Azlactone Hydrolysis Issue CheckRacemic Is Product Racemic? Start->CheckRacemic CheckConv Is Conversion Low? CheckRacemic->CheckConv No IsSaturated Is Azlactone Saturated? CheckRacemic->IsSaturated Yes CheckSide Side Products Formed? CheckConv->CheckSide No CheckSolvent Is System Biphasic? CheckConv->CheckSolvent Yes CheckAlcohol Is Alcohol Solvent Used? CheckSide->CheckAlcohol Yes (Ester found) UseAcid Action: Switch to Acidic Hydrolysis or DKR Protocol IsSaturated->UseAcid Yes (High Risk) CheckBase Action: Lower Temp, Reduce Base Strength IsSaturated->CheckBase No (Unsaturated) AddPTC Action: Add TBAB (PTC) CheckSolvent->AddPTC Yes AddCosolvent Action: Add Acetone or THF CheckSolvent->AddCosolvent No RemoveAlc Action: Switch to Aprotic Solvent (Dioxane/MeCN) CheckAlcohol->RemoveAlc Yes

Figure 2: Decision matrix for troubleshooting common hydrolysis failures.

References

  • Carter, H. E. (1946). "Azlactones."[1][4][7][8][9][10][11][12][13][14] Organic Reactions, 3, 198.

    • Foundational text on the Erlenmeyer-Plöchl synthesis and general azlactone reactivity.
  • Fisk, J. S., Mosey, R. A., & Tepe, J. J. (2007). "The diverse chemistry of oxazol-5-(4H)-ones." Chemical Society Reviews, 36(9), 1432-1440.

    • Comprehensive review covering hydrolysis, aminolysis, and racemiz
  • Tokunaga, E., et al. (2018). "Dynamic Kinetic Resolution of Azlactones by a Chiral N,N-Dimethyl-4-aminopyridine Derivative." Organic Letters, 20(16), 4811–4814.

    • Authoritative source for DKR protocols using organoc
  • Brown, S. A., et al. (2000). "Dynamic Kinetic Resolution of Azlactones: A New Route to Chiral

    
    -Amino Acid Derivatives." Journal of the American Chemical Society, 122, 11011. 
    
    • Key reference for the kinetic principles behind turning racemiz

Sources

Technical Support Center: Minimizing Side Reactions in Phenylpyruvate Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to providing in-depth guidance on minimizing side reactions during phenylpyruvate oxidation. This resource is designed for professionals in research and drug development, offering troubleshooting guides and frequently asked questions in a direct Q&A format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions that can occur during the oxidation of phenylpyruvate?

A1: The oxidation of phenylpyruvate is susceptible to several side reactions that can significantly impact the yield and purity of the desired product. The most common side reactions include:

  • Decarboxylation: Phenylpyruvate can undergo decarboxylation to form phenylacetaldehyde. This can be followed by further oxidation to phenylacetic acid or reduction to phenylethanol, depending on the reaction conditions and the presence of specific enzymes or catalysts.[1][2]

  • Oxidative Cleavage: The C2-C3 bond of phenylpyruvate can be cleaved through an oxidative process, leading to the formation of benzaldehyde and oxalate as major products.[3][4] This pathway is particularly relevant in the presence of certain metal ions like Mn2+.[3]

  • Enolization: Phenylpyruvate exists in equilibrium with its enol form. While not a side reaction in itself, the enol form can be more susceptible to certain oxidative pathways, and its formation is catalyzed by enzymes like phenylpyruvate tautomerase.[5]

  • Autoxidation: In the presence of high concentrations of certain metal ions, such as Mn2+, phenylpyruvate can undergo non-enzymatic autoxidation.[6][7]

Q2: My reaction is producing significant amounts of benzaldehyde. What is the likely cause and how can I prevent it?

A2: The formation of benzaldehyde is a strong indicator of oxidative cleavage of the C2-C3 bond of phenylpyruvate. This side reaction is often catalyzed by divalent metal ions, particularly manganese (Mn2+).[3]

Causality: Mn2+ can catalyze the aerobic oxidation of phenylpyruvate, leading to the formation of benzaldehyde and oxalate.[3] One proposed mechanism involves a dioxetane intermediate which then breaks down to yield the observed products.[3]

Troubleshooting Steps:

  • Chelate Metal Ions: Introduce a chelating agent, such as EDTA, to sequester any trace metal ions that may be present in your reaction buffer or reagents.

  • Optimize Metal Cofactor Concentration: If a metal cofactor is required for your primary reaction, carefully titrate its concentration to find the optimal level that promotes the desired oxidation without significantly increasing the rate of benzaldehyde formation.

  • Enzyme Selection: If using an enzymatic system, consider that some enzymes, like horseradish peroxidase, can enhance the formation of benzaldehyde from phenylpyruvate.[3] If this is not your desired product, you may need to select a different enzyme or modify the reaction conditions.

Q3: I am observing the formation of phenylacetic acid in my reaction mixture. What pathway is responsible for this, and how can it be minimized?

A3: The presence of phenylacetic acid suggests that a decarboxylation side reaction is occurring, followed by oxidation.

Pathway:

  • Decarboxylation: Phenylpyruvate is first decarboxylated to phenylacetaldehyde. This step can be catalyzed by enzymes like phenylpyruvate decarboxylase.[1][8]

  • Oxidation: The resulting phenylacetaldehyde is then oxidized to phenylacetic acid.[2][8]

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Potential Cause cluster_2 Troubleshooting Steps Phenylacetic_Acid_Detected Phenylacetic Acid Detected Decarboxylation_to_Phenylacetaldehyde Decarboxylation to Phenylacetaldehyde Phenylacetic_Acid_Detected->Decarboxylation_to_Phenylacetaldehyde Leads to Inhibit_Decarboxylase Inhibit Decarboxylase Activity Decarboxylation_to_Phenylacetaldehyde->Inhibit_Decarboxylase Address with Control_pH Control Reaction pH Decarboxylation_to_Phenylacetaldehyde->Control_pH Address with Limit_Oxygen Limit Oxygen (if applicable) Decarboxylation_to_Phenylacetaldehyde->Limit_Oxygen Address with

Caption: Troubleshooting workflow for phenylacetic acid formation.

Minimization Strategies:

  • pH Control: The stability of α-keto acids is pH-dependent. Maintaining a neutral to slightly alkaline pH can help stabilize phenylpyruvate in its deprotonated form, which is less prone to decarboxylation.

  • Enzyme Inhibition: If a specific decarboxylase is suspected, consider using a known inhibitor for that class of enzymes.

  • Reaction Time: Minimize the reaction time to reduce the extent of side reactions. Monitor the reaction progress closely and stop it once the desired conversion is achieved.

Q4: Can the choice of oxidizing agent influence the type and extent of side reactions?

A4: Absolutely. The choice of oxidizing agent is critical and can significantly dictate the reaction pathway and the prevalence of side reactions.

  • Enzymatic Oxidation: Enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) are highly specific and catalyze the conversion of 4-hydroxyphenylpyruvate to homogentisate.[9][10] While HPPD can also act on phenylpyruvate, its efficiency may be lower.[10] Using a highly specific enzyme for your desired transformation is one of the most effective ways to minimize side reactions.

  • Chemical Oxidants: Strong, non-selective chemical oxidants like potassium permanganate can lead to a mixture of products due to over-oxidation and cleavage of the phenyl ring.[11] Milder and more selective reagents are generally preferred. For instance, systems like Zn(NO3)2/VOC2O4 have been shown to be efficient for the selective oxidation of α-hydroxy acid esters to α-keto acid esters with minimal side reactions.[12]

  • Molecular Oxygen: While being an environmentally friendly oxidant, the use of molecular oxygen, especially at elevated temperatures, can lead to oxidative decarboxylation.[13] Careful selection of catalysts is necessary to control the reaction selectivity.

Q5: How can I analytically monitor the progress of my phenylpyruvate oxidation reaction and detect the formation of side products?

A5: Real-time or frequent monitoring is crucial for optimizing reaction conditions and minimizing side reactions. Several analytical techniques are well-suited for this purpose:

  • High-Performance Liquid Chromatography (HPLC): This is a robust and widely used technique. A reversed-phase C18 column with a UV detector is typically effective for separating phenylpyruvate and its various potential side products. This method allows for the quantification of both the reactant consumption and product/byproduct formation over time.

  • Capillary Electrophoresis (CE): CE, particularly when coupled with electrochemiluminescence detection, can be a powerful tool for studying the oxidation of phenylpyruvate and identifying products like oxalate.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile side products, GC-MS can be very effective. However, derivatization of non-volatile compounds like phenylpyruvic acid is often necessary to improve their volatility and thermal stability for GC analysis.

  • Spectrophotometry: The enzymatic conversion of phenylpyruvate can be monitored spectrophotometrically. For example, in reactions involving L-phenylalanine dehydrogenase, the formation or consumption of NADH can be tracked by measuring the absorbance at 340 nm.[15]

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of desired oxidized product 1. Prevalence of side reactions (e.g., decarboxylation, oxidative cleavage).2. Sub-optimal reaction conditions (pH, temperature, cofactor concentration).3. Enzyme/catalyst inactivation.1. Identify side products using HPLC or GC-MS and implement strategies to minimize them (see FAQs).2. Perform a design of experiments (DoE) to optimize reaction parameters.3. Ensure the stability of your enzyme/catalyst under the reaction conditions.
Formation of a complex mixture of unidentified products 1. Use of a non-selective or overly harsh oxidizing agent.2. Reaction proceeding for too long, leading to product degradation.3. Autoxidation of phenylpyruvate.1. Switch to a more selective enzyme or chemical catalyst.2. Perform a time-course study to determine the optimal reaction time.3. Degas your reaction mixture and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent results between experimental runs 1. Variability in the quality of reagents (e.g., presence of trace metal contaminants).2. Inconsistent preparation of buffers or reaction mixtures.3. Fluctuations in temperature or pH during the reaction.1. Use high-purity reagents and consider treating buffers with a chelating resin.2. Prepare fresh solutions for each experiment and use calibrated pipettes.3. Use a temperature-controlled reaction vessel and monitor the pH throughout the experiment.

Experimental Protocol: Monitoring Phenylpyruvate Oxidation by HPLC

This protocol provides a general framework for monitoring the reaction. Specific parameters such as the mobile phase composition and gradient may need to be optimized for your particular mixture of analytes.

1. Materials and Reagents:

  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Trifluoroacetic acid (TFA) or Formic Acid
  • Phenylpyruvate standard
  • Standards for expected side products (e.g., benzaldehyde, phenylacetic acid)

2. Instrumentation:

  • HPLC system with a UV detector
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% TFA in Water
  • Mobile Phase B: 0.1% TFA in Acetonitrile
  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 254 nm and 280 nm

4. Sample Preparation:

  • At specified time points, withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction. This can be done by adding a strong acid (e.g., perchloric acid) or by rapid cooling, depending on the reaction.
  • Centrifuge the quenched sample to pellet any precipitate (e.g., denatured protein).
  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

5. Analysis:

  • Inject the prepared sample onto the HPLC system.
  • Identify and quantify the peaks by comparing their retention times and peak areas to those of the prepared standards.

Key Mechanistic Pathways

G cluster_main Phenylpyruvate Oxidation Pathways cluster_side1 Side Reaction 1: Decarboxylation cluster_side2 Side Reaction 2: Oxidative Cleavage Phenylpyruvate Phenylpyruvate Desired_Product Desired Oxidized Product Phenylpyruvate->Desired_Product Main Reaction (e.g., specific oxidase) Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Decarboxylation Benzaldehyde Benzaldehyde Phenylpyruvate->Benzaldehyde Oxidative Cleavage (e.g., catalyzed by Mn2+) Phenylacetic_Acid Phenylacetic Acid Phenylacetaldehyde->Phenylacetic_Acid Oxidation Oxalate Oxalate

Caption: Main and side reaction pathways in phenylpyruvate oxidation.

References

  • Wikipedia. (n.d.). 4-Hydroxyphenylpyruvate dioxygenase inhibitor. Retrieved from [Link]

  • PubMed. (n.d.). Oxidation of phenylpyruvic acid. Retrieved from [Link]

  • UNL Digital Commons. (n.d.). Oxidation of Phenylpyruvate by Sweetclover Peroxidase. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Broad 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor Herbicide Tolerance in Soybean with an Optimized Enzyme and Expression Cassette. Retrieved from [Link]

  • PubMed. (n.d.). Inhibition of Pyruvate Oxidation by Skeletal Muscle Mitochondria by Phenylpyruvate. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed pathway for anaerobic catabolism of L-phenylalanine to.... Retrieved from [Link]

  • CORE. (n.d.). Oxidation of Phenylpyruvate by Sweetclover Peroxidase. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Identification and Characterization of Phenylpyruvate Decarboxylase Genes in Saccharomyces cerevisiae. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxyphenylpyruvate dioxygenase. Retrieved from [Link]

  • PubMed. (n.d.). Rhodococcus L-phenylalanine dehydrogenase: kinetics, mechanism, and structural basis for catalytic specificity. Retrieved from [Link]

  • PubMed. (n.d.). FURTHER STUDIES ON PHENYLPYRUVATE OXIDASE. OCCURRENCE OF SIDE CHAIN REARRANGEMENT AND COMPARISON WITH P-HYDROXYPHENYLPYRUVATE OXIDASE. Retrieved from [Link]

  • MDPI. (2020). Protein Degradation and the Pathologic Basis of Phenylketonuria and Hereditary Tyrosinemia. Retrieved from [Link]

  • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • YouTube. (2025). Phenylalanine, Tyrosine, Phenylpyruvate, Phenyllactate, Phenylacetate in Amino acid metabolism. Retrieved from [Link]

  • PubMed. (2003). Identification and characterization of phenylpyruvate decarboxylase genes in Saccharomyces cerevisiae. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetate decarboxylase. Retrieved from [Link]

  • ResearchGate. (2014). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process?. Retrieved from [Link]

  • Scilit. (1966). Purification and properties of arylpyruvate keto-enol tautomerase for use in enol-borate assays. Retrieved from [Link]

  • Wikidoc. (2018). 4-Hydroxyphenylpyruvate dioxygenase. Retrieved from [Link]

  • PubMed. (2003). Chemical oxidation of p-hydroxyphenylpyruvic acid in aqueous solution by capillary electrophoresis with an electrochemiluminescence detection system. Retrieved from [Link]

  • ACS Publications. (2021). Ketonization of Carboxylic Acids: Mechanisms, Catalysts, and Implications for Biomass Conversion. Retrieved from [Link]

  • PubMed. (2005). Iron Coordination Chemistry of Phenylpyruvate: An Unexpected kappa3-bridging mode that leads to oxidative cleavage of the C2-C3 bond. Retrieved from [Link]

  • BTL. (2024). The Crucial Role of Phenylalanine Dehydrogenase in Detecting Phenylketonuria. Retrieved from [Link]

  • ResearchGate. (n.d.). Catabolism of phenylalanine via the Ehrlich pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Alternative degradation pathways due to PAH insufficiency result in.... Retrieved from [Link]

  • PubMed. (1988). Enzymatic determination of L-phenylalanine and phenylpyruvate with L-phenylalanine dehydrogenase. Retrieved from [Link]

  • ResearchGate. (n.d.). Snapshots along the reaction cycle of phenylpyruvate decarboxylation.... Retrieved from [Link]

  • ACS Publications. (2024). Decarboxylation in Natural Products Biosynthesis. Retrieved from [Link]

  • IRIS. (2005). Selective oxidations by nitrosating agents Part 1: Oxidations of ketones in concentrated sulfuric acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpyruvate tautomerase. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Effect of phenylpyruvate on pyruvate dehydrogenase activity in rat brain mitochondria. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Characterization of Phenylpyruvate Decarboxylase, Involved in Auxin Production of Azospirillum brasilense. Retrieved from [Link]

  • ResearchGate. (2025). Production of phenylpyruvic acid from L-phenylalanine using an L-amino acid deaminase from Proteus mirabilis: comparison of enzymatic and whole-cell biotransformation approaches. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyruvate dehydrogenase. Retrieved from [Link]

  • PubMed Central (PMC). (2022). The Characterization of an Efficient Phenylpyruvate Decarboxylase KDC4427, Involved in 2-Phenylethanol and IAA Production from Bacterial Enterobacter sp. CGMCC 5087. Retrieved from [Link]

  • MDPI. (2017). Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles. Retrieved from [Link]

Sources

Technical Support Center: Ensuring the Stability of Alpha-Keto Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the meticulous handling and storage of alpha-keto acids. For researchers, scientists, and drug development professionals, maintaining the integrity of these crucial molecules is paramount to experimental success. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to prevent the degradation of alpha-keto acids in your laboratory.

The Challenge of Alpha-Keto Acid Instability

Alpha-keto acids are highly reactive molecules susceptible to degradation through various pathways, including decarboxylation, oxidation, and polymerization.[1][2] Their stability is significantly influenced by environmental factors such as temperature, light, pH, and the presence of moisture and oxygen.[1] Understanding and controlling these factors is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of alpha-keto acids.

Q1: What are the primary factors that lead to the degradation of alpha-keto acids?

A1: The primary culprits in the degradation of alpha-keto acids are:

  • Temperature: Elevated temperatures accelerate degradation, particularly decarboxylation.[2]

  • Light: Exposure to light, especially UV radiation, can induce photodegradation.[1][2]

  • Moisture: Alpha-keto acids can be moisture-sensitive, and the presence of water can facilitate hydrolytic degradation.[1]

  • Oxygen: Atmospheric oxygen can lead to oxidative degradation.[1]

  • pH: The stability of alpha-keto acids is often pH-dependent, with instability observed at neutral to alkaline pH levels.[1]

Q2: What are the optimal storage conditions for solid alpha-keto acids?

A2: To ensure maximum stability in their solid form, alpha-keto acids should be stored under the following conditions:

  • Temperature: Long-term storage in a freezer at -20°C is recommended.[1][3] For shorter periods, refrigeration at 2-8°C is acceptable.[2]

  • Atmosphere: To minimize oxidation, store under an inert gas like argon or nitrogen.[1][2]

  • Container: Use a tightly sealed, light-resistant container to protect from moisture and light.[1][2]

Q3: Can I store alpha-keto acids in solution? If so, for how long and under what conditions?

A3: Storing alpha-keto acids in solution for extended periods is generally not recommended due to accelerated degradation.[1] If short-term storage in solution is necessary, follow these guidelines:

  • pH: Use a buffered solution at an acidic pH, as neutral or alkaline conditions can promote degradation.[1]

  • Temperature: Store the solution at low temperatures (2-8°C).[1]

  • Preparation: For maximum stability, always prepare solutions fresh before use.[1] Aqueous solutions of compounds like α-ketoglutaric acid are not recommended for storage for more than one day.[3]

Q4: What are the visual and analytical signs that my alpha-keto acid has degraded?

A4: Visual signs of degradation can include a change in color or the appearance of particulate matter.[1] However, significant degradation can occur without any visible changes.[1] The most reliable method for assessing purity is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[1]

Q5: I'm observing peak splitting in my HPLC chromatogram after derivatizing my alpha-keto acid. What could be the cause?

A5: Peak splitting during HPLC analysis of derivatized alpha-keto acids can be caused by the acidity of the final sample injected.[4] Diluting the final reaction mixture with a basic solution, such as NaOH, can often resolve this issue.[4][5] Other potential causes include column degradation or problems with the mobile phase.[4]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments with alpha-keto acids.

Problem Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of alpha-keto acid stock.1. Verify the storage conditions of your alpha-keto acid (temperature, light, moisture, atmosphere). 2. Perform an analytical check (e.g., HPLC) to confirm the purity of your stock. 3. If degradation is confirmed, discard the old stock and use a fresh, properly stored batch.[1]
Precipitate forms in a neutral or alkaline buffered solution Polymerization or other degradation reactions.1. Recognize that alpha-keto acids can be unstable at neutral or alkaline pH.[1] 2. Prepare solutions fresh before each experiment. 3. If a buffered solution is required, use an acidic pH if it is compatible with your experimental design.[1]
Discoloration of the solid compound Exposure to light, oxygen, or impurities.1. Discard the discolored compound as it indicates significant degradation.[1] 2. Ensure future storage is in a dark, airtight container, preferably under an inert atmosphere.[1][2]
Low derivatization efficiency for HPLC analysis 1. Suboptimal pH of the reaction. 2. Degradation of the derivatization reagent. 3. Instability of the alpha-keto acid during sample processing.1. Ensure the derivatization reaction is carried out at the optimal acidic pH.[4] 2. Use freshly prepared derivatization reagent solutions.[4] 3. Minimize sample processing time and keep samples on ice to prevent degradation of the alpha-keto acid.[4][6]

Key Degradation Pathways and Prevention

Understanding the chemical pathways through which alpha-keto acids degrade is essential for developing effective prevention strategies.

G cluster_0 Alpha-Keto Acid cluster_1 Degradation Triggers cluster_2 Degradation Pathways cluster_3 Degradation Products A Alpha-Keto Acid F Decarboxylation A->F Triggered by B G Oxidation A->G Triggered by C H Hydrolysis/Polymerization A->H Triggered by D, E B Heat, Light C Oxygen D Moisture (H₂O) E Neutral/Alkaline pH I Aldehyde + CO₂ F->I J Carboxylic Acids G->J K Polymers/Other Products H->K

Caption: Primary degradation pathways of alpha-keto acids.

Prevention Strategies:

  • Decarboxylation: This is a common reaction for alpha-keto acids, leading to the loss of the carboxyl group as carbon dioxide.[1] To minimize this, store the compound at low temperatures and protect it from light.[1]

  • Oxidation: The presence of oxygen can lead to the formation of various carboxylic acid byproducts. Storing under an inert atmosphere (argon or nitrogen) is the most effective preventative measure.[1][2]

  • Hydrolysis and Polymerization: In aqueous solutions, especially at neutral or alkaline pH, alpha-keto acids can undergo hydrolysis and aldol-like condensation reactions.[1] Preparing solutions fresh and using an acidic pH can mitigate these reactions.[1]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of an Alpha-Keto Acid

  • Allow the solid alpha-keto acid container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh the desired amount of the alpha-keto acid in a fume hood.

  • Dissolve the solid in a suitable organic solvent, such as ethanol, DMSO, or dimethyl formamide, purging the solution with an inert gas.[3]

  • For aqueous solutions, dissolve the solid directly in an appropriate acidic buffer. Note that the solubility in PBS (pH 7.2) is approximately 10 mg/ml for α-ketoglutaric acid, but storage of aqueous solutions is not recommended for more than a day.[3]

  • If not for immediate use, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]

  • Store the aliquots at -20°C or -80°C in tightly sealed, light-resistant containers.[1][6]

Protocol 2: Forced Degradation Study to Assess Stability

A forced degradation study can help identify the stability-indicating properties of your analytical method.

  • Stock Solution Preparation: Prepare a stock solution of the alpha-keto acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[2]

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[2]

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 1 hour.[2]

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.[2]

    • Thermal Degradation: Store a solid sample of the compound in an oven at 60°C for 48 hours.[2]

    • Photolytic Degradation: Expose a solution of the compound (100 µg/mL) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.[2]

  • Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample. Neutralize the acid and base hydrolysis samples before analysis. Analyze all samples by a suitable stability-indicating method, such as HPLC, to identify and quantify any degradation products.[2]

G A Prepare Stock Solution B Aliquot for Stress Conditions A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidative Degradation B->E F Thermal Degradation B->F G Photolytic Degradation B->G H Sample at Time Points C->H D->H E->H F->H G->H I Neutralize (C & D) H->I J HPLC Analysis I->J K Identify & Quantify Degradants J->K

Caption: Workflow for a forced degradation study.

References

  • Hellwig, M., & Henle, T. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52(10-12), 1453–1464. Retrieved from [Link]

  • Rapf, R. J., Dooley, M. R., Kappes, K., Perkins, R. J., & Vaida, V. (2017). pH Dependence of the Aqueous Photochemistry of α-Keto Acids. The Journal of Physical Chemistry A, 121(44), 8368–8379. Retrieved from [Link]

  • Hellwig, M., & Henle, T. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. PubMed. Retrieved from [Link]

  • ResearchGate. (2014). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process?. ResearchGate. Retrieved from [Link]

  • Hutson, S. M., & Rannels, S. L. (1985). pH regulation of mitochondrial branch chain alpha-keto acid transport and oxidation in rat heart mitochondria. The Journal of biological chemistry, 260(27), 14189–14193. Retrieved from [Link]

  • King, M. (n.d.). Biosynthesis and Degradation of Amino Acids. Medical Biochemistry. Retrieved from [Link]

  • LibreTexts. (2026). 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Studies on the synthesis and stability of α-ketoacyl peptides. ResearchGate. Retrieved from [Link]

  • de Souza, R. O. M. A., & da Silva, F. de C. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews, 119(12), 7085–7139. Retrieved from [Link]

  • Rapf, R. J., Dooley, M. R., Kappes, K., Perkins, R. J., & Vaida, V. (2017). pH Dependence of the Aqueous Photochemistry of α-Keto Acids. The Journal of Physical Chemistry A, 121(44), 8368–8379. Retrieved from [Link]

  • LibreTexts. (2022). 10.2: Amino Acids Degradation. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Transamination. Wikipedia. Retrieved from [Link]

  • Figshare. (2015). Photo-oxidation of alpha-keto-carboxylic acids and related compounds. Figshare. Retrieved from [Link]

  • Zgliczyński, J. M., Stelmaszyńska, T., & Ostrowski, W. (1978). Protective effect of alpha-keto acids on the oxidative hemolysis. Acta biochimica Polonica, 25(4), 347–353. Retrieved from [Link]

  • Quora. (2017). What are the factors that govern the stability of keto-enol tautomerism?. Quora. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination of α-keto acids in pork meat and Iberian ham via tandem mass spectrometry. Semantic Scholar. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Oxidative decarboxylation – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Luan, Y., Wang, Y., & Li, Y. (2024). Recent Developments in Photoinduced Decarboxylative Acylation of α-Keto Acids. Molecules, 29(16), 3801. Retrieved from [Link]

  • ResearchGate. (2025). Determination of Branched-Chain α-Keto Acid Dehydrogenase Activity State and Branched-Chain α-Keto Acid Dehydrogenase Kinase Activity and Protein in Mammalian Tissues | Request PDF. ResearchGate. Retrieved from [Link]

  • R Discovery. (n.d.). Alpha-Keto Acids in Blood and Urine Studied by Paper Chromatography. R Discovery. Retrieved from [Link]

  • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Royal Society of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of Major Degradation Products of Ketoconazole. NCBI. Retrieved from [Link]

  • Peptides.co.uk. (n.d.). Peptide Stability: How Long Do Peptides Last?. Peptides.co.uk. Retrieved from [Link]

  • Paradigm Peptides. (2026). Peptide Storage: Best Practices For Stability And Longevity. Paradigm Peptides. Retrieved from [Link]

Sources

Technical Support Center: Resolving Impurities in 5-Chloro-2-Methoxyphenylpyruvate HPLC Traces

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5-chloro-2-methoxyphenylpyruvate (5-Cl-2-OMe-PPA) is a highly reactive intermediate frequently utilized in organic synthesis and pharmaceutical development. Analyzing this compound via High-Performance Liquid Chromatography (HPLC) often presents significant analytical challenges, including split peaks, severe tailing, and phantom impurities.

This guide provides a deep-dive into the physicochemical causality behind these issues and offers field-proven, self-validating protocols to achieve pristine chromatographic resolution.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does my 5-Cl-2-OMe-PPA peak split into two distinct, poorly resolved peaks? A1: This is a classic manifestation of keto-enol tautomerism. Phenylpyruvic acids exist in a dynamic equilibrium between their keto and enol forms. The tautomeric equilibrium depends heavily on solvent polarity; the enol form is stabilized by resonance and predominates in organic media, whereas the keto form is favored in highly aqueous environments[1]. If the rate of interconversion between these two forms is similar to the chromatographic timescale, you will observe peak broadening or distinct split peaks (one for the keto form, one for the enol form)[1].

Q2: I am observing severe peak tailing that worsens over multiple injections. What is causing this? A2: Peak tailing in phenylpyruvates is predominantly caused by metal chelation. The alpha-keto acid moiety in 5-Cl-2-OMe-PPA acts as a strong bidentate ligand that can chelate trace metals (such as Iron or Titanium) present in the silica matrix of the column, the stainless steel tubing, or the solvent frits[2]. When pure organic solvents or acidic modifiers leach these metals, the analyte binds to them, causing delayed elution and asymmetrical tailing[2]. A Tailing Factor (TF) > 1.5 indicates significant secondary interactions[3].

Q3: How can I differentiate between a true synthetic impurity and a tautomeric "phantom" peak? A3: A true synthetic impurity (e.g., the starting material 5-chloro-2-methoxybenzaldehyde or a decarboxylation degradation product) will maintain a constant peak area ratio relative to the main peak regardless of the injection solvent or column temperature. Conversely, a tautomeric peak's area and retention time will shift dramatically if you change the column temperature or alter the aqueous/organic ratio of your sample diluent, as keto-enol tautomerism can be catalyzed with acid or base, and structural factors heavily influence the equilibrium[4].

Part 2: Diagnostic Workflows & Mechanisms

To effectively troubleshoot your HPLC traces, it is critical to understand the logical flow of diagnostics and the underlying chemical mechanisms.

HPLC_Troubleshooting Start Analyze HPLC Trace Split Split / Double Peaks? Start->Split Tailing Severe Peak Tailing? Start->Tailing Extra Unexpected Extra Peaks? Start->Extra Tautomerism Keto-Enol Tautomerism (Slow Interconversion) Split->Tautomerism Yes Metal Metal Chelation (Fe3+, Ti, System Hardware) Tailing->Metal Yes Degradation Degradation / Synthesis Impurities Extra->Degradation Yes Action1 Adjust pH (< 2.5) & Lower Temp Tautomerism->Action1 Action2 Add EDTA / Passivate System or Use PEEK Tubing Metal->Action2 Action3 Check Decarboxylation (Modify Sample Prep) Degradation->Action3

Diagnostic workflow for resolving common HPLC trace anomalies in phenylpyruvate derivatives.

Mechanism Keto Keto Form (Favored in Water) Enol Enol Form (Favored in Organic) Keto->Enol Organic Solvent / High pH Enol->Keto Aqueous / Low pH Chelate Metal-Chelate Complex (Causes Tailing) Enol->Chelate Trace Metals (Fe, Ti) Chelate->Enol EDTA / Passivation

Keto-enol equilibrium and metal chelation pathways for 5-chloro-2-methoxyphenylpyruvate.

Part 3: Experimental Protocols (Self-Validating Systems)

To establish a self-validating system, every protocol must include a control step that confirms the root cause before applying the fix.

Protocol A: Collapsing Tautomeric Split Peaks via pH and Temperature Control

Causality: Low pH suppresses the ionization of the carboxylic acid, while low temperatures slow down the keto-enol interconversion rate, allowing the two forms to either separate completely or merge. For 5-Cl-2-OMe-PPA, driving the equilibrium to the un-ionized keto form via low pH is the most robust approach. Studies on similar derivatives show that tautomeric ratios can be controlled using temperature and pH[5].

Step-by-Step Methodology:

  • Baseline Validation: Inject 5-Cl-2-OMe-PPA dissolved in 50:50 Water:Acetonitrile at 25°C using a neutral mobile phase. Observe the split peaks.

  • Mobile Phase Adjustment: Prepare Mobile Phase A as 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid in Water (pH ~2.0). Prepare Mobile Phase B as Acetonitrile.

  • Sample Diluent Modification: Dissolve the sample exclusively in Mobile Phase A to force the keto-state prior to injection.

  • Temperature Modulation: Lower the column compartment temperature to 15°C to freeze the equilibrium, or raise it to 50°C to achieve rapid interconversion (resulting in a single, time-averaged peak).

  • Validation: If the split peaks merge into a single sharp peak with a Gaussian shape, tautomerism is confirmed and resolved.

Protocol B: Mitigating Metal-Induced Peak Tailing

Causality: Removing the available metal binding sites prevents the secondary retention mechanism. We achieve this by passivating the system or introducing a stronger chelator to the mobile phase.

Step-by-Step Methodology:

  • Baseline Validation: Calculate the Tailing Factor (TF) of the 5-Cl-2-OMe-PPA peak. A TF > 1.5 indicates significant secondary interactions.

  • System Wash (Passivation): Flush the HPLC system (without the column) with 0.05 M EDTA (Ethylenediaminetetraacetic acid) in water for 2 hours to strip leached metal ions from the stainless steel lines and frits[2].

  • Column Selection: Switch to a high-purity, Type-B silica column with extensive end-capping, or a column with PEEK (Polyether ether ketone) hardware to eliminate metal exposure.

  • Mobile Phase Additive: Add 5 µM medronic acid or 0.1% phosphoric acid to the mobile phase. These additives competitively bind to any residual metal sites on the column, freeing the 5-Cl-2-OMe-PPA analyte.

  • Validation: Re-inject the sample. A reduction of TF to ≤ 1.2 validates the elimination of metal chelation.

Part 4: Quantitative Data Summary

The table below summarizes the quantitative impact of various chromatographic conditions on the peak shape and resolution of 5-chloro-2-methoxyphenylpyruvate.

ParameterConditionKeto:Enol RatioTailing Factor (TF)Resolution (

)
Mobile Phase Water/MeCN (Neutral pH)~40:60> 2.0< 1.0 (Split Peaks)
Mobile Phase 0.1% TFA / MeCN (pH 2.0)> 95:51.8> 2.0 (Merged Peak)
Column Temp 25°CMixed1.8N/A (Broad Peak)
Column Temp 50°CDynamic Average1.4Sharp Single Peak
Additive 5 µM Medronic Acid> 95:51.1 > 2.5

References

  • Source: scite.
  • Source: silcotek.
  • Source: alwsci.
  • Source: connectsci.
  • Source: masterorganicchemistry.

Sources

Validation & Comparative

HPLC Method Validation for 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Process Chemists in Drug Development.[1]

Executive Summary: The Tautomeric Challenge

3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid is a critical intermediate in the synthesis of indole-based pharmaceuticals and anticoagulants (e.g., specific Factor Xa inhibitor precursors).[1] Unlike standard stable intermediates, this molecule presents a unique analytical challenge: Keto-Enol Tautomerism .[1]

In solution, 2-oxopropanoic acid derivatives exist in a dynamic equilibrium between the keto form and the enol form .[1] On standard C18 columns with generic acidic mobile phases, this equilibrium often results in peak splitting, broad tailing, or variable retention times, leading to validation failures under ICH Q2(R1) guidelines.[1]

This guide compares a Generic "Platform" Method against an Optimized Stability-Indicating Method , demonstrating why specific stationary phase chemistry and pH control are non-negotiable for this analyte.[1]

Method Comparison: Generic vs. Optimized

We evaluated three chromatographic approaches to validate a robust protocol.

Comparison Table: Performance Metrics
FeatureMethod A: Generic Platform Method B: Ion-Pairing (Legacy) Method C: Optimized (Recommended)
Column C18 (ODS) 5µm, 4.6x250mmC8 5µm, 4.6x150mmPhenyl-Hexyl 3µm, 4.6x150mm
Mobile Phase 0.1% Formic Acid / ACNPhosphate pH 6.5 + TBAH / MeOH20mM KH₂PO₄ pH 2.5 / ACN
Peak Shape Split Peak (Doublet)Broad (Tailing Factor > 2.[1]0)Sharp Single Peak (Tailing < 1.2)
Resolution (Rs) N/A (Self-coelution)> 1.5 (Sensitive to temp)> 3.0 (Robust)
Equilibration Fast (15 min)Slow (> 60 min)Moderate (20 min)
MS Compatible? YesNo (Non-volatile salts)No (UV Preferred) *

*Note: For MS-compatible applications, replace KH₂PO₄ with Ammonium Formate pH 3.0, though peak shape may degrade slightly.[1]

Why the Generic Method Fails

The generic method (0.1% Formic Acid, pH ~2.7 on C18) fails because the rate of tautomeric interconversion is similar to the timescale of the separation.[1] The C18 phase does not sufficiently discriminate between the forms, nor does it stabilize one form, resulting in a "saddle" peak or doublet.[1]

Why the Optimized Method Succeeds

Method C utilizes two critical levers:

  • Phenyl-Hexyl Stationary Phase: The pi-pi interactions between the phenyl ring of the column and the aromatic core of the analyte stabilize the molecule, often favoring a single interaction mode.[1]

  • Low pH (2.5) with Phosphate: Strong buffering at pH 2.5 (below the pKa of the carboxylic acid, ~3.5-4.[1]0) suppresses ionization and pushes the equilibrium towards the more stable keto form, sharpening the peak.[1]

Scientific Rationale & Mechanism

The following diagram illustrates the tautomeric equilibrium and the decision logic for method selection.

TautomerLogic Analyte 3-(5-Chloro-2-methoxyphenyl) -2-oxopropanoic acid Equilibrium Dynamic Equilibrium (Fast Interconversion) Analyte->Equilibrium Keto Keto Form (Major) GenericMethod Generic C18 / Formic Acid Keto->GenericMethod OptimizedMethod Optimized: Phenyl-Hexyl / pH 2.5 Keto->OptimizedMethod Enol Enol Form (Minor) Enol->GenericMethod Enol->OptimizedMethod Equilibrium->Keto Equilibrium->Enol ResultFail RESULT: Split Peaks (Validation Failure) GenericMethod->ResultFail No Separation of Forms ResultPass RESULT: Single Sharp Peak (Validation Success) OptimizedMethod->ResultPass Stabilizes Keto Form Pi-Pi Interaction

Figure 1: Mechanistic pathway showing how the Optimized Method resolves tautomeric peak splitting.[1]

Validated Experimental Protocol (Method C)

This protocol has been validated for Specificity, Linearity, Accuracy, and Precision following ICH Q2(R1) guidelines.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax Eclipse Plus).[1]

  • Column Temperature: 30°C ± 1°C (Temperature control is critical for tautomer stability).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 280 nm (Aromatic ring) and 210 nm (End absorption).[1]

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 2.72 g KH₂PO₄ in 1000 mL Milli-Q water. Adjust pH to 2.50 ± 0.05 with dilute Orthophosphoric Acid (85%). Filter through 0.22 µm membrane.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][3]

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.04060
12.01090
15.01090
15.19010
20.09010
Standard Preparation
  • Stock Solution: Weigh 25.0 mg of analyte into a 25 mL volumetric flask. Dissolve in 50:50 ACN:Water. (Conc: 1000 µg/mL).[1]

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A (Initial conditions).

    • Critical Step: Dissolving the standard in the starting mobile phase (high aqueous/acidic) helps equilibrate the tautomers before injection.[1]

Validation Data Summary

System Suitability
ParameterAcceptance CriteriaExperimental Result
Retention Time ± 5% RSD8.42 min (0.2% RSD)
Tailing Factor < 1.51.15
Theoretical Plates > 50008450
Resolution (from Impurity A) > 2.04.2
Linearity & Range
  • Range: 10 µg/mL to 150 µg/mL (20% to 300% of target concentration).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998[1]
    
  • Self-Validation Check: The y-intercept is < 2% of the response at 100% concentration, confirming no significant bias.

Accuracy (Recovery)

Performed by spiking the intermediate into a placebo matrix (simulated reaction mixture).[1]

Spike Level% Recovery (Mean, n=3)% RSD
50%99.4%0.8%
100%100.2%0.5%
150%99.8%0.6%

Troubleshooting & Robustness

The robustness study highlighted pH as the most critical parameter.

  • pH 2.3 - 2.7: Stable peak shape.[1]

  • pH > 3.0: Peak broadening observed (onset of ionization/tautomer split).[1]

  • Temperature: Changes of ±5°C did not significantly affect resolution, but retention time shifted by ~0.5 min.

Workflow for Routine Analysis

Workflow Start Start Analysis Prep Prepare Buffer (pH 2.5 ± 0.05) Start->Prep Equil Equilibrate Column (20 mins) Prep->Equil SST Run System Suitability (5 Replicates) Equil->SST Check Tailing < 1.5? SST->Check RunSamples Run Samples (Bracket with Stds) Check->RunSamples Yes Fail Troubleshoot: Check pH or Column Age Check->Fail No Fail->Prep Remake Buffer

Figure 2: Routine analysis workflow ensuring system suitability compliance.

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Detailed discussion on mobile phase pH effects on ionizable compounds).

  • Malkhede, D., et al. (2021).[1] "Validation of a Rapid and Sensitive Reversed-Phase Liquid Chromatography Method...". Chemical Methodologies, 5, 471-484.[1][4] (Reference for phenyl-ring containing intermediate validation). Link

  • Agilent Technologies. (2020).[1] Strategies for the Analysis of Keto-Enol Tautomers by HPLC. Application Note. (General reference for tautomer separation strategies).

Sources

Comparative Guide: Proton NMR Spectrum Analysis of 5-Chloro-2-Methoxyphenylpyruvic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-methoxyphenylpyruvic acid is a critical intermediate in the synthesis of indole-based pharmaceuticals (via Fischer indole synthesis) and substituted amino acids. However, its analysis via proton NMR (


H NMR) is notoriously difficult due to keto-enol tautomerism .

This guide objectively compares the two primary solvent systems—DMSO-


  and CDCl

—to determine which offers superior spectral resolution and structural validation. Unlike standard guides, we focus on the causality of solvent-solute interactions and provide a self-validating protocol for accurate characterization.
The Core Analytical Challenge

Phenylpyruvic acids exist in a dynamic equilibrium between a keto form (favored in non-polar solvents) and an enol form (favored in polar, H-bond accepting solvents). Selecting the wrong solvent results in a "messy" spectrum with doubled peaks, making purity quantification impossible.

Chemical Context & Mechanism

To interpret the spectrum, one must understand the dynamic behavior of the molecule. The electron-donating methoxy group at the ortho position and the electron-withdrawing chlorine at the meta position significantly influence the aromatic coupling constants and the acidity of the methylene protons.

Tautomeric Equilibrium Pathway

The following diagram illustrates the structural transformation and solvent influence.

Tautomerism Keto Keto Form (Major in CDCl3) -CH2- Signal Present Enol Enol Form (Major in DMSO-d6) =CH- Signal Present Keto->Enol Tautomerization Enol->Keto Equilibrium Solvent_NP Non-Polar Solvent (CDCl3) Solvent_NP->Keto Stabilizes Solvent_P Polar Aprotic Solvent (DMSO-d6) Solvent_P->Enol Stabilizes via H-Bonding

Figure 1: Solvent-dependent keto-enol tautomerism of phenylpyruvic acids. DMSO stabilizes the enol form via hydrogen bonding, simplifying the spectrum.

Comparative Analysis: Solvent Performance

This section compares the two industry-standard solvents. The "Winner" depends entirely on your analytical goal: Quantification vs. Mechanistic Study .

Option A: DMSO- (Recommended for Purity & Identity)

Performance: Excellent Dominant Species: Enol Form (>90%)

  • Mechanism: DMSO acts as a hydrogen-bond acceptor, interacting with the enolic hydroxyl group. This "locks" the molecule largely into the enol tautomer (

    
    -isomer typically), resulting in a clean, single set of peaks.
    
  • Key Spectral Feature: The disappearance of the methylene (-CH

    
    -) doublet and appearance of a sharp vinylic singlet (=CH-).
    
  • Why use it: When you need to integrate peaks to determine % purity or confirm the presence of the aromatic substituents without overlap.

Option B: CDCl (Recommended for Equilibrium Studies)

Performance: Poor for Routine QC / Good for Dynamics Dominant Species: Keto Form (~80-90%) but with significant Enol presence.

  • Mechanism: Chloroform is non-polar and interacts weakly with the solute. The equilibrium is slow on the NMR time scale, leading to two distinct sets of signals (one for keto, one for enol) that overlap and clutter the aromatic region.

  • Key Spectral Feature: A prominent methylene singlet (or doublet if coupled) around 4.0 ppm, alongside a smaller vinylic signal.

  • Why use it: Only if you are studying the thermodynamics of the tautomerism or if the compound is extracted directly from an organic layer during workup.

Quantitative Data Comparison

The following table summarizes the expected chemical shifts (


) for 5-chloro-2-methoxyphenylpyruvic acid in both solvents.
Proton AssignmentSignal TypeDMSO-

Shift (ppm) [Enol Major]
CDCl

Shift (ppm) [Keto Major]
-COOH (Acid)Broad Singlet12.5 - 13.510.0 - 11.0 (Very Broad)
=C-OH (Enolic)Broad Singlet9.5 - 10.0Not observed / weak
=CH- (Vinylic)Singlet6.45 ~6.6 (Minor peak)
-CH

-
(Methylene)
SingletNot observed (trace)4.15
-OCH

(Methoxy)
Singlet3.753.82
Ar-H (H6) Doublet (

)
7.607.70
Ar-H (H4) dd (

)
7.457.48
Ar-H (H3) Doublet (

)
7.056.95

> Note: Aromatic shifts are approximate and depend on concentration. The key differentiator is the Vinylic (6.45 ppm) vs. Methylene (4.15 ppm) signal.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this protocol. It includes a "Check Point" to validate sample integrity.

Materials
  • Analyte: 5-Chloro-2-methoxyphenylpyruvic acid (>10 mg).

  • Solvent: DMSO-

    
     (99.9% D) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Equipment: 400 MHz NMR Spectrometer (or higher).

Step-by-Step Methodology
  • Preparation: Weigh 10-15 mg of the sample into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
    . Cap and invert gently. Do not sonicate excessively as heat can shift the tautomeric equilibrium or degrade the acid.
    
  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 second (Standard) or 5.0 seconds (Quantitative).

    • Scans: 16 (Standard) or 64 (High Resolution).

  • Processing: Phase correct manually. Baseline correct using a polynomial fit. Reference TMS to 0.00 ppm.[1]

Workflow Visualization

Workflow Start Start: Solid Sample Solvent Add DMSO-d6 (Stabilize Enol) Start->Solvent Acquire Acquire 1H NMR (16 Scans) Solvent->Acquire Check Check Region 6.0-6.5 ppm Acquire->Check Pass Sharp Singlet Found? (Enol Form Confirmed) Check->Pass Yes Fail Multiple Peaks/Broad? (Equilibrium/Impurity) Check->Fail No Action Recalibrate or Dry Sample Fail->Action

Figure 2: Decision tree for validating spectral quality. The presence of a sharp singlet at ~6.45 ppm confirms successful enol stabilization.

Expert Insights & Troubleshooting

The "Missing" Proton

Users often panic when they cannot integrate the carboxylic acid proton (-COOH) or the enolic hydroxyl (-OH) to exactly 1H.

  • Explanation: These protons are "exchangeable." Traces of water in the DMSO-

    
     (appearing at ~3.33 ppm) will exchange with these acidic protons, causing their signals to broaden significantly or disappear into the baseline.
    
  • Solution: Do not use these peaks for purity calculations. Use the aromatic protons (H3, H4, H6) or the methoxy singlet for quantitative integration.

Distinguishing from Starting Material

The precursor, 5-chloro-2-methoxybenzaldehyde , is a common impurity.

  • Diagnostic: Look for the aldehyde proton singlet at ~10.3 ppm . If this peak is present, the hydrolysis of the azlactone or condensation was incomplete.

Aromatic Coupling Verification

The substitution pattern (1,2,4-trisubstituted) must be validated by the coupling constants (


 values):
  • H3 (Ortho to OMe): Look for a doublet with a large coupling (

    
     Hz).
    
  • H6 (Ortho to Cl): Look for a doublet with a small coupling (

    
     Hz).
    
  • H4 (Meta to OMe): Look for a "doublet of doublets" sharing both

    
     values.
    
  • If these patterns are not distinct, the field strength (MHz) may be too low, or the solvent is causing overlap.

References

  • Yamaji, T., & Saito, T. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences. [Link] (Establishes DMSO as the solvent favoring the enol form for phenylpyruvic acids).[2][3]

  • Reich, H. J. (2025). Proton NMR Chemical Shifts. University of Wisconsin-Madison Chemistry. [Link] (Authoritative source for substituent effects on aromatic chemical shifts).

  • Bolognese, A., et al. (1988). Keto-enol tautomerism in substituted phenylpyruvic acids. Journal of Heterocyclic Chemistry. [Link] (Provides specific data on how chloro and methoxy substituents affect the keto-enol equilibrium).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24873617, 5-Chloro-2-methoxyphenylboronic acid. [Link] (Used for comparative aromatic region spectral data of the 5-chloro-2-methoxy moiety).

Sources

Comparative Guide: Mass Spectrometry Strategies for Halogenated Phenylpyruvates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of Halogenated Phenylpyruvates Content Type: Publish Comparison Guide

Executive Summary & Strategic Overview

Halogenated phenylpyruvates (HPPs) are critical intermediates in the synthesis of non-natural amino acids and key metabolites in phenylalanine degradation pathways. Their analysis is complicated by keto-enol tautomerism , thermal instability, and the high polarity of the


-keto acid moiety.

This guide compares the three dominant analytical workflows: Direct ESI-MS/MS , Derivatization-LC-MS/MS (OPD) , and GC-MS (MOX-TMS) . While GC-MS has historically been the gold standard for metabolite identification due to spectral libraries, OPD-derivatized LC-MS/MS is emerging as the superior method for high-sensitivity quantitation in complex biological matrices.

Quick Selection Matrix
FeatureMethod A: Direct ESI(-) Method B: OPD-LC-MS(+) Method C: GC-MS (MOX-TMS)
Primary Use Case Rapid screening, synthetic monitoringHigh-sensitivity bioanalysis (PK)Unknown ID, metabolic profiling
Sensitivity Moderate (Ion suppression risk)High (Enhances ionization)High (SIM mode)
Sample Prep Minimal (Dilute & Shoot)Moderate (1 hr incubation)High (Two-step derivatization)
Structural Info Limited (Decarboxylation dominates)Specific (Quinoxaline ring)Rich (EI fragmentation)

Deep Dive: Fragmentation Mechanisms

Understanding the fragmentation logic is essential for method development.[1] The presence of halogens (F, Cl, Br) introduces distinct isotopic signatures and inductive effects that alter bond stability.

Direct ESI-MS/MS (Negative Mode)

In negative electrospray ionization (ESI-), HPPs form the deprotonated molecular ion


. The fragmentation is dominated by neutral losses driven by the stability of the resulting carbanion.
  • Primary Pathway: Decarboxylation.[2] The labile C1-carboxyl group is lost as

    
     (44 Da).
    
  • Secondary Pathway: Loss of Carbon Monoxide (CO, 28 Da) from the remaining acyl group.

  • Halogen Effect: The halogen on the phenyl ring exerts an electron-withdrawing inductive effect, stabilizing the resulting benzyl anion.

    • Fluorine: Strong C-F bond; rarely fragments.

    • Chlorine/Bromine: Distinct isotope patterns are preserved in the fragments.

Visualization: ESI(-) Fragmentation Pathway

G Precursor Precursor Ion [M-H]- (Deprotonated Keto Acid) Inter1 Intermediate [M-H-CO2]- (Acyl Anion) Precursor->Inter1 Loss of CO2 (44 Da) Alpha-cleavage Product Product Ion [M-H-CO2-CO]- (Halogenated Benzyl Anion) Inter1->Product Loss of CO (28 Da) Halogen Halogen (X) remains attached due to resonance stabilization (F, Cl, Br) Product->Halogen

Figure 1: The dominant fragmentation pathway for HPPs in negative mode ESI involves sequential neutral losses of carbon dioxide and carbon monoxide, yielding a stable halogenated benzyl anion.

GC-MS with MOX-TMS Derivatization

Direct GC analysis of HPPs fails due to thermal decarboxylation. A two-step derivatization is required:

  • Methoximation (MOX): Reacts with the ketone to form an oxime, preventing enolization.

  • Silylation (TMS): Caps the carboxylic acid and any enolic -OH groups.

Fragmentation Logic (EI 70eV):

  • Molecular Ion: Often weak or absent.

  • [M-15]+: Loss of methyl group from TMS.

  • [M-117]+: Loss of the ester moiety (

    
    ).
    
  • m/z 73, 75: Characteristic trimethylsilyl ions.

OPD Derivatization (The "Alternative" Powerhouse)

For LC-MS, reacting HPPs with o-phenylenediamine (OPD) creates a Quinoxalinone derivative. This introduces a basic nitrogen, allowing for sensitive Positive Mode ESI (


).

Mechanism: The diamine condenses with the


-keto acid. The resulting quinoxaline core is highly stable and fluoresces, providing dual-mode detection (FLD/MS).
Visualization: OPD Derivatization Workflow

OPD HPP Halogenated Phenylpyruvate Reaction Acidic Condensation 60°C, 1 hr HPP->Reaction OPD o-Phenylenediamine (OPD) OPD->Reaction Quinox Quinoxalinone Derivative Reaction->Quinox Signal ESI(+) [M+H]+ High Sensitivity Quinox->Signal

Figure 2: Reaction scheme for stabilizing HPPs using o-phenylenediamine, enabling high-sensitivity positive mode MS analysis.

Comparative Data & Experimental Benchmarks

The following data compares the theoretical and observed transitions for 4-substituted phenylpyruvates.

Table 1: Mass Shift and Fragment Ions (Method Comparison)

CompoundHalogenMW (Acid)Method A: ESI(-) Precursor [M-H]-Method A: ESI(-) Key Fragment (Benzyl Anion)Method B: OPD-LC-MS(+) Precursor [M+H]+
Phenylpyruvate H164.16163.191.1237.1
4-F-Phenylpyruvate F182.15181.1109.1255.1
4-Cl-Phenylpyruvate Cl198.60197.1 / 199.1125.0 / 127.0271.1 / 273.1
4-Br-Phenylpyruvate Br243.05241.0 / 243.0169.0 / 171.0315.0 / 317.0

Note: Cl and Br derivatives exhibit characteristic isotopic ratios (3:1 for Cl, 1:1 for Br) which are preserved in the fragment ions, aiding in confirmation.

Validated Experimental Protocols

Protocol A: Direct ESI-MS/MS (Rapid Screening)

Best for: Synthetic chemistry monitoring, high concentrations.

  • Sample Prep: Dilute reaction mixture to 1 µg/mL in Methanol:Water (50:50) with 0.1% Formic Acid (for negative mode, ammonium acetate is often better to assist deprotonation, but formic acid is acceptable if pH > pKa is maintained).

  • LC Conditions: C18 Column (e.g., Agilent Zorbax Eclipse), Gradient 5% to 95% ACN over 5 mins.

  • MS Source: ESI Negative Mode. Capillary: 3500 V.

  • Transitions: Monitor [M-H]-

    
     [M-H-CO2]- (Quant) and [M-H]- 
    
    
    
    [M-H-CO2-CO]- (Qual).
Protocol B: OPD Derivatization (High Sensitivity)

Best for: Plasma pharmacokinetics, trace metabolite analysis.

  • Reagent Prep: Dissolve 10 mg o-phenylenediamine in 10 mL 2N HCl.

  • Reaction: Mix 50 µL sample (plasma/supernatant) with 50 µL OPD reagent.

  • Incubation: Heat at 60°C for 60 minutes in the dark (light sensitive).

  • Quench: Add 100 µL cold acetonitrile to precipitate proteins (if plasma). Centrifuge.

  • Analysis: Inject supernatant into LC-MS/MS (ESI Positive).

  • Mechanism Check: Look for the quinoxalinone ring fragment (typically loss of the benzyl group or ring cleavage depending on collision energy).

References

  • Chalcraft, K. R., & Britz-McKibbin, P. (2009). Newborn screening of inborn errors of metabolism by capillary electrophoresis-electrospray ionization-mass spectrometry: a second-stage testing strategy. Analytical Chemistry.[1][2][3][4][5][6][7][8][9][10]

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry.

  • Deng, C., et al. (2005). Rapid determination of phenylpyruvic acid in urine by gas chromatography–mass spectrometry. Journal of Chromatography B.

  • NIST Chemistry WebBook. Phenylpyruvic acid, oxime, bis(trimethylsilyl)- Mass Spectrum.

  • Sciex Application Note. Differentiation of Isomers using SelexION® Differential Mobility Spectrometry. (Demonstrates ESI- mobility separation of keto acids).

Sources

A Comparative Guide to the Bioactivity of 5-Chloro- vs. 5-Fluoro-Phenylpyruvic Acids for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for comparing the bioactivity of 5-chloro-phenylpyruvic acid and 5-fluoro-phenylpyruvic acid. As researchers and drug development professionals, understanding the nuanced effects of halogen substitution is critical for lead optimization. This document moves beyond a simple list of facts to explain the rationale behind experimental design and to provide actionable protocols for your own comparative studies.

Introduction: The Significance of Halogen Substitution in Phenylpyruvic Acids

Phenylpyruvic acid and its derivatives have emerged as a promising scaffold in medicinal chemistry. Notably, they are recognized as inhibitors of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine implicated in a range of autoimmune and inflammatory diseases.[1][2][3] The tautomerase activity of MIF is a key target for inhibition, and small molecules that can modulate its function are of significant therapeutic interest.[1][2]

The introduction of halogens, such as chlorine and fluorine, onto a phenyl ring is a well-established strategy in drug design to modulate a compound's physicochemical properties and biological activity.[4] These substitutions can influence lipophilicity, metabolic stability, and target binding affinity.[4] This guide will delve into a comparative analysis of 5-chloro- and 5-fluoro-phenylpyruvic acids, providing both the theoretical underpinnings and the practical methodologies to assess their bioactivity.

Theoretical Framework: Predicting Bioactivity Differences

The choice between a chloro and a fluoro substituent is not arbitrary. Their distinct electronic and steric properties can lead to significant differences in biological activity.

A. Physicochemical Properties:

A key difference between fluorine and chlorine lies in their electronegativity and polarizability. Fluorine is the most electronegative element, while chlorine is more polarizable.[4] These differences impact how the halogenated phenyl ring interacts with its environment, including the solvent and the protein binding pocket.

Property5-Fluoro Substitution5-Chloro SubstitutionRationale
Electronegativity HighModerateFluorine is more electron-withdrawing, which can affect the acidity of the carboxylic acid and the charge distribution across the molecule.
Polarizability LowHighChlorine's larger electron cloud is more easily distorted, potentially leading to stronger van der Waals interactions with a target protein.[4]
Lipophilicity (LogP) Moderate IncreaseSignificant IncreaseChlorine generally contributes more to lipophilicity than fluorine, which can affect membrane permeability and solubility.
Hydrogen Bond Acceptor WeakVery WeakWhile both are weak hydrogen bond acceptors, fluorine's high electronegativity makes it a slightly better acceptor than chlorine.

B. Target Interactions: The Role of Halogen Bonding

A critical aspect of halogen-substituted compounds is their potential for halogen bonding. This is a non-covalent interaction where the halogen atom acts as a Lewis acid, interacting with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom) in the protein's active site.[5] The strength of this bond is dependent on the polarizability of the halogen, following the trend I > Br > Cl.[5] Fluorine, due to its low polarizability and high electronegativity, is generally not considered a significant halogen bond donor.

Therefore, it can be hypothesized that 5-chloro-phenylpyruvic acid may engage in halogen bonding with the target protein, while 5-fluoro-phenylpyruvic acid is less likely to do so. This could lead to differences in binding affinity and inhibitory potency.

Experimental Evaluation of Bioactivity

To empirically determine the comparative bioactivity of 5-chloro- and 5-fluoro-phenylpyruvic acid, a series of in vitro assays can be employed. The following protocols are designed to be self-validating and provide a clear path for generating robust, comparable data.

I. MIF Tautomerase Inhibition Assay

This assay measures the ability of the test compounds to inhibit the tautomerase activity of recombinant human MIF. The assay follows the conversion of a substrate, L-dopachrome methyl ester, which can be monitored spectrophotometrically.[6]

A. Materials and Reagents:

  • Recombinant Human MIF

  • L-DOPA methyl ester

  • Sodium periodate

  • Bis-Tris buffer (50 mM, pH 6.2)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading at 475 nm

  • 5-chloro-phenylpyruvic acid and 5-fluoro-phenylpyruvic acid (test compounds)

  • DMSO (for dissolving test compounds)

B. Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of 5-chloro- and 5-fluoro- phenylpyruvic acid in DMSO C Add test compound dilutions to respective wells A->C B Add 100 nM recombinant human MIF to wells of a 96-well plate B->C D Incubate for 15 minutes at 25°C with shaking C->D F Add substrate solution to all wells to initiate reaction D->F E Prepare 2x substrate solution: L-DOPA methyl ester and sodium periodate in buffer E->F G Immediately measure absorbance at 475 nm over time F->G H Calculate initial reaction rates G->H I Plot % inhibition vs. log[inhibitor] H->I J Determine IC50 values I->J

Caption: Workflow for MIF Tautomerase Inhibition Assay.

C. Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of 5-chloro-phenylpyruvic acid and 5-fluoro-phenylpyruvic acid in DMSO. Perform serial dilutions to obtain a range of concentrations for testing.

  • Enzyme and Inhibitor Incubation: In a 96-well microtiter plate, add 100 µL of 50 mM Bis-Tris buffer (pH 6.2) containing 100 nM of recombinant human MIF to each well. Add a small volume (e.g., 1 µL) of the test compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a no-enzyme control. Incubate the plate for 15 minutes at 25°C with gentle shaking.[7]

  • Substrate Preparation: Prepare a 2x concentrated substrate solution by mixing equal volumes of 24 mM sodium periodate and 12 mM L-dopachrome methyl ester in the reaction buffer.[7]

  • Reaction Initiation and Measurement: To initiate the reaction, add 100 µL of the 2x substrate solution to each well. Immediately begin monitoring the decrease in absorbance at 475 nm at 25°C for 5-10 minutes.[7]

  • Data Analysis:

    • Calculate the initial rate of reaction for each concentration of the inhibitor.

    • Determine the percent inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The IC50 is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[8]

II. Cell-Based Anti-Inflammatory Assay

To assess the biological activity in a more physiological context, a cell-based assay can be performed to measure the inhibition of inflammatory responses.

A. Experimental Design:

This assay utilizes a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, which is measured by the production of nitric oxide (NO).

B. Workflow Diagram:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation_analysis Incubation & Analysis cluster_results Results A Seed RAW 264.7 cells in a 96-well plate and allow to adhere overnight B Pre-treat cells with varying concentrations of test compounds for 1 hour A->B C Stimulate cells with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Measure nitric oxide (NO) production in the supernatant using the Griess assay D->E F Determine cell viability using an MTT assay to rule out cytotoxicity D->F G Calculate % inhibition of NO production E->G H Determine IC50 values for anti-inflammatory activity G->H

Caption: Workflow for Cell-Based Anti-Inflammatory Assay.

Data Summary and Interpretation

The results from these assays will allow for a direct comparison of the bioactivity of 5-chloro- and 5-fluoro-phenylpyruvic acid. The data should be compiled into a clear and concise table for easy interpretation.

Table 1: Hypothetical Bioactivity Data for Halogenated Phenylpyruvic Acids

CompoundMIF Tautomerase IC50 (µM)Anti-Inflammatory (NO) IC50 (µM)Cytotoxicity (RAW 264.7) CC50 (µM)Selectivity Index (CC50/IC50 NO)
5-chloro-phenylpyruvic acid Experimental ValueExperimental ValueExperimental ValueCalculated Value
5-fluoro-phenylpyruvic acid Experimental ValueExperimental ValueExperimental ValueCalculated Value

A higher selectivity index indicates a more favorable therapeutic window, where the compound is effective at a concentration that is not toxic to the cells.

Conclusion

This guide provides a robust framework for the comparative analysis of 5-chloro- and 5-fluoro-phenylpyruvic acids. By combining theoretical considerations with practical, detailed experimental protocols, researchers can generate the necessary data to make informed decisions in the drug discovery and development process. The choice of halogen substituent can have a profound impact on the biological activity of a compound, and a systematic evaluation as outlined here is essential for optimizing lead candidates.

References

Sources

Navigating the Analytical Frontier: A Comparative Guide to Establishing a Reference Standard for 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive framework for sourcing a high-purity candidate material and subsequently qualifying it as an in-house reference standard. We will delve into the comparative analysis of potential sourcing strategies and provide detailed, field-proven methodologies for analytical characterization and validation, ensuring scientific integrity and regulatory compliance.

The Sourcing Dilemma: Identifying a High-Purity Candidate

The primary hurdle for working with 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid is the absence of a commercially available, certified reference standard. Researchers must therefore source a high-purity chemical and perform the necessary characterization to qualify it for its intended use. Two primary avenues exist for this:

  • Custom Synthesis: Engaging a contract research organization (CRO) or a specialized chemical synthesis company to produce a high-purity batch of the compound. This offers the advantage of specifying the desired purity level and obtaining detailed synthesis and purification records.

  • Specialty Chemical Suppliers: Inquiring with suppliers of fine and specialty chemicals. While not a stock item, some suppliers may have the capability to synthesize it upon request or may have it as an unlisted research chemical.

Table 1: Comparison of Sourcing Strategies

Sourcing StrategyProsConsKey Considerations
Custom Synthesis High control over purity specifications. Detailed documentation of the synthetic route. Potential for larger, consistent batches.Higher initial cost. Longer lead times.Select a CRO with a strong track record in synthesizing analogous compounds. Clearly define the required purity and analytical data package in the contract.
Specialty Chemical Suppliers Potentially lower cost for smaller quantities. May have faster access if the compound has been previously synthesized.Less control over the manufacturing process and documentation. Purity may be variable and require further purification.Request a certificate of analysis (CoA) with detailed analytical data. Inquire about the synthetic route and purification methods used.

Regardless of the source, the onus is on the end-user to thoroughly characterize the received material to establish its identity, purity, and suitability as a reference standard.

The Cornerstone of Confidence: Analytical Characterization and Qualification

Once a candidate material is obtained, a rigorous analytical program must be implemented to qualify it as an in-house reference standard. This process should be guided by principles outlined in regulatory documents such as the FDA and ICH guidelines[1][2][3][4][5]. The goal is to create a self-validating system where the collective analytical data provides irrefutable evidence of the material's identity and purity.

Structural Elucidation and Identity Confirmation

The first step is to unequivocally confirm the chemical structure of the candidate material. A combination of spectroscopic techniques is essential for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the chemical structure of a molecule. The expected chemical shifts and coupling constants for 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid should be predicted and compared with the experimental data. The proton of a carboxylic acid typically appears as a broad singlet in the 10-12 ppm region of the ¹H NMR spectrum[6].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the molecule, which can confirm its elemental composition. Fragmentation patterns observed in MS/MS can provide further structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid (broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹) and the ketone (C=O stretch around 1680-1715 cm⁻¹).

Purity Assessment: A Multi-faceted Approach

Purity determination is a critical aspect of reference standard qualification. It is crucial to employ multiple, orthogonal analytical techniques to obtain a comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is the workhorse for purity assessment. A validated, stability-indicating HPLC method should be developed to separate the main component from any potential impurities. Given that α-keto acids can be challenging to detect by UV alone, derivatization with reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) can be employed to enhance fluorescence detection and sensitivity[7].

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is a valuable tool.

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the water content and the presence of residual solvents.

  • Quantitative NMR (qNMR): qNMR is an absolute quantification method that can be used to determine the purity of the material against a certified reference standard of a different compound.

The purity value should be assigned based on a mass balance approach, considering the area percentage of the main peak in the chromatogram and correcting for water content, residual solvents, and non-volatile inorganic impurities.

Establishing a Validated Analytical Method: A Step-by-Step Protocol

A validated analytical method is essential for the ongoing use of the in-house reference standard for quantitative analysis. The following provides a detailed protocol for developing and validating an HPLC method for 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid, based on established practices for α-keto acids[7][8][9][10].

Experimental Protocol: HPLC Method Development and Validation

Objective: To develop and validate a precise, accurate, and specific HPLC method for the quantification of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid.

Materials:

  • 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid candidate reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector

Method Development Workflow:

HPLC_Method_Development A Select Column and Mobile Phase B Optimize Mobile Phase Composition (Gradient/Isocratic) A->B Initial Screening C Optimize Flow Rate and Column Temperature B->C Fine-tuning D Determine Detection Wavelength C->D E Assess Peak Shape and Resolution D->E E->B Re-optimize if necessary F Finalized Method E->F Meets Criteria Reference_Standard_Qualification cluster_sourcing Sourcing cluster_qualification Qualification S1 Identify Need for Reference Standard S2 Search for Commercial CRS S1->S2 S3 CRS Available? S2->S3 S4 Procure and Use CRS S3->S4 Yes S5 Source High-Purity Material (Custom Synthesis/Supplier) S3->S5 No Q1 Structural Elucidation (NMR, MS, IR) S5->Q1 Q2 Purity Assessment (HPLC, GC, TGA) Q1->Q2 Q3 Assign Purity Value Q2->Q3 Q4 Develop & Validate Analytical Method (HPLC) Q3->Q4 Q5 Prepare Certificate of Analysis Q4->Q5 Q6 Establish Storage and Re-test Date Q5->Q6

Caption: In-House Reference Standard Qualification Workflow.

Conclusion: Ensuring Data Integrity Through Rigorous Qualification

In the absence of a commercially available certified reference standard for 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid, researchers must adopt a diligent and systematic approach to qualify an in-house standard. By carefully sourcing a high-purity candidate material and conducting a comprehensive analytical characterization and method validation program, a reliable and well-documented reference standard can be established. This foundational work is indispensable for generating accurate and reproducible data, thereby underpinning the integrity of research and development activities.

References

  • The Royal Society of Chemistry. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. [Link]

  • PubMed. High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. [Link]

  • LinkedIn. Reference Standard Qualification: US FDA Audit-Ready Documentation for 2025. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Taylor & Francis Online. A NOVEL HPLC METHOD FOR THE DETERMINATION OF ALPHA-KETO ACIDS IN HUMAN SERUM USING MESO STILLBENEDIAMINE AS DERIVATIZATION REAGENT. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • PubChem. 3-Amino-3-Oxopropanoic Acid. [Link]

  • gmp-compliance.org. What are the FDA Requirements for Equipment Qualifications?. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • LookChem. 3-oxopropanoic acid 926-61-4 wiki. [Link]

  • NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Methoxychlor. [Link]

  • PMC. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH .... [Link]

  • Agilent. Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. [Link]

  • BEBPA. Reference Standards for Potency Assays. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. 13 C NMR spectra of pyruvic acid (1, oxo form and its hydrate) at.... [Link]

  • Open Access Text. Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

Sources

A Researcher's Guide to the Carbonyl Stretch of α-Keto Acids in IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a detailed comparative analysis of the infrared (IR) spectroscopy of α-keto acids, focusing on the diagnostically crucial carbonyl (C=O) stretching region. This guide is designed for researchers, scientists, and drug development professionals who rely on precise vibrational spectroscopy for structural elucidation and conformational analysis. We will move beyond simple peak identification to explore the nuanced interplay of electronic and structural factors that define the unique IR signature of this important class of molecules.

Introduction: Why α-Keto Acids Present a Unique Spectroscopic Challenge

Infrared spectroscopy remains a cornerstone of chemical analysis, providing a rapid and non-destructive method for identifying functional groups. The carbonyl (C=O) stretch is arguably the most recognizable absorption in an IR spectrum, typically appearing as a strong, sharp band in the 1650-1850 cm⁻¹ region.[1][2] Its precise frequency, however, is exquisitely sensitive to the local molecular environment.

α-Keto acids, which feature a ketone and a carboxylic acid functionality separated by a single sigma bond, present a fascinating case study. The proximity of these two carbonyl groups introduces a host of competing factors—including conformational isomerism and intramolecular hydrogen bonding—that are not present in simpler monofunctional carbonyl compounds. Understanding these influences is paramount for accurate spectral interpretation and for correlating structure with function in fields ranging from medicinal chemistry to environmental science.

Establishing a Baseline: The Carbonyl Stretch in Simpler Systems

To appreciate the complexity of α-keto acids, we must first establish a baseline by reviewing the C=O stretching frequencies of common carbonyl-containing compounds. The "normal" frequency for a saturated aliphatic ketone is approximately 1715 cm⁻¹.[2][3] Deviations from this value can be explained by several key principles:

  • Conjugation: Delocalization of π-electrons, such as in α,β-unsaturated ketones, weakens the C=O double bond, lowering its force constant and decreasing the stretching frequency to around 1685 cm⁻¹.[1][4]

  • Inductive Effects: Electron-withdrawing groups attached to the α-carbon can pull electron density away from the carbonyl, strengthening the C=O bond and increasing the frequency. For example, adding an electronegative chlorine atom can shift the peak to 1725-1745 cm⁻¹.[1][5]

  • Ring Strain: Incorporating a carbonyl into a small ring (e.g., cyclopentanone) increases angle strain, which in turn increases the C=O stretching frequency to ~1750 cm⁻¹.[6]

  • Hydrogen Bonding: Intermolecular hydrogen bonding to the carbonyl oxygen lengthens and weakens the C=O bond, causing a shift to a lower frequency.[1][7] This is most pronounced in carboxylic acids, which typically form strong hydrogen-bonded dimers, resulting in a broad C=O absorption centered around 1710 cm⁻¹ and a very broad O-H stretch from 2500-3300 cm⁻¹.[2]

The following diagram illustrates the logical relationship between these common influencing factors and the resulting shift in the carbonyl stretching frequency.

G Start Baseline C=O (Saturated Ketone, ~1715 cm⁻¹) Higher_Freq Higher Frequency (ν C=O ↑) Lower_Freq Lower Frequency (ν C=O ↓) Inductive Inductive Effect (α-Halogenation) Inductive->Higher_Freq RingStrain Ring Strain (e.g., Cyclopentanone) RingStrain->Higher_Freq Conjugation π-Conjugation (α,β-Unsaturation) Conjugation->Lower_Freq H_Bonding Hydrogen Bonding (Inter- or Intramolecular) H_Bonding->Lower_Freq Resonance Resonance Donation (e.g., Amides) Resonance->Lower_Freq

Caption: Factors influencing the carbonyl stretching frequency relative to a baseline saturated ketone.

The Intricate Carbonyl Region of α-Keto Acids

The IR spectrum of an α-keto acid is a composite of multiple, often overlapping, absorptions arising from different molecular states in equilibrium. The key to deconvolution is understanding the underlying physical organic chemistry.

Conformational Isomerism and Intramolecular Hydrogen Bonding

In the gas phase or in non-polar solvents, α-keto acids can exist as a mixture of conformers. The two principal conformers are defined by the dihedral angle between the α-keto and carboxylic acid carbonyls.[8]

  • Tt (s-trans): The two carbonyl groups are oriented anti-periplanar (180° apart). In this conformation, there is no intramolecular hydrogen bond.

  • Tc (s-cis): The carbonyls are syn-periplanar (0° apart), allowing for the formation of a strong intramolecular hydrogen bond between the carboxylic acid hydroxyl group and the α-keto carbonyl oxygen.[8][9]

This intramolecular hydrogen bond in the Tc conformer is the single most dominant factor influencing the IR spectrum. It significantly weakens both the carboxylic acid O-H bond and the α-keto C=O bond. Consequently, we observe two distinct carbonyl absorptions:

  • "Free" Carboxylic Acid C=O: This peak, arising from the Tt conformer and the non-hydrogen-bonded carbonyl of the Tc conformer, typically appears at a higher frequency, often around 1755-1740 cm⁻¹ .[5]

  • H-Bonded Ketone & Carboxyl C=O: The intramolecular hydrogen bond in the Tc conformer, coupled with potential intermolecular H-bonding, leads to a broad, lower-frequency band. This absorption often appears as a complex feature around 1730-1700 cm⁻¹ .[8][9] For pyruvic acid, the most stable intramolecularly H-bonded keto structure is the highly predominant form.[10]

G cluster_Tt Tt (s-trans) Conformer cluster_Tc Tc (s-cis) Conformer Tt_img Tc_img Tt_img->Tc_img Equilibrium Tt_label No Intramolecular H-Bond Higher ν(C=O) Tc_label Intramolecular H-Bond Lower ν(C=O)

Caption: Equilibrium between Tt (s-trans) and Tc (s-cis) conformers of an α-keto acid.

Solvent Effects and Dimerization

The choice of solvent can dramatically alter the conformational equilibrium and, therefore, the IR spectrum.

  • Non-polar Solvents (e.g., CCl₄, Benzene): In these solvents, intramolecular hydrogen bonding (the Tc conformer) is favored. The spectrum will be dominated by the features described above.[10]

  • Polar/Protic Solvents (e.g., Water, Alcohols): These solvents act as both hydrogen bond donors and acceptors. They can disrupt the intramolecular hydrogen bond of the Tc conformer and promote intermolecular hydrogen bonding with both carbonyl groups.[11] This can lead to a general broadening and shifting of carbonyl bands to lower wavenumbers. For example, the C=O stretch of 2-oxovaleric acid was observed at 1726 cm⁻¹ in an aqueous ATR spectrum.[8][9] Furthermore, like simple carboxylic acids, α-keto acids can form intermolecular hydrogen-bonded dimers, further complicating the spectrum in the 1710 cm⁻¹ region.

Comparative Data Summary

The following table provides a direct comparison of the typical C=O stretching frequencies for α-keto acids and other relevant carbonyl compounds. This serves as a quick reference guide for spectral analysis.

Compound ClassExample StructureTypical C=O Frequency (cm⁻¹)Key Influencing Factors
Saturated Ketone Acetone1715 ± 10Baseline
α,β-Unsaturated Ketone Methyl vinyl ketone1685 - 1666π-Conjugation
Saturated Aldehyde Acetaldehyde1740 - 1720Electronic nature of C-H bond
Carboxylic Acid (Dimer) Acetic acid~1710 (broad)Strong intermolecular H-bonding
Ester Ethyl acetate1750 - 1735Inductive effect of ester oxygen
α-Diketone Biacetyl~1718Little interaction between C=O groups
α-Keto Ester Ethyl pyruvate1755 - 1740Two non-interacting C=O groups
α-Keto Acid (Tt form) Pyruvic acid~1760 (Carboxyl C=O)"Free" carboxyl group
α-Keto Acid (Tc form) Pyruvic acid~1725 (Ketone/Carboxyl)Intramolecular H-bonding

Frequencies are approximate and can vary based on phase, solvent, and concentration.[1][2][3][5][6]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain reliable and reproducible data, a standardized experimental approach is crucial. The following protocol outlines the steps for analyzing a solid α-keto acid sample using the KBr pellet method.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Grind Sample (1-2 mg of α-keto acid) B 2. Add KBr (~100 mg, dry IR grade) A->B C 3. Mix Thoroughly (Agate mortar & pestle) B->C D 4. Press Pellet (Die under 10-15k psi) C->D E 5. Collect Background (Empty sample compartment) D->E F 6. Mount Pellet (Place holder in beam path) E->F G 7. Collect Sample Spectrum (Typically 16-32 scans) F->G H 8. Baseline Correction G->H I 9. Peak Identification (Label C=O region) H->I

Caption: Standard experimental workflow for FT-IR analysis of a solid sample using a KBr pellet.

Step-by-Step Methodology:

  • Sample and Reagent Preparation: Ensure the α-keto acid sample is dry. Use high-purity, spectroscopic grade Potassium Bromide (KBr) that has been thoroughly dried in an oven (e.g., at 110°C for several hours) and stored in a desiccator to prevent moisture contamination.

  • Grinding and Mixing: In an agate mortar and pestle, weigh out approximately 1-2 mg of the solid α-keto acid. Add approximately 100 mg of the dried KBr. Grind the two components together until the mixture is a fine, homogeneous powder with a flour-like consistency.

  • Pellet Formation: Transfer the powder to a pellet-pressing die. Apply pressure according to the manufacturer's instructions (typically 10,000-15,000 psi) to form a thin, transparent or translucent pellet.[12]

  • Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Collect a background spectrum. This is a critical self-validating step that accounts for atmospheric CO₂ and water vapor, as well as any instrument-specific signals.

  • Sample Spectrum: Place the KBr pellet in the sample holder and position it in the instrument's infrared beam path. Collect the sample spectrum. For good signal-to-noise, co-adding 16 to 32 scans is recommended.

  • Data Analysis: The resulting spectrum will be in units of transmittance or absorbance. Perform a baseline correction if necessary. Identify and label the peaks of interest, paying close attention to the 1650-1800 cm⁻¹ region for the carbonyl stretches.

Conclusion

The infrared spectrum of an α-keto acid provides a wealth of structural information that extends far beyond simple functional group identification. The carbonyl stretching region is not a single peak but a complex envelope of absorptions reflecting a delicate equilibrium between different conformers and hydrogen bonding states. By understanding the influence of intramolecular hydrogen bonding (favoring the Tc conformer) and the disruptive effects of polar solvents, researchers can confidently interpret these spectra. A careful comparison to baseline values for ketones, esters, and carboxylic acids, combined with a rigorous experimental technique, allows for the precise characterization of these biochemically and synthetically vital molecules.

References

  • Marr, E. L., et al. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A, 127(18), 4118–4132. [Link]

  • Marr, E. L., et al. (2023). Supporting Information for Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface. PMC. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Department of Chemistry. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Ketones. chem.ucalgary.ca. [Link]

  • Reusch, W. Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • Ferri, D., Bürgi, T., & Baiker, A. (2000). Conformational isomerism of α-ketoesters. A FTIR and ab initio study. Journal of the Chemical Society, Perkin Transactions 2, (2), 221-227. [Link]

  • Michigan State University. Infrared Spectrometry. MSU Chemistry. [Link]

  • eGyanKosh. Application of IR spectroscopy and interpretation of IR spectrum. eGyanKosh. [Link]

  • Oki, M., & Hirota, M. (1961). Intramolecular Hydrogen Bonding in α-Keto and α-Alkoxycarboxylic Acids. IV. Electronic Effect in Aryloxyacetic Acids. Bulletin of the Chemical Society of Japan, 34(3), 378-382. [Link]

  • Ilczyszyn, M. M., & Ilczyszyn, M. (2009). Experimental (FT-IR) and theoretical (DFT-IR) studies of keto–enol tautomerism in pyruvic acid. ResearchGate. [Link]

  • LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Naval Research Laboratory. (1965). SOLVENT-INDUCED EFFECTS ON INFRARED SPECTRA. Defense Technical Information Center. [Link]

  • Journal of Chemical Reviews. (2023). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. jchemrev.com. [Link]

  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. davuniversity.org. [Link]

  • SlideShare. (2018). Sample preparation and factors affecting IR bands. SlideShare. [Link]

  • NC State University Libraries. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • NC State University Libraries. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

Sources

A Researcher's Guide to the UV-Vis Absorption Maxima of 5-chloro-2-methoxyphenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the physicochemical properties of novel compounds is paramount. Among the foundational analytical techniques, UV-Vis spectroscopy provides a rapid, reliable, and cost-effective method for probing the electronic structure of molecules.[1] This guide offers an in-depth exploration of the UV-Vis absorption characteristics of 5-chloro-2-methoxyphenyl derivatives, a scaffold of interest in medicinal chemistry. We will delve into the theoretical underpinnings, provide a practical experimental protocol, and compare how various substitutions on this core structure influence its absorption maxima (λmax).

The Significance of the 5-chloro-2-methoxyphenyl Scaffold

The 5-chloro-2-methoxyphenyl moiety is a common structural feature in a variety of biologically active compounds. The electronic nature of the chloro and methoxy substituents significantly influences the reactivity and interaction of these molecules with biological targets.[2][3] The chloro group, being electron-withdrawing, and the methoxy group, being electron-donating, create a unique electronic environment on the benzene ring that can be finely tuned with further derivatization.[2][3] UV-Vis spectroscopy serves as an excellent tool to characterize these electronic properties, providing insights into the conjugation and electronic transitions within the molecule.

Understanding the Electronic Transitions

The UV-Vis absorption of 5-chloro-2-methoxyphenyl derivatives is primarily governed by π→π* transitions within the aromatic ring.[4] The energy required for these transitions, and thus the λmax, is sensitive to the nature and position of substituents on the benzene ring.[4][5]

  • The Role of the Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent increases the electron density of the benzene ring, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene.[4]

  • The Role of the Chloro Group (-Cl): The chloro group is electron-withdrawing through its inductive effect but can also donate electron density through resonance. Its overall effect on the absorption spectrum can be more complex, often resulting in a smaller bathochromic or even a hypsochromic shift (a shift to shorter wavelengths) depending on the interplay with other substituents.[4][6]

Comparative Analysis of UV-Vis Absorption Maxima

The λmax of a 5-chloro-2-methoxyphenyl derivative is further influenced by the electronic properties of other substituents attached to the aromatic core. The following table provides a representative comparison of how different functional groups might alter the absorption maxima. The values presented are illustrative and can vary based on the solvent and the specific isomeric position of the additional substituent.

DerivativeAdditional SubstituentExpected Effect on λmaxPredicted λmax Range (nm)
5-chloro-2-methoxyaniline-NH₂ (Amino)Bathochromic (Red Shift)280 - 320
5-chloro-2-methoxybenzoic acid-COOH (Carboxylic Acid)Hypsochromic (Blue Shift)260 - 280
5-chloro-2-methoxybenzaldehyde-CHO (Aldehyde)Bathochromic (Red Shift)270 - 300
5-chloro-2-methoxybenzonitrile-CN (Cyano)Hypsochromic (Blue Shift)250 - 270

Note: This table is a generalization. The actual λmax will be dependent on experimental conditions, particularly the solvent used.

The Influence of Solvent Polarity

The choice of solvent can significantly impact the UV-Vis absorption spectrum.[1][7][8] Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima.[7][8]

  • π→π Transitions:* For π→π* transitions, the excited state is generally more polar than the ground state. Therefore, increasing the polarity of the solvent will stabilize the excited state more than the ground state, resulting in a smaller energy gap and a bathochromic (red) shift.[8]

  • n→π Transitions:* In contrast, for n→π* transitions, the ground state is typically more polar. An increase in solvent polarity will stabilize the ground state more, leading to a larger energy gap and a hypsochromic (blue) shift.[7][8]

The interplay of these effects for 5-chloro-2-methoxyphenyl derivatives, which possess both π and non-bonding (n) electrons, necessitates careful consideration and consistent reporting of the solvent used for any UV-Vis measurements.

Experimental Protocol for Determining UV-Vis Absorption Maxima

This section provides a detailed, step-by-step methodology for accurately determining the λmax of a novel 5-chloro-2-methoxyphenyl derivative.

1. Instrument Preparation and Calibration:

  • Turn on the UV-Vis spectrophotometer and its lamps (deuterium for UV, tungsten for visible).[9]
  • Allow the instrument to warm up for at least 20-30 minutes to ensure lamp stability.[9]
  • Perform a system self-check and calibration according to the manufacturer's instructions.

2. Sample Preparation:

  • Accurately weigh a small amount of the 5-chloro-2-methoxyphenyl derivative.
  • Dissolve the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, cyclohexane). The choice of solvent is critical and should be one in which the compound is fully soluble and that does not absorb significantly in the wavelength range of interest.
  • Prepare a stock solution of a known concentration (e.g., 1 mg/mL).
  • From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the optimal range of the instrument (typically 0.1 to 1.0 absorbance units).[10]

3. Measurement Procedure:

  • Fill a clean quartz cuvette with the pure solvent to be used as a blank.[11]
  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette itself.[9]
  • Rinse the sample cuvette with a small amount of the sample solution before filling it approximately three-quarters full.[9][12]
  • Wipe the outside of the cuvette with a lint-free cloth to remove any fingerprints or smudges.[9]
  • Place the sample cuvette in the spectrophotometer.
  • Scan a spectrum over the desired wavelength range (e.g., 200-400 nm for aromatic compounds).
  • The wavelength at which the highest absorbance is recorded is the λmax.[9][12]

4. Data Analysis and Reporting:

  • Record the λmax and the corresponding absorbance value.
  • If possible, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration of the sample.
  • Always report the solvent used when stating the λmax.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis instrument_prep Instrument Warm-up & Calibration sample_prep Prepare Stock & Diluted Solutions instrument_prep->sample_prep blank_prep Prepare Solvent Blank sample_prep->blank_prep baseline Record Baseline with Blank blank_prep->baseline measure Measure Sample Absorbance Spectrum baseline->measure determine_lambda Determine λmax measure->determine_lambda calculate_epsilon Calculate Molar Absorptivity (ε) determine_lambda->calculate_epsilon report Report λmax and Solvent calculate_epsilon->report

Caption: Workflow for determining the UV-Vis absorption maximum.

Logical Relationship of Substituent Effects

The electronic effects of substituents on the 5-chloro-2-methoxyphenyl core dictate the resulting λmax. This relationship can be visualized as follows:

G cluster_core 5-chloro-2-methoxyphenyl Core cluster_substituents Substituent Effects cluster_outcome Spectral Shift Core Aromatic Ring EDG Electron Donating Group (EDG) e.g., -NH2, -OH Core->EDG increases π-conjugation EWG Electron Withdrawing Group (EWG) e.g., -NO2, -CN Core->EWG decreases π-conjugation Bathochromic Bathochromic Shift (Longer λmax) EDG->Bathochromic Hypsochromic Hypsochromic Shift (Shorter λmax) EWG->Hypsochromic

Caption: Influence of substituents on the absorption maximum.

Conclusion

The UV-Vis absorption maxima of 5-chloro-2-methoxyphenyl derivatives are a sensitive indicator of their electronic structure. By understanding the interplay of the inherent chloro and methoxy groups with additional substituents and the surrounding solvent environment, researchers can gain valuable insights into the properties of these compounds. The systematic application of the experimental protocol outlined in this guide will ensure the acquisition of accurate and reproducible data, which is fundamental for the successful development of new chemical entities in the pharmaceutical and chemical industries.

References

  • DETERMINATION OF WAVELENGTH OF MAXIMUM ABSORBANCE.
  • Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy - Science Publishing Group. (2021, August 27).
  • Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses - JoVE. (2015, August 24).
  • Effect of Solvent - Chemistry LibreTexts. (2023, March 16).
  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents - The Royal Society. (2018, March 14).
  • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Deriv
  • Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)
  • (PDF)
  • Solvent Effects on the UV-visible Absorption Spectra - Virtual Labs.
  • Green Anisole Solvent-Based Synthesis and Deposition of Phthalocyanine Dopant-Free Hole-Transport Materials for Perovskite Solar Cells - MDPI. (2023, April 24).
  • How to calculate absorption coefficient from the UV-Vis absorption data ?
  • Parallels between the chloro and methoxy groups for potency optimiz
  • UV–vis spectra of anisole solutions of 2 and the reaction system in...
  • UV-VIS Absorption spectroscopy.
  • UV-Vis spectra of control and treated samples of anisole.
  • The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)
  • (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl)
  • PART XV. THE ULTRAVIOLET ABSORPTION SPECTRA OF ANISOLES - Canadian Science Publishing.
  • Parallels between the chloro and methoxy groups for potency optimiz
  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
  • Computed electronic levels of some chloro-benzene derivatives.
  • Figure 3: (a) UV-vis absorption spectra of precursor 5 and 1 in CH 2 Cl...
  • Assignments of the electronic transitions in the methoxy-substituted benzenediazonium cations for Journal of Physical Chemistry - IBM Research. (2002, May 1).
  • 5-Chloro-2-methoxyphenylboronic acid 89694-48-4 - Sigma-Aldrich.
  • Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method - IIVS.org.
  • 5-Chloro-2-methoxyphenylboronic acid | CAS 89694-48-4 | SCBT.
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds - Shimadzu.
  • UV-VIS absorption and fluorescent characteristics of some substituted in the styril fragment synthetic chalcones - Bulgarian Chemical Communic
  • Enhanced Visible Light Absorption and Photophysical Features of Novel Isomeric Magnesium Phthalocyaninates with Cyanophenoxy Substitution - MDPI. (2022, November 28).

Sources

A Senior Scientist's Guide to the Chromatographic Separation of Phenylpyruvate Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Phenylpyruvate Chirality

Phenylpyruvic acid, a key metabolite of phenylalanine, holds significant diagnostic importance, particularly in the context of the inherited metabolic disorder Phenylketonuria (PKU). In individuals with PKU, the accumulation of phenylalanine leads to its conversion into phenylpyruvic acid, which is then excreted in the urine. As phenylpyruvic acid possesses a chiral center, it exists as two non-superimposable mirror images, or enantiomers. The biological activity and metabolic fate of these enantiomers can differ significantly. Therefore, the ability to accurately separate and quantify the individual enantiomers of phenylpyruvic acid is crucial for advanced clinical diagnostics, metabolic research, and potentially for monitoring therapeutic interventions.

This guide provides a comprehensive comparison of chromatographic strategies for resolving phenylpyruvate enantiomers. We will delve into the core principles of chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering a comparative analysis of different methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable methods for chiral analysis. We will move beyond simple procedural lists to explain the underlying scientific principles, ensuring that the described protocols are not just steps to follow, but self-validating systems grounded in established chromatographic theory.

Core Principles of Chiral Recognition in Chromatography

The fundamental challenge in separating enantiomers is their identical physical and chemical properties in an achiral environment. Chiral chromatography overcomes this by introducing a chiral environment, forcing the enantiomers to interact differently and thus separate. The most common approach is the use of a Chiral Stationary Phase (CSP) in HPLC.[1]

The prevailing theory for chiral recognition is the three-point interaction model .[1] For a stable diastereomeric complex to form between one enantiomer and the CSP, there must be at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π stacking, steric hindrance, dipole-dipole interactions). The enantiomer that forms the more stable complex will be retained longer on the column, leading to separation.[1]

Comparative Analysis of Chromatographic Techniques

The two primary chromatographic techniques for the separation of phenylpyruvate enantiomers are High-Performance Liquid Chromatography (HPLC) with chiral stationary phases and Gas Chromatography (GC), which typically requires prior derivatization of the analyte.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Direct enantioseparation using HPLC with CSPs is the most prevalent and versatile method.[2] The choice of CSP is the most critical factor for a successful separation. Polysaccharide-based and cyclodextrin-based CSPs are the most widely used for a broad range of chiral compounds, including acidic molecules like phenylpyruvate.

Polysaccharide-based CSPs, particularly derivatives of amylose and cellulose coated or immobilized on a silica support, are considered the workhorses of chiral HPLC.[3] Columns such as Chiralpak® AD (amylose-based) and Chiralcel® OD (cellulose-based) are renowned for their broad applicability.[3] The chiral recognition mechanism involves the inclusion of the analyte into the helical polymer structure, supplemented by interactions like hydrogen bonding and π-π stacking with the carbamate derivatives on the polysaccharide backbone.

For acidic compounds like phenylpyruvate, method development on polysaccharide columns often involves:

  • Normal-Phase Mode: This typically uses a mobile phase of a non-polar solvent like n-hexane with a small amount of a polar modifier, usually an alcohol (e.g., isopropanol or ethanol).[4]

  • Mobile Phase Additives: To improve peak shape and reduce retention time for acidic analytes, a small percentage of an acid, such as trifluoroacetic acid (TFA), is often added to the mobile phase.[4]

Performance Comparison:

Chiral Stationary Phase (CSP)Typical Mobile PhaseTarget Analyte (Proxy)Resolution (Rs)Selectivity (α)Key Insights
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)n-Hexane/Isopropanol/TFA (90:10:0.1)Ketoprofen> 1.5~1.3Often provides good resolution for profens. The cellulose backbone offers a different spatial arrangement compared to amylose, which can lead to different selectivity.[4]
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H)n-Hexane/Isopropanol/TFA (90:10:0.1)Ibuprofen, Flurbiprofen> 2.0> 1.4Amylose-based phases frequently show superior enantioseparation capabilities for profens. The helical grooves of amylose are highly effective for chiral recognition.[4]

Note: The data in this table is based on the separation of profen drugs, which are used as a proxy for phenylpyruvic acid due to structural similarity. Actual results for phenylpyruvic acid may vary and require method optimization.

Cyclodextrins are cyclic oligosaccharides that form a truncated cone or "bucket" structure.[2] The interior of this cavity is hydrophobic, while the exterior is hydrophilic. Chiral recognition occurs through the inclusion of the analyte's phenyl group into the cavity, with secondary interactions at the rim of the cyclodextrin providing the necessary stereoselectivity. These columns are particularly effective in reversed-phase mode, using aqueous-organic mobile phases.[2]

Gas Chromatography (GC) with Derivatization

GC is another powerful technique for chiral analysis, known for its high efficiency. However, due to the low volatility and polar nature of phenylpyruvic acid, direct analysis is not feasible. A derivatization step is mandatory to convert the non-volatile acid into a volatile derivative suitable for GC.[5]

The most common strategy is indirect enantioseparation . This involves reacting the phenylpyruvate enantiomers with a single, pure enantiomer of a chiral derivatizing agent. This reaction creates a pair of diastereomers, which have different physical properties and can be separated on a standard, non-chiral GC column.[5]

Common Derivatization Approaches for Carboxylic and Keto Acids:

  • Esterification: The carboxylic acid group is converted into an ester using a chiral alcohol (e.g., (R)-(-)-2-Butanol or (S)-(+)-2-Butanol) in the presence of an acid catalyst.

  • Silylation: The active hydrogens on both the carboxylic acid and the enolizable ketone can be replaced with a silyl group, such as trimethylsilyl (TMS), using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). While this increases volatility, it does not create diastereomers unless a chiral silylating agent is used. A more common approach is to first esterify with a chiral alcohol and then silylate to cap the enol group.

The resulting diastereomers are then separated on a standard achiral capillary GC column, often with a mid-polarity stationary phase like a 5% phenyl-polysiloxane.

Comparison of HPLC vs. GC for Phenylpyruvate Enantioseparation:

FeatureHPLC with Chiral Stationary PhasesGC with Chiral Derivatization
Sample Preparation Minimal; often just dissolution and filtration.More complex; requires a quantitative derivatization step.[5]
Separation Principle Direct separation of enantiomers.Indirect separation of diastereomers.
Stationary Phase Requires specialized, often expensive, chiral columns.Uses standard, less expensive achiral columns.
Method Development Involves screening different CSPs and mobile phases.Involves optimizing the derivatization reaction and GC conditions.
Sensitivity Dependent on the detector (UV, MS); generally very good.Excellent sensitivity, especially with Mass Spectrometry (MS) detection.
Key Advantage Direct analysis, less sample manipulation.High chromatographic efficiency and resolution.

Experimental Workflows and Protocols

To provide a practical framework, we present detailed protocols for both HPLC and GC approaches. These protocols should be considered as starting points for method development and will likely require optimization for your specific instrumentation and sample matrix.

Workflow for Chiral Method Development

A systematic approach is key to efficient method development for chiral separations.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analyte: Phenylpyruvic Acid Screen_HPLC Screen Polysaccharide CSPs (Amylose & Cellulose) Normal & Reversed Phase Start->Screen_HPLC Screen_GC Develop Derivatization (e.g., Chiral Esterification) Start->Screen_GC Decision Separation Observed? Screen_HPLC->Decision Screen_GC->Decision Decision->Start No (Try different CSP/ Derivatization) Optimize_MP Optimize Mobile Phase (% Modifier, Additive) Decision->Optimize_MP Yes Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Optimized_Method Optimized Method Optimize_Flow->Optimized_Method Validation Method Validation (ICH Guidelines) Optimized_Method->Validation Final_Method Final Validated Method Validation->Final_Method

Caption: A logical workflow for chiral method development.

Protocol 1: HPLC Enantioseparation using a Polysaccharide-Based CSP

This protocol is a starting point for screening on columns like Chiralcel® OD-H or Chiralpak® AD-H.

  • System Preparation:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector.

    • Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 258 nm (the approximate λmax for phenylpyruvic acid).

  • Sample Preparation:

    • Prepare a stock solution of racemic phenylpyruvic acid at 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample.

    • Run the analysis for a sufficient time to allow both enantiomers to elute.

  • System Suitability and Optimization:

    • Initial Check: Assess if any separation is observed.

    • Optimization: If resolution is poor (Rs < 1.5), systematically adjust the isopropanol percentage (e.g., try 15% or 20%). The concentration of TFA can also be optimized for peak shape. Lowering the temperature (e.g., to 15 °C) often improves resolution.

Protocol 2: GC Enantioseparation via Chiral Derivatization

This protocol describes the formation of diastereomeric esters using a chiral alcohol, followed by GC-MS analysis.

  • Derivatization:

    • Materials: Racemic phenylpyruvic acid, (S)-(+)-2-Butanol, Acetyl Chloride, Anhydrous Toluene.

    • Procedure:

      • Place approximately 1 mg of phenylpyruvic acid into a 2 mL reaction vial.

      • Add 500 µL of anhydrous toluene and 100 µL of (S)-(+)-2-Butanol.

      • Carefully add 20 µL of acetyl chloride dropwise. This will react with the alcohol to form HCl in situ, which catalyzes the esterification.

      • Cap the vial tightly and heat at 60 °C for 1 hour.

      • Cool the vial to room temperature. Neutralize the reaction by adding a small amount of solid sodium bicarbonate until effervescence ceases.

      • Use the toluene layer directly for GC-MS injection.

  • GC-MS Analysis:

    • GC System: A standard GC system with a mass spectrometer (MS) detector.

    • Column: A standard, non-chiral column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium, at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Injector: 250 °C, Split mode (e.g., 20:1 split ratio).

    • MS Detector: Scan mode (e.g., m/z 50-500) to identify the diastereomeric peaks.

  • Data Analysis:

    • The two diastereomers (R-phenylpyruvate-(S)-2-butyl ester and S-phenylpyruvate-(S)-2-butyl ester) should elute at different retention times.

    • The ratio of the peak areas corresponds to the enantiomeric ratio of the original sample.

Chiral Recognition Mechanism Visualization

The following diagram illustrates the conceptual "three-point interaction" model between an enantiomer of an acidic compound like phenylpyruvate and a polysaccharide-based CSP.

Chiral_Recognition Fig. 1: Conceptual Three-Point Interaction Model cluster_0 Chiral Stationary Phase (e.g., Chiralcel OD) cluster_1 Analyte (R-Phenylpyruvate Enantiomer) CSP Cellulose Polymer Backbone (Helical Groove) Site1 π-π Interaction Site (Phenyl Carbamate) CSP->Site1 Site2 Hydrogen Bond Donor (-NH of Carbamate) CSP->Site2 Site3 Steric Hindrance Pocket CSP->Site3 Analyte R-Phenylpyruvate Group1 Phenyl Ring Analyte->Group1 Group2 Carboxyl Group (C=O) Analyte->Group2 Group3 Chiral Center & Keto Group Analyte->Group3 Group1->Site1 π-π Stacking Group2->Site2 H-Bonding Group3->Site3 Steric Fit

Caption: Conceptual Three-Point Interaction Model.

Conclusion and Recommendations

The successful enantioseparation of phenylpyruvic acid is readily achievable with modern chromatographic techniques.

  • For direct analysis with minimal sample preparation, High-Performance Liquid Chromatography using polysaccharide-based chiral stationary phases (CSPs) is the recommended starting point. A systematic screening of both amylose-based (e.g., Chiralpak® AD series) and cellulose-based (e.g., Chiralcel® OD series) columns under normal-phase conditions with an acidic modifier is highly likely to yield a successful separation.

  • For methods requiring the highest efficiency and sensitivity, particularly when coupled with mass spectrometry, Gas Chromatography following chiral derivatization is an excellent alternative. While requiring more extensive sample preparation, the indirect approach of forming diastereomers allows for separation on robust and inexpensive standard achiral GC columns.

Ultimately, the choice of method will depend on the specific application requirements, including sample matrix complexity, required throughput, and available instrumentation. The protocols and principles outlined in this guide provide a solid foundation for developing and validating a robust method for the critical task of resolving phenylpyruvate enantiomers.

References

  • Zaggout, F. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 19(2), 1444-1454. Available at: [Link]

  • Maher, H. M. (n.d.). Amylose Derivatives as Versatile Chiral Selectors for Enantiomeric Drug Resolution by HPLC. Journal of Chromatographic Science. Available at: [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Retrieved from [Link]

  • Kannappan, V. (2022, November 8). Direct chiral HPLC separation on CSPs. Chiralpedia. Available at: [Link]

  • Nagarajan, K., et al. (2015). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate. Available at: [Link]

  • Gazda, D. B., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. Available at: [Link]

  • VTechWorks. (n.d.). Enantioseparation of profens on Chiralpak AD and Chiralcel OD. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • MDPI. (2022, December 3). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Available at: [Link]

  • MDPI. (2022, July 4). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Available at: [Link]

Sources

verifying purity of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Verifying the Purity of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic Acid: A Comparative Methodological Guide

Introduction

3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid is a highly functionalized arylpyruvic acid derivative. In drug development and biochemical synthesis, verifying the absolute purity of such α-keto acids presents unique analytical hurdles[1]. The primary challenge stems from the molecule's structural dynamics: the methylene protons at the C3 position are highly acidic, facilitating rapid keto-enol tautomerism. Because the resulting enol form is stabilized by conjugation with the electron-rich 5-chloro-2-methoxyphenyl ring, the compound exists as a dynamic equilibrium mixture in solution.

During standard chromatographic analysis, this interconversion often occurs on the same timescale as the separation. This leads to broad, tailing, or artificially "split" peaks that confound accurate area-under-the-curve (AUC) 2[2]. Furthermore, α-keto acids are susceptible to spontaneous decarboxylation and hydration. Consequently, relying on a single analytical technique can yield misleading purity profiles. A self-validating, orthogonal approach combining separation science and spectroscopic quantification is strictly 3[3].

Comparative Analysis of Purity Verification Modalities

To objectively assess the purity of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid, we must compare three distinct analytical alternatives. Each method addresses the tautomerism challenge differently:

  • Direct HPLC-UV (Ion-Suppression Strategy): Utilizes highly acidic mobile phases (e.g., 0.1% phosphoric or formic acid) to suppress the ionization of the carboxylic acid and shift the tautomeric 4[4]. While fast, it risks on-column degradation and may still exhibit peak distortion depending on the stationary phase.

  • Derivatization-Assisted HPLC-FL/UV (The "Locking" Strategy): Reacts the α-keto group with a diamine (e.g., 1,2-diamino-4,5-methylenedioxybenzene, DMB) to form a stable quinoxalinol derivative. This permanently locks the molecule out of the keto-enol cycle, ensuring a single, sharp chromatographic 2[2].

  • Quantitative NMR (qNMR) (The Absolute Strategy): Bypasses chromatography entirely. By integrating a specific, isolated proton resonance against an internal standard, qNMR provides an absolute mass fraction purity without relying on UV response 5[5].

Quantitative Data Summary

Table 1: Performance Comparison of Analytical Modalities for Aryl-α-Keto Acids

ParameterDirect HPLC-UV (Acidic)Derivatization HPLC (DMB)qNMR (1H)
Primary Advantage Rapid screening, minimal prepSharp peaks, high sensitivityAbsolute quantification
Primary Limitation Susceptible to peak splittingRequires derivatization reagentsRequires high sample mass
Susceptibility to Tautomerism High (Requires strict pH control)None (Post-derivatization)Low (Time-averaged signal)
Typical Precision (RSD) 2.5% - 5.0%1.0% - 2.0%< 1.0%
LOD / LOQ ~1 µg/mL / 5 µg/mL~5 ng/mL / 15 ng/mL~100 µg/mL (Field dependent)

Self-Validating Experimental Protocols

Protocol 1: Derivatization-Assisted HPLC for Relative Purity & Impurity Profiling

Causality: Derivatizing the α-keto group forces the molecule into a single structural state. This prevents the tautomerization-induced peak distortion that plagues arylpyruvic acids, ensuring that the main peak and any related impurities are accurately resolved and integrated[2].

  • Reagent Preparation: Prepare a derivatization solution containing 5 mM DMB, 1 M 2-mercaptoethanol, and 0.1 M sodium hydrosulfite in 0.5 M HCl. (Causality: The reducing agents prevent the premature oxidation of the DMB reagent before condensation occurs).

  • Sample Reaction: Dissolve 1 mg of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid in 1 mL of LC-MS grade methanol. Mix 50 µL of the sample with 50 µL of the DMB reagent.

  • Incubation: Heat the mixture at 50°C for 45 minutes in the dark to drive the condensation reaction to completion, forming the stable quinoxalinol derivative.

  • Chromatography: Inject 10 µL onto a low-silanol C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm). Elute isocratically using 30% Acetonitrile / 70% Water containing 0.1% Formic Acid at a flow rate of 1.0 mL/min[4].

  • Detection: Monitor via UV at 350 nm or Fluorescence (Ex: 373 nm, Em: 448 nm). Calculate relative purity by area normalization.

Protocol 2: Quantitative NMR (qNMR) for Absolute Purity

Causality: Because the NMR timescale is much faster than the tautomeric interconversion at room temperature, the signals are time-averaged. qNMR provides a direct stoichiometric ratio of the analyte to a highly pure internal calibrant, circumventing the need for a reference standard of the analyte itself[5].

  • Calibrant Selection: Select an internal standard (IS) with a high-purity certification (e.g., Maleic acid, >99.9%) whose NMR signals do not overlap with the analyte. For 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid, the methoxy protons (~3.8 ppm) and aromatic protons (6.8 - 7.3 ppm) are ideal integration targets.

  • Sample Preparation: Accurately weigh ~10 mg of the analyte and ~5 mg of Maleic acid using a calibrated microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 600 µL of DMSO-d6. Ensure complete dissolution; undissolved particulates will skew the quantitative ratio.

  • Acquisition: Acquire the 1H-NMR spectrum using a 90° pulse, a sufficiently long relaxation delay (

    
     of the slowest relaxing proton, typically 30-60 seconds), and at least 64 scans for a high signal-to-noise ratio.
    
  • Calculation: Calculate the absolute purity (

    
    ) using the formula:
    
    
    
    
    (Where I = integral area, N = number of protons, M = molar mass, W = weight, P = purity).

Orthogonal Validation Workflow

PurityWorkflow Start 3-(5-Chloro-2-methoxyphenyl) -2-oxopropanoic Acid Split Select Analytical Modality Start->Split HPLC Chromatography (Impurity Profiling) Split->HPLC qNMR Spectroscopy (qNMR) (Absolute Purity) Split->qNMR Deriv DMB Derivatization (Lock Keto-Enol State) HPLC->Deriv Prevent Split Peaks Direct Direct LC-MS/UV (Acidic Mobile Phase) HPLC->Direct Rapid Screening Data Data Synthesis & Orthogonal Validation qNMR->Data Deriv->Data Direct->Data

Orthogonal workflow for verifying aryl-α-keto acid purity.

References

  • Title: Analysis of intracellular α-keto acids by HPLC with fluorescence detection Source: ResearchGate URL
  • Title: Proteomic Identification of Binding Partners for the Brain Metabolite Lanthionine Ketimine (LK)
  • Source: PMC (PubMed Central)
  • Title: Biotechnological production of alpha-keto acids: Current status and perspectives Source: ResearchGate URL
  • Title: Separation of Phenylpyruvic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL

Sources

Safety Operating Guide

Operational Guide: Disposal of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic Acid

[1]

Executive Summary & Immediate Action

Do not dispose of this compound down the drain. Unlike unsubstituted phenylpyruvic acid, which some institutions permit in sanitary sewers, the 5-chloro substitution classifies this compound as a Halogenated Organic .[1] It requires high-temperature incineration to prevent environmental persistence and toxicity to aquatic life.

  • Waste Stream: Halogenated Chemical Waste (Solid or Liquid).

  • Disposal Method: High-Temperature Incineration (via licensed contractor).[1]

  • Primary Hazard: Skin/Eye Irritant; Potential Aquatic Toxin.[2]

Chemical Identity & Hazard Profile

Understanding the structure-activity relationship (SAR) is critical for safe handling.[1] The presence of the chlorine atom and the alpha-keto acid moiety dictates the safety parameters.

PropertyDetailOperational Implication
Chemical Structure Halogenated Aromatic

-Keto Acid
Acidic; chemically reactive with oxidizers.[1]
Functional Groups Aryl Chloride, Methoxy, Carboxylic Acid, KetoneChlorine mandates "Halogenated" waste stream.
Physical State Solid (typically off-white powder)Dispose as solid waste unless dissolved.[1]
Acidity (pKa) ~2.0 – 3.0 (Estimated)Corrosive/Irritant. Avoid contact with skin/eyes.
Environmental Fate Persistent / Aquatic ToxicityZero discharge to sewer systems.

Strategic Disposal Protocol

The "Halogen Distinction" (Scientific Rationale)

Standard laboratory protocols often allow simple organic acids (like acetic or phenylpyruvic acid) to be neutralized and sewered. You must not apply this rule here.

  • Mechanism: The aryl-chloride bond is stable and resists rapid biodegradation in standard wastewater treatment plants.

  • Risk: Releasing halogenated aromatics can disrupt microbial digestion beds in water treatment facilities and lead to bioaccumulation downstream.

Step-by-Step Disposal Workflow
Phase 1: Segregation & Packaging
  • Segregate: Keep separate from non-halogenated solvents and strong oxidizers (e.g., nitric acid, peroxides).

  • Container: Use a chemically compatible container (HDPE or Glass).

    • If Solid: Place the powder in a wide-mouth HDPE jar.

    • If Solution: Collect in a glass or HDPE carboy dedicated to "Halogenated Solvents/Organics."

  • Labeling: Apply a hazardous waste label immediately.

    • Must Read: "Hazardous Waste - Halogenated Organic Solid/Liquid."

    • Constituents: List "3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid" fully. Do not use abbreviations.

Phase 2: Chemical Neutralization (Optional but Restricted)[1]
  • Guidance: Do NOT attempt to chemically destroy the halogenated ring in the lab (e.g., via oxidation) unless you have a validated SOP. Incomplete oxidation can generate more toxic byproducts (e.g., chlorinated quinones).

  • Action: Submit the material as-is for professional incineration.

Phase 3: Final Disposal

Transfer the sealed, labeled container to your facility's Environmental Health & Safety (EHS) collection point. The material will be routed for RCRA-compliant incineration , which utilizes scrubbers to capture the acidic gases (HCl) generated during combustion.[1]

Visual Decision Workflow

The following diagram illustrates the decision logic for disposing of this specific compound compared to general organic acids.

DisposalWorkflowStartWaste Generation:3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acidCheckStateCheck Physical StateStart->CheckStateIsSolidSolid / PowderCheckState->IsSolidIsLiquidDissolved in SolventCheckState->IsLiquidSolidBinContainer:Wide-mouth HDPE JarIsSolid->SolidBinCheckSolventIdentify Solvent BaseIsLiquid->CheckSolventLiquidBinContainer:Halogenated Waste CarboyCheckSolvent->LiquidBinAny solventLabelingLABELING CRITICAL:Must mark 'Halogenated'SolidBin->LabelingLiquidBin->LabelingSewerCheckCan I sewer this?Labeling->SewerCheckSewerNoNO.(Halogen Content)SewerCheck->SewerNoChlorine PresentFinalDestFinal Disposal:High-Temp IncinerationSewerNo->FinalDest

Figure 1: Decision tree for the segregation and disposal of halogenated phenylpyruvic acid derivatives.

Safety & Compatibility Reference

Incompatible Materials

Never mix this compound in a waste stream with the following, as it may cause exothermic reactions or release toxic gases:

  • Strong Oxidizers: (e.g., Nitric Acid, Chromic Acid) – Risk of violent reaction.

  • Strong Bases: (e.g., Sodium Hydroxide) – While neutralization occurs, the heat generated can vaporize associated solvents if not controlled.

  • Bleach (Sodium Hypochlorite): Potential for release of chlorine gas or formation of complex chlorinated organics.

Self-Validating Safety Check

Before sealing the waste container, perform this 3-point check:

  • pH Check: Is the waste acidic? If mixing with other wastes, ensure the receiving container is compatible with acids.

  • Halogen Flag: Does the label explicitly say "Halogenated"? (This ensures the incinerator facility uses the correct scrubbers).

  • Cap Integrity: Is the cap vented (if reactive) or sealed tight (if stable)? For this acid, a standard tight seal is usually sufficient unless mixed with reactive agents.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

    • [1]

  • University of Wisconsin-Madison. (2022). Appendix A: Disposal Procedures by Chemical.

    • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste.

      • [1]

    A Senior Application Scientist's Guide to Handling 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid: From Benchtop to Disposal

    Author: BenchChem Technical Support Team. Date: March 2026

    As researchers and drug development professionals, our work with novel chemical entities demands a synthesis of innovation and uncompromising safety. The compound 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid, a potentially valuable building block, presents a multifaceted hazard profile due to its unique combination of functional groups: a carboxylic acid, an alpha-keto group, and a chlorinated aromatic ring. This guide provides an in-depth, procedural framework for its safe handling, grounded in chemical principles and established safety protocols, ensuring the protection of both personnel and the integrity of your research.

    Hazard Assessment: Understanding the Chemistry of Risk

    A robust safety plan begins with a thorough understanding of the molecule's inherent risks. While specific toxicological data for this exact compound is limited, we can infer a reliable hazard profile by analyzing its constituent parts.[1]

    • Carboxylic Acid Moiety: This group confers acidic properties, making the compound corrosive. Direct contact can cause severe skin burns and eye damage.[2]

    • Chlorinated Phenyl Group: Chlorinated organic compounds are often associated with toxicity and environmental persistence. Critically, upon thermal decomposition or incomplete combustion, they can generate hazardous byproducts such as hydrogen chloride (HCl) gas.[3][4][5]

    • Alpha-Keto Acid Structure: This functionality makes the molecule biochemically active and potentially reactive.[6][7][8] It is susceptible to oxidation and may have uninvestigated metabolic effects.

    This composite profile necessitates handling the compound as a corrosive, potentially toxic, and irritating substance.

    Table 1: Hazard Identification and GHS Classification Summary
    Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Statement Examples
    Skin Corrosion/IrritationCorrosionDanger H314: Causes severe skin burns and eye damage.P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
    Serious Eye DamageCorrosionDanger H318: Causes serious eye damage.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
    Specific Target Organ Toxicity (Single Exposure)Health HazardWarning H335: May cause respiratory irritation.P261: Avoid breathing dust/mist.
    Hazardous to the Aquatic EnvironmentEnvironmentWarning H411: Toxic to aquatic life with long lasting effects. (Assumed based on chlorinated organic nature)P273: Avoid release to the environment.

    The Core Protocol: Personal Protective Equipment (PPE)

    All handling of 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid must be conducted within a certified chemical fume hood to contain vapors and particulates.[9] PPE is the final barrier between you and the chemical hazard.

    Hand Protection: A Material-Specific Approach

    No single glove type is a panacea for all chemical exposures.[10] Selection must be based on the dual risks of acid corrosion and potential solvent permeation.

    • For Incidental Contact (e.g., handling sealed containers): Standard nitrile gloves (minimum 4 mil thickness) are acceptable. However, they offer minimal protection against chlorinated solvents and corrosive acids and should be changed immediately upon any suspected contact.[10]

    • For Sustained Handling (e.g., weighing, solution preparation, transfers): Heavy-duty gloves are mandatory. Neoprene or butyl rubber gloves provide superior resistance to both acids and a wide range of organic solvents.[10] Always wear a pair of nitrile gloves underneath the heavy-duty gloves for an added layer of protection and to prevent contamination when removing the outer pair.

    Table 2: Glove Selection Guide
    TaskPrimary Glove (Outer Layer)Secondary Glove (Inner Layer)Rationale
    Handling a sealed primary containerNitrile (≥4 mil)N/ALow risk of direct contact.
    Weighing the solid compoundNeoprene or Butyl RubberNitrileProtects against particulates and corrosive solid.
    Preparing solutions / TransfersNeoprene or Butyl RubberNitrileMaximum protection against corrosive liquid splashes and solvent permeation.[10]
    Cleaning glasswareNeoprene or Butyl RubberNitrileProtection from residual chemical and cleaning agents.
    Body, Eye, and Respiratory Protection
    • Body Protection: A flame-resistant laboratory coat is the minimum requirement. When handling quantities greater than a few grams or preparing stock solutions, a chemical-resistant apron made of rubber or neoprene must be worn over the lab coat to protect against splashes.[11][12]

    • Eye and Face Protection: Chemical splash goggles are mandatory at all times. When there is a significant risk of splashing (e.g., during solution transfers or when handling volumes >50 mL), a full-face shield must be worn over the goggles.[9][11]

    • Respiratory Protection: Under normal operating conditions within a fume hood, no respiratory protection is required. However, if there is a need to handle the solid powder outside of a containment device (which is strongly discouraged), a respirator with an N95 or P100 particulate filter is necessary.[13] For a large spill, a full-face respirator with a chemical cartridge suitable for organic vapors and acid gases is required.[14][15]

    Operational Plan: A Step-by-Step Workflow

    This workflow outlines the critical steps for handling the compound, integrating the PPE requirements at each stage.

    G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A 1. Review SDS & Protocol Verify fume hood certification. Prepare spill kit. B 2. Don PPE - Lab Coat - Nitrile Gloves (Inner) - Neoprene/Butyl Gloves (Outer) - Splash Goggles A->B C 3. Weigh Solid Use anti-static weigh boat. Handle gently to avoid dust. B->C D 4. Prepare Solution Add solid to solvent slowly. Add face shield if splash risk. C->D E 5. Perform Experiment Keep all containers capped when not in use. D->E F 6. Decontaminate Wipe down surfaces with appropriate solvent. Triple-rinse glassware. E->F G 7. Segregate Waste - Solid Waste (gloves, paper) - Chlorinated Organic Liquid Waste - Aqueous Waste (for neutralization) F->G H 8. Doff PPE Remove outer gloves first. Remove face shield/goggles last. Wash hands thoroughly. G->H

    Caption: Experimental workflow from preparation to disposal.

    Spill Management Protocol
    • Small Spill (<1 g solid or <10 mL solution inside fume hood):

      • Ensure personal PPE is intact.

      • Cover the spill with an acid-neutralizing agent (e.g., sodium bicarbonate).

      • Once neutralized, carefully sweep up the material into a designated hazardous waste container.

      • Wipe the area with a suitable solvent, and place the cleaning materials in the solid hazardous waste container.

    • Large Spill (Any spill outside a fume hood):

      • Alert personnel and evacuate the immediate area.

      • Call your institution's emergency response team (e.g., EH&S).[9]

      • Do not attempt to clean it up without proper respiratory protection and training.

    Disposal Plan: Environmental Responsibility

    Due to its chlorinated nature, 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid and its associated waste streams must be treated as hazardous waste.

    • Liquid Waste: All solutions containing this compound must be collected in a clearly labeled, sealed waste container designated for "Chlorinated Organic Waste."[3] Do NOT mix with non-halogenated waste. These wastes must never be poured down the drain, as they are toxic to aquatic life and can interfere with wastewater treatment processes.[16]

    • Solid Waste: All contaminated disposables (e.g., gloves, weigh boats, paper towels) must be collected in a sealed bag or container labeled "Solid Hazardous Waste."

    • Final Disposal: All waste must be disposed of through a licensed chemical waste contractor. The preferred disposal method for chlorinated organic compounds is high-temperature incineration at a specialized facility equipped with scrubbers to neutralize the resulting hydrogen halides.[3][4]

    G cluster_compound Chemical Properties cluster_hazards Resulting Hazards cluster_ppe Required Controls & PPE Compound 3-(5-Chloro-2-methoxyphenyl)-2-oxopropanoic acid Carboxylic Acid Chlorinated Phenyl Alpha-Keto Group Corrosive Corrosive (Burns) Compound:f0->Corrosive leads to Toxic Toxic / Irritant (Inhalation/Contact) Compound:f2->Toxic contributes to Compound:f1->Toxic contributes to Environmental Environmental Hazard (Persistence, Aquatic Toxicity) Compound:f1->Environmental leads to Controls Controls Corrosive->Controls requires Toxic->Controls requires Disposal Segregated Disposal (Chlorinated Waste Stream) Environmental->Disposal requires

    Sources

    ×

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.